molecular formula C2H8Si B7800572 Dimethylsilane

Dimethylsilane

Cat. No.: B7800572
M. Wt: 60.17 g/mol
InChI Key: UBHZUDXTHNMNLD-UHFFFAOYSA-N
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Description

Dimethylsilane is a useful research compound. Its molecular formula is C2H8Si and its molecular weight is 60.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8Si/c1-3-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHZUDXTHNMNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH2]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110477-50-4
Details Compound: Silane, dimethyl-, homopolymer
Record name Silane, dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110477-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

60.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-74-6
Record name Dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of dimethylsilane ((CH₃)₂SiH₂). The information is intended for use by professionals in research and development who require a detailed understanding of this versatile organosilicon compound.

Chemical and Physical Properties

This compound is a colorless, flammable gas at room temperature with a distinct, mild odor.[1][2] It is an organosilicon compound with a central silicon atom bonded to two methyl groups and two hydrogen atoms.[2] Its volatile nature is indicated by its low boiling point.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₈Si[3][4]
Molar Mass 60.171 g·mol⁻¹[3]
CAS Number 1111-74-6[2][3][4]
Melting Point -150 °C (-238 °F; 123 K)[3][4]
Boiling Point -20 °C (-4 °F; 253 K)[3][4]
Density 0.68 g·cm⁻³[3][4]
Appearance Colorless gas[1]
Solubility Insoluble in water.[1]
Dipole Moment 0.75 D[5]

Reactivity and Stability

This compound is a reactive compound, a characteristic that makes it a valuable precursor in various chemical syntheses.[2]

Stability: this compound is stable when stored in sealed containers under a dry, inert atmosphere.[1] It is sensitive to heat, sparks, and open flames.[1]

Flammability: It is an extremely flammable gas.[1] When exposed to elevated temperatures or open flames, it can produce irritating fumes and organic acid vapors.[1] As a gas under pressure, its container may explode if heated.[1]

Reactivity with Other Compounds:

  • Oxidizing Agents: It is incompatible with oxidizing agents.[1]

  • Water: It is insoluble in water.[1] It can form siloxane bonds upon hydrolysis.[2]

  • Acids and Bases: this compound can liberate hydrogen gas in the presence of Lewis acids, such as aluminum chloride, and precious metals like platinum or palladium.[1]

  • Hydrosilylation: It is known for its reactivity in hydrosilylation reactions, where the Si-H bond adds across the double or triple bond of alkenes and alkynes.[2] This reactivity is fundamental to its use in producing silicone polymers and other silicon-containing materials.[2]

Thermal Decomposition (Pyrolysis): The pyrolysis of this compound involves both free-radical processes and molecular elimination mechanisms.[6][7] The primary decomposition pathways involve the cleavage of Si-H or Si-CH₃ bonds to form radicals.[6] These reactive intermediates, including dimethylsilylene ((CH₃)₂Si:), can then undergo further reactions like insertion or dimerization.[6] Key products from the gas-phase reactions in a hot-wire chemical vapor deposition (CVD) process include 1,1,2,2-tetramethyldisilane (B129472) (TMDS), trimethylsilane (B1584522) (TriMS), and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB).[6]

Caption: Pyrolysis reaction pathways of this compound.

Key Applications

This compound's primary application is in the semiconductor industry as a precursor in Chemical Vapor Deposition (CVD) processes.[3][8] It is used to deposit silicon-based thin films, such as silicon carbide (SiC) and silicon carbonitride (SiCN), which are essential materials for manufacturing low-k dielectrics in integrated circuits.[6][8] It also serves as a precursor in the synthesis of various silicon-containing materials and silicone polymers.[2]

Experimental Protocols

A. Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of dimethyldichlorosilane (Me₂SiCl₂). The following protocol is adapted from a described method.[9]

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂) (0.2 mol)

  • Calcium Hydride (CaH₂) (0.22 mol)

  • Lithium aluminum hydride (LiAlH₄) (0.01 mol)

  • Diethylene glycol dimethyl ether (solvent) (25 mL)

  • Zirconium(IV) oxide (ZrO₂) ceramic balls (25 g)

  • Nitrogen (inert gas)

  • 100 mL three-neck round-bottom flask, mechanical stirrer, condenser, constant pressure dropping funnel, gas guiding device.

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a mechanical stirrer, condenser, and a constant pressure dropping funnel. Connect a gas guiding device for inert atmosphere control.[9]

  • Inert Atmosphere: Purge the entire system by evacuating and backfilling with dry nitrogen three times to remove air and moisture.[9]

  • Charging the Flask: Under a nitrogen atmosphere, charge the reaction flask with CaH₂, LiAlH₄, diethylene glycol dimethyl ether, and ZrO₂ ceramic balls.[9]

  • Addition of Precursor: Add Me₂SiCl₂ to the dropping funnel.[9]

  • Reaction: Begin mechanical stirring and add the Me₂SiCl₂ dropwise to the reaction mixture.[9]

  • Heating and Reaction Completion: After the addition is complete, heat the mixture to 50 °C and allow it to react for 10 hours.[9]

  • Product Collection: The gaseous product, this compound (Me₂SiH₂), is collected. This method reports a yield of 97%.[9]

Synthesis_Workflow start Start setup 1. Assemble and dry glassware (3-neck flask, stirrer, condenser, funnel) start->setup purge 2. Purge system with dry Nitrogen setup->purge charge_flask 3. Charge flask with CaH₂, LiAlH₄, solvent, and ZrO₂ balls purge->charge_flask add_precursor 4. Add Me₂SiCl₂ to dropping funnel charge_flask->add_precursor reaction 5. Add Me₂SiCl₂ dropwise with stirring add_precursor->reaction heat 6. Heat mixture to 50°C for 10 hours reaction->heat collect 7. Collect gaseous this compound product heat->collect end End collect->end

Caption: Workflow for the laboratory synthesis of this compound.

B. Safe Handling and Storage Protocol

This compound is a hazardous material requiring strict safety protocols.[1]

Engineering Controls:

  • Handle only within a sealed and purged system, such as a glovebox or a fume hood with dedicated exhaust ventilation.[1]

  • Use explosion-proof electrical equipment.[1]

  • Ensure container and receiving equipment are properly grounded and bonded before transfer to avoid static discharge.[1]

  • Emergency eye wash fountains and safety showers must be immediately accessible.[1]

Personal Protective Equipment (PPE):

  • Gloves: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[1]

  • Clothing: Wear suitable protective clothing.[1]

  • Respirator: If inhalation is possible, use appropriate respiratory protection equipment.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area.[1][10]

  • Store away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[1]

  • Keep containers below 50 °C.[10]

Spill/Leak Procedure:

  • Remove all ignition sources immediately.[1]

  • Evacuate all non-essential personnel from the area.[1]

  • If a leak occurs and the material is ignited, allow it to burn if it cannot be stopped safely.[1]

  • Use water spray to cool exposed surfaces and containers.[1]

  • For unignited leaks, attempt to stop the flow of gas if it is safe to do so.[1]

Safe_Handling_Workflow cluster_emergency In Case of Emergency (Leak/Spill) start Handling this compound ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe eng_controls 2. Work in ventilated enclosure (Fume Hood / Glovebox) ppe->eng_controls grounding 3. Ground and bond all equipment eng_controls->grounding transfer 4. Transfer chemical in a sealed, purged system grounding->transfer storage 5. After use, store container in a cool, ventilated, and secure area transfer->storage waste 6. Dispose of empty containers and waste according to safety protocols storage->waste end Procedure Complete waste->end evacuate Evacuate Area ignition Remove Ignition Sources notify Notify Safety Personnel

Caption: General workflow for safely handling this compound.

References

The Intricate Dance of Molecules: An In-depth Technical Guide to the Gas-Phase Chemistry of Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylsilane ((CH₃)₂SiH₂), a cornerstone organosilicon compound, exhibits a rich and complex chemistry in the gas phase. Its reactions, driven by heat, ion formation, or radical attack, are fundamental to processes ranging from chemical vapor deposition of silicon-containing materials to the atmospheric fate of organosilane compounds. This technical guide provides a comprehensive overview of the core principles governing the gas-phase chemistry of this compound, with a focus on its thermal decomposition, ion-molecule interactions, and radical-initiated reactions. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key investigative techniques are provided.

Thermal Decomposition: A Journey Through Silylene Intermediates

The thermal decomposition, or pyrolysis, of this compound is a complex process that proceeds primarily through the formation of highly reactive silylene intermediates. The reaction pathways are sensitive to temperature and pressure, leading to a variety of products.

At lower temperatures, the dominant decomposition pathway is the 1,1-H₂ elimination to form dimethylsilylene (Me₂Si:), a key intermediate that dictates the subsequent product formation. This is followed by the insertion of dimethylsilylene into the Si-H bond of another this compound molecule, yielding 1,1,2,2-tetramethyldisilane.[1] As temperatures increase, other reaction channels, such as methane (B114726) elimination, become more significant.[1]

A proposed mechanism for the thermal decomposition of this compound is outlined below.

Thermal_Decomposition DMS (CH₃)₂SiH₂ Me2Si :(CH₃)₂Si DMS->Me2Si Δ (-H₂) Intermediate1 CH₃SiH=CH₂ DMS->Intermediate1 Δ (-CH₄) TMDS 1,1,2,2-Tetramethyldisilane ((CH₃)₂HSi-SiH(CH₃)₂) Me2Si->TMDS + (CH₃)₂SiH₂ H2 H₂ CH4 CH₄ Ion_Molecule_Reaction DMS_ion (CH₃)₂SiH⁺ Product_ion (CH₃)₂SiH₂⁺ DMS_ion->Product_ion + (CH₃)₂SiH₂ DMS_neutral (CH₃)₂SiH₂ Product_neutral (CH₃)₂SiH DMS_neutral->Product_neutral - H⁻ Radical_Abstraction DMS (CH₃)₂SiH₂ DMS_radical (CH₃)₂SiH• DMS->DMS_radical + R• Radical R• Product RH Radical->Product + H Flow_Reactor_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis DMS_source This compound Cylinder MFCs Mass Flow Controllers DMS_source->MFCs Carrier_gas Inert Carrier Gas (e.g., Ar, N₂) Carrier_gas->MFCs Mixing Gas Mixing Chamber MFCs->Mixing Reactor Tubular Flow Reactor (Quartz or SiC) Mixing->Reactor Sampling Gas Sampling Port Reactor->Sampling Furnace High-Temperature Furnace GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sampling->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sampling->FTIR Shock_Tube_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Driver High-Pressure Driver Section (e.g., He) Diaphragm Diaphragm Driver->Diaphragm Driven Low-Pressure Driven Section (DMS/Ar mixture) Driven->Diaphragm Shockwave Incident & Reflected Shock Waves Diaphragm->Shockwave Burst Heating Rapid Heating & Compression Shockwave->Heating TOFMS Time-of-Flight Mass Spectrometry (TOF-MS) Heating->TOFMS Time-resolved detection Laser_Schlieren Laser Schlieren Densitometry Heating->Laser_Schlieren Density gradient measurement GC Gas Chromatography (post-shock) Heating->GC Product analysis Ion_Molecule_MS_Workflow cluster_ion_generation Ion Generation cluster_reaction_cell Reaction Cell cluster_analysis Analysis DMS_inlet This compound Inlet Ion_source Electron Impact Ion Source DMS_inlet->Ion_source Primary_ions Primary Ions ((CH₃)₂SiH⁺, etc.) Ion_source->Primary_ions Reaction_cell FT-ICR or SIFT Cell Primary_ions->Reaction_cell Mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) Reaction_cell->Mass_analyzer DMS_reagent Neutral DMS Reagent Gas DMS_reagent->Reaction_cell Detector Ion Detector Mass_analyzer->Detector Data_system Data Acquisition System Detector->Data_system

References

The Thermal Decomposition of Dimethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsilane ((CH₃)₂SiH₂) is a fundamental organosilicon compound with significant applications in chemical vapor deposition for the production of silicon-based materials. Understanding its thermal decomposition mechanism is crucial for optimizing these processes and for the broader field of organosilicon chemistry. This technical guide provides an in-depth analysis of the core mechanisms governing the thermal decomposition of this compound, supported by a comprehensive review of experimental and computational studies. It details the primary and secondary reaction pathways, key intermediates, and reaction kinetics. Experimental methodologies are described, and quantitative data are summarized for comparative analysis. Visual representations of the decomposition pathways are provided to facilitate a clear understanding of the complex chemical transformations involved.

Introduction

The pyrolysis of this compound is a complex process involving multiple competing reaction pathways, the nature and prevalence of which are highly dependent on reaction conditions such as temperature and pressure. The decomposition is characterized by the initial unimolecular dissociation of the parent molecule, followed by a cascade of secondary reactions involving highly reactive intermediates. This guide synthesizes findings from various studies to present a cohesive model of this compound's thermal behavior.

Primary Decomposition Pathways

The initial decomposition of this compound primarily proceeds through three main channels, with their relative importance being a function of temperature.[1]

  • 1,1-Hydrogen Elimination: This is widely considered the principal decomposition route at lower temperatures. It involves the elimination of a hydrogen molecule to produce dimethylsilylene (Me₂Si:), a highly reactive intermediate.[1] (CH₃)₂SiH₂ → (CH₃)₂Si: + H₂

  • Methane (B114726) Elimination: At higher temperatures, the unimolecular elimination of methane becomes a significant pathway.[2] (CH₃)₂SiH₂ → CH₃SiH + CH₄

  • 1,2-Hydrogen Migration: Also favored at elevated temperatures, this pathway involves a hydrogen shift to form a methylsilylene intermediate. (CH₃)₂SiH₂ → CH₃(H)Si=CH₂ + H₂

The primary decomposition pathways are illustrated in the diagram below.

Primary_Decomposition DMS This compound ((CH₃)₂SiH₂) Me2Si Dimethylsilylene ((CH₃)₂Si:) DMS->Me2Si 1,1-H₂ Elimination H2 Hydrogen (H₂) DMS->H2 CH4 Methane (CH₄) DMS->CH4 Methane Elimination MeSiH Methylsilene (CH₃SiH) DMS->MeSiH MeHSiCH2 1-Methyl-1-silene (CH₃(H)Si=CH₂) DMS->MeHSiCH2 1,2-H Migration H2_2 MeHSiCH2->H2_2

Caption: Primary thermal decomposition pathways of this compound.

The Role of Dimethylsilylene and Secondary Reactions

The dimethylsilylene ((CH₃)₂Si:) formed from the primary 1,1-H₂ elimination is a key intermediate that drives much of the subsequent chemistry.[3] Its reactions are responsible for the formation of a variety of stable end-products.

  • Insertion Reactions: Dimethylsilylene can insert into the Si-H bond of another this compound molecule, leading to the formation of 1,1,2,2-tetramethyldisilane.[4] (CH₃)₂Si: + (CH₃)₂SiH₂ → (CH₃)₂HSi-SiH(CH₃)₂

  • Isomerization and Fragmentation: Dimethylsilylene can undergo isomerization to methylsilene (CH₃SiH=CH₂), which can then decompose to form ethylene (B1197577) (C₂H₄) and silylene (:SiH₂).[1] Further reactions of these intermediates can lead to the formation of acetylene (B1199291) (C₂H₂).[1]

A simplified overview of the key secondary reactions involving dimethylsilylene is presented below.

Secondary_Reactions cluster_primary Primary Decomposition cluster_secondary Secondary Reactions DMS This compound ((CH₃)₂SiH₂) Me2Si Dimethylsilylene ((CH₃)₂Si:) DMS->Me2Si 1,1-H₂ Elimination TMDS 1,1,2,2-Tetramethyldisilane Me2Si->TMDS Insertion into DMS MeSiHCH2 Methylsilene (CH₃SiH=CH₂) Me2Si->MeSiHCH2 Isomerization C2H4 Ethylene (C₂H₄) MeSiHCH2->C2H4 Decomposition SiH2 Silylene (:SiH₂) MeSiHCH2->SiH2 C2H2 Acetylene (C₂H₂) SiH2->C2H2 Further Reactions

Caption: Key secondary reactions initiated by dimethylsilylene.

Reaction Kinetics

The kinetics of this compound decomposition have been investigated under various conditions, leading to the determination of Arrhenius parameters for the primary decomposition steps. These parameters are crucial for modeling chemical vapor deposition processes.

Reactionlog(A, s⁻¹)Eₐ (kcal/mol)Temperature Range (K)Experimental MethodReference
(CH₃)₂SiH₂ → (CH₃)₂Si: + H₂14.368.0 ± 1.0717 - 773Static System[2]
(CH₃)₂SiH₂ → CH₃SiH + CH₄14.873.0890 - 1290Shock Tube/Stirred Flow[2]

Note: The activation energy for CH₃SiH insertion into the C-H bond of methane has been deduced to be approximately 24.5 kcal/mol.[2]

Experimental Methodologies

The study of this compound's thermal decomposition has employed a range of experimental techniques to probe the reaction mechanism and kinetics under different conditions.

Single-Pulse Shock Tube

This technique is used to study gas-phase reactions at high temperatures (typically >1000 K) and short reaction times.[1] A mixture of the reactant gas highly diluted in an inert gas (e.g., argon) is rapidly heated by a shock wave. The reaction is then quenched by a reflected shock wave, and the products are analyzed, often by gas chromatography. The high temperatures achievable in a shock tube allow for the investigation of higher energy decomposition pathways.[1]

Shock_Tube_Workflow start Prepare Reactant Gas Mixture (this compound in Argon) shock_heating Rapid Heating by Incident Shock Wave start->shock_heating reaction High-Temperature Reaction (1000-1300 K, ~300 µs) shock_heating->reaction quenching Rapid Cooling by Reflected Shock Wave reaction->quenching analysis Product Analysis (Gas Chromatography) quenching->analysis end Determine Reaction Products and Kinetics analysis->end

Caption: Workflow for a single-pulse shock tube experiment.

Stirred Flow Reactor

Stirred flow reactors are employed for studying reaction kinetics at intermediate temperatures (e.g., 890-1000 K) and low pressures.[2] A continuous flow of reactants is introduced into a well-stirred vessel, and the products are continuously removed for analysis. This method allows for the determination of reaction rates under steady-state conditions.

Static Pyrolysis System

In a static system, a known amount of the reactant is introduced into a heated vessel, and the reaction is allowed to proceed for a specific time.[1] The reaction is then stopped by cooling the vessel, and the contents are analyzed. This method is suitable for studying the initial stages of decomposition at lower temperatures.[5]

Summary of Observed Products

The thermal decomposition of this compound yields a complex mixture of products. The major and minor products observed in shock tube studies are summarized below.[1]

Major ProductsMinor Products
Hydrogen (H₂)Ethane (C₂H₆)
Methane (CH₄)Methylsilane (CH₃SiH₃)
Ethylene (C₂H₄)Trimethylsilane ((CH₃)₃SiH)
Acetylene (C₂H₂)

Conclusion

The thermal decomposition of this compound is a multifaceted process initiated primarily by 1,1-hydrogen elimination to form dimethylsilylene, especially at lower temperatures. At higher temperatures, methane elimination and 1,2-hydrogen migration become more prominent. The subsequent reactions of the highly reactive dimethylsilylene intermediate are critical in determining the final product distribution, which includes a variety of hydrocarbons and other organosilicon compounds. A thorough understanding of these reaction pathways and their kinetics, as outlined in this guide, is essential for the controlled synthesis of silicon-based materials and for advancing the fundamental knowledge of organosilicon chemistry. The data and methodologies presented here provide a valuable resource for researchers and professionals working in this field.

References

In-Depth Technical Guide to the Analysis of Dimethylsilane Pyrolysis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of byproducts generated from the pyrolysis of dimethylsilane ((CH₃)₂SiH₂). This compound is a volatile organosilicon compound used in various industrial applications, including the deposition of silicon-containing thin films. Its thermal decomposition yields a complex mixture of byproducts, the analysis of which is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring safety. This document details the primary pyrolysis pathways, outlines the experimental protocols for byproduct analysis, and presents a summary of the quantitative data available in the literature.

Core Concepts of this compound Pyrolysis

The thermal decomposition of this compound is a complex process involving a series of primary and secondary reactions. The principal initial step is the 1,1-hydrogen elimination, a common decomposition route for many silanes. This reaction produces dimethylsilylene ((CH₃)₂Si:), a highly reactive intermediate that plays a central role in the subsequent formation of a variety of byproducts.

The primary dissociation reactions proposed for this compound pyrolysis are:

  • (CH₃)₂SiH₂ → (CH₃)₂Si: + H₂ (1,1-H₂ elimination)

  • (CH₃)₂SiH₂ → CH₃SiH + CH₄ (Methane elimination)

  • (CH₃)₂SiH₂ → CH₃SiH₂ + CH₃ (Methyl radical elimination)

The generated dimethylsilylene can then undergo a variety of secondary reactions, including insertions and rearrangements, leading to the formation of stable and transient species. These reactions are highly dependent on experimental conditions such as temperature, pressure, and reaction time.

Quantitative Analysis of Pyrolysis Byproducts

The pyrolysis of this compound yields a range of gaseous and volatile liquid byproducts. The quantitative distribution of these products is highly dependent on the pyrolysis conditions. The major identified byproducts include hydrogen (H₂), methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), ethylene (B1197577) (C₂H₄), acetylene (B1199291) (C₂H₂), methylsilane (CH₃SiH₃), and trimethylsilane (B1584522) ((CH₃)₃SiH).[1]

Pyrolysis ByproductChemical Formula
HydrogenH₂
MethaneCH₄
EthaneC₂H₆
EthyleneC₂H₄
AcetyleneC₂H₂
MethylsilaneCH₃SiH₃
Trimethylsilane(CH₃)₃SiH
Table 1: Major Byproducts Identified in the Shock-Induced Pyrolysis of this compound.[1]

Experimental Protocols for Byproduct Analysis

The analysis of this compound pyrolysis byproducts typically involves a pyrolysis reactor coupled with a separation and detection system, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). Shock tubes are also frequently employed to study the high-temperature decomposition kinetics.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile pyrolysis products.

Experimental Workflow:

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis Stage cluster_analysis Analysis Stage Pyrolyzer Pyrolyzer (e.g., Furnace, Filament) GC Gas Chromatograph (Separation) Pyrolyzer->GC Volatile Byproducts Sample This compound Sample Sample->Pyrolyzer MS Mass Spectrometer (Identification & Quantification) GC->MS Data Data Analysis MS->Data

Py-GC-MS experimental workflow.

Detailed Methodology:

  • Sample Introduction: A known amount of this compound is introduced into the pyrolysis chamber. This can be done via direct injection for gaseous samples or by placing a sealed capillary containing the liquid sample into the pyrolyzer.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (typically in the range of 600-1000°C) in an inert atmosphere (e.g., helium). The pyrolysis time is precisely controlled.

  • Transfer to GC: The volatile pyrolysis products are swept from the pyrolyzer into the gas chromatograph by the carrier gas. A heated transfer line prevents condensation of the analytes.

  • Gas Chromatographic Separation: The mixture of byproducts is separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Column: A non-polar or medium-polarity capillary column is typically used for the separation of volatile silicon compounds. A common choice is a column with a poly(dimethyl siloxane) stationary phase.

    • Oven Temperature Program: A temperature program is employed to ensure the efficient separation of compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron ionization (EI) is commonly used to fragment the analyte molecules into characteristic ions.

    • Mass Analysis: A quadrupole or time-of-flight mass analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum for each separated component.

  • Data Analysis: The identity of each byproduct is determined by comparing its mass spectrum to a library of known spectra (e.g., NIST). Quantification is achieved by integrating the peak area of each compound in the total ion chromatogram and comparing it to the response of a known internal or external standard.

Shock Tube Pyrolysis

Shock tubes are used to study gas-phase chemical reactions at high temperatures and pressures for very short reaction times.

Experimental Workflow:

Shock_Tube_Workflow cluster_shock Shock Tube cluster_analysis Analysis Stage Driver High-Pressure Driver Section Diaphragm Diaphragm Driver->Diaphragm Driven Low-Pressure Driven Section (this compound Mixture) Quench Rapid Quenching (Expansion Wave) Driven->Quench Reflected Shock Wave (Pyrolysis) Diaphragm->Driven Sampling Gas Sampling Quench->Sampling GCMS GC-MS Analysis Sampling->GCMS

Shock tube pyrolysis experimental workflow.

Detailed Methodology:

  • Gas Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared in the driven section of the shock tube.

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the this compound mixture.

  • Pyrolysis: The gas is rapidly heated and compressed by the incident and reflected shock waves, initiating pyrolysis. The temperature and pressure behind the reflected shock wave can be precisely calculated from the shock velocity. Reaction times are typically in the microsecond to millisecond range.

  • Rapid Quenching: The reaction is abruptly stopped by the arrival of a rarefaction wave, which rapidly cools the gas mixture.

  • Product Analysis: The quenched gas mixture is then analyzed to determine the composition of the byproducts. This is often done by expanding the gas into a collection vessel and subsequently injecting a sample into a GC-MS for separation and identification, following a similar procedure as described in the Py-GC-MS section.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be visualized as a network of interconnected reactions. The following diagram illustrates the primary decomposition pathways and the formation of key byproducts.

Dimethylsilane_Pyrolysis_Pathway cluster_primary Primary Decomposition cluster_products Stable Byproducts DMS This compound ((CH₃)₂SiH₂) DMSi Dimethylsilylene ((CH₃)₂Si:) DMS->DMSi 1,1-H₂ elimination MeSiH Methylsilylene (CH₃SiH) DMS->MeSiH Methane elimination MeSiH2_rad Methylsilyl Radical (CH₃SiH₂•) DMS->MeSiH2_rad Methyl radical elimination MeSiH3 Methylsilane (CH₃SiH₃) DMS->MeSiH3 TMS Trimethylsilane ((CH₃)₃SiH) DMS->TMS H2 Hydrogen (H₂) C2H4 Ethylene (C₂H₄) DMSi->C2H4 Secondary Reactions C2H2 Acetylene (C₂H₂) DMSi->C2H2 Secondary Reactions CH4 Methane (CH₄) Me_rad Methyl Radical (CH₃•) C2H6 Ethane (C₂H₆) Me_rad->C2H6 Recombination

References

Synthesis of Dimethylsilane from Dichlorodimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethylsilane (Me₂SiH₂) from dichlorothis compound (B41323) (Me₂SiCl₂). The primary focus of this document is on the detailed experimental protocol for the reduction of dichlorothis compound using a combination of lithium aluminum hydride (LiAlH₄) and calcium hydride (CaH₂). This guide includes a thorough examination of the reaction mechanism, a detailed, step-by-step experimental workflow, and a quantitative data summary. All information presented is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently conduct this synthesis.

Introduction

This compound is a valuable organosilicon compound utilized in various chemical syntheses and as a precursor for silicon-containing materials. Its synthesis from the readily available and industrially produced dichlorothis compound is a key process for obtaining this versatile reagent. Dichlorothis compound is produced on a large scale via the direct process, reacting elemental silicon with methyl chloride in the presence of a copper catalyst.[1] This guide will focus on the subsequent conversion of dichlorothis compound to this compound, a critical step for many research and development applications.

Reaction Principle: Reduction of Dichlorothis compound

The core principle behind the synthesis of this compound from dichlorothis compound is the reduction of the silicon-chlorine bonds to silicon-hydrogen bonds. This transformation is typically achieved using a suitable reducing agent. The overall reaction is depicted below:

(where [H] represents a hydride equivalent from a reducing agent)

Several reducing agents can be employed for this purpose, with varying efficiencies and handling requirements. This guide will provide a detailed protocol for a high-yield synthesis using lithium aluminum hydride and calcium hydride.

Synthesis of this compound via Hydride Reduction

The reduction of dichlorothis compound using a mixture of lithium aluminum hydride and calcium hydride in an ethereal solvent is a highly effective method for producing this compound with excellent yields.

Reaction Mechanism

The reduction of dichlorothis compound with lithium aluminum hydride proceeds via a nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex on the electrophilic silicon atom of the dichlorothis compound. This displaces a chloride ion in a stepwise manner. The mechanism is analogous to the well-established reduction of carbonyl compounds by LAH.[2][3][4][5]

Overall Synthesis Pathway

G Dichlorothis compound Dichlorothis compound (Me₂SiCl₂) Reaction Reduction Reaction Dichlorothis compound->Reaction ReducingAgents Reducing Agents (LiAlH₄/CaH₂) ReducingAgents->Reaction Solvent Solvent (Diethylene Glycol Dimethyl Ether) Solvent->Reaction This compound This compound (Me₂SiH₂) Byproducts Byproducts (LiCl, AlCl₃, CaCl₂) Reaction->this compound 97% Yield Reaction->Byproducts

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from dichlorothis compound using the lithium aluminum hydride and calcium hydride method.[6]

ParameterValue
Reactants
Dichlorothis compound (Me₂SiCl₂)25.8 g (0.2 mol)
Calcium Hydride (CaH₂)9.3 g (0.22 mol)
Lithium Aluminum Hydride (LiAlH₄)0.38 g (0.01 mol)
Zirconium(IV) Oxide (ZrO₂)25 g
Diethylene Glycol Dimethyl Ether25 mL
Reaction Conditions
Temperature50 °C
Reaction Time10 hours
AtmosphereInert (Nitrogen)
Product
This compound (Me₂SiH₂)
Yield 97%
Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from dichlorothis compound.[6]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Prep Dry 100 mL three-neck flask and assemble with stirrer, condenser, and dropping funnel. Purge Purge with Nitrogen 3x while heating to remove water vapor. Prep->Purge AddReagents Add CaH₂, LiAlH₄, ZrO₂, and diethylene glycol dimethyl ether to the flask. Purge->AddReagents AddDCM Slowly add Me₂SiCl₂ dropwise with stirring. AddReagents->AddDCM Heat Heat to 50 °C and react for 10 hours. AddDCM->Heat Collect Collect gaseous This compound. Heat->Collect

Caption: Experimental workflow for this compound synthesis.

Materials and Equipment:

  • 100 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Spherical condenser

  • Constant pressure dropping funnel

  • Gas guiding device

  • Heating mantle

  • Nitrogen source

  • Dichlorothis compound (Me₂SiCl₂)

  • Calcium Hydride (CaH₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Zirconium(IV) Oxide (ZrO₂) ceramic balls (φ = 0.90 mm)

  • Diethylene glycol dimethyl ether

Procedure:

  • Apparatus Setup: The 100 mL three-neck round-bottom flask is thoroughly dried and assembled with a mechanical stirrer, a spherical condenser, a constant pressure dropping funnel, and a gas guiding device.

  • Inert Atmosphere: The entire apparatus is subjected to three cycles of vacuum and nitrogen backfill while being gently heated with a heat gun to eliminate any adsorbed water vapor.

  • Charging the Reactor: Under a continuous nitrogen atmosphere, 9.3 g (0.22 mol) of calcium hydride, 0.38 g (0.01 mol) of lithium aluminum hydride, 25 mL of diethylene glycol dimethyl ether, and 25 g of ZrO₂ ceramic balls are added to the reaction flask.

  • Addition of Dichlorothis compound: 25.8 g (0.2 mol) of dichlorothis compound is added to the dropping funnel and then introduced dropwise into the reaction flask under vigorous mechanical stirring.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to 50 °C and maintained at this temperature for 10 hours. The product, this compound, is a gas at room temperature and should be collected appropriately.

Alternative Synthesis Approaches

While the LiAlH₄/CaH₂ reduction is a highly effective method, other reducing agents and synthetic strategies can also be considered for the synthesis of this compound from dichlorothis compound.

Sodium Borohydride (B1222165) Reduction

Sodium borohydride (NaBH₄) is a milder and safer reducing agent compared to lithium aluminum hydride.[7][8][9][10] While it is effective for the reduction of aldehydes and ketones, its reactivity towards chlorosilanes is generally lower than that of LiAlH₄. Detailed experimental protocols for the specific reduction of dichlorothis compound to this compound using sodium borohydride are not as readily available in the literature and would likely require optimization of reaction conditions, such as the use of a phase-transfer catalyst or a higher reaction temperature, to achieve comparable yields.

Catalytic Hydrogenation

Catalytic hydrogenation, a common industrial process for reductions, presents another potential route. This would involve the reaction of dichlorothis compound with hydrogen gas in the presence of a suitable metal catalyst. This method could offer advantages in terms of cost and safety on a larger scale. However, specific catalysts and conditions for the selective hydrogenation of dichlorothis compound to this compound would need to be determined through further research and development.

Disproportionation Reactions

Disproportionation reactions, where a compound is converted into two or more dissimilar products, are also employed in chlorosilane chemistry.[11][12] For instance, related chlorosilanes can be catalytically rearranged to produce a mixture of different silanes. While this approach is used to produce various methylchlorosilanes, a direct and high-yield disproportionation route to this compound from dichlorothis compound is not prominently documented.

Conclusion

The synthesis of this compound from dichlorothis compound is most effectively and with high purity achieved through reduction with a combination of lithium aluminum hydride and calcium hydride in an ethereal solvent. The detailed experimental protocol provided in this guide, which affords a 97% yield, offers a reliable method for laboratory-scale synthesis.[6] While alternative methods such as reduction with sodium borohydride, catalytic hydrogenation, or disproportionation are conceptually viable, they require further investigation and optimization to be considered as practical alternatives to the well-established hydride reduction. Researchers and professionals are advised to adhere to strict anhydrous and inert atmosphere techniques when working with these moisture-sensitive and reactive compounds.

References

Spectroscopic Analysis of Dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of dimethylsilane, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the key spectroscopic data for this compound ((CH₃)₂SiH₂). The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

Data Summary

The following tables summarize the key NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ParameterValueReference
Chemical Shift (δ) of CH₃ protons0.09 ppm[1]
Chemical Shift (δ) of SiH₂ protons3.80 ppm[1]
J-coupling (J(H,H))4.15 Hz[1]
J-coupling (J(²⁹Si, ¹H) for CH₃)7.2 Hz[1]
J-coupling (J(²⁹Si, ¹H) for SiH₂)-188.6 Hz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

ParameterValueReference
Chemical Shift (δ) of CH₃ carbons~ -5 to -10 ppm (estimated)

Note: An experimental value for the ¹³C NMR chemical shift of this compound was not found in the search results. The provided value is an estimate based on the chemical shifts of similar alkylsilane compounds.

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

ParameterValueReference
Chemical Shift (δ)-64.2 ppm[2]
Experimental Protocol: NMR Spectroscopy of this compound

Due to its volatile nature, obtaining high-quality NMR spectra of this compound requires careful sample preparation.

Sample Preparation:

  • Condensation: this compound, which is a gas at room temperature, is condensed into a suitable NMR tube at low temperature (e.g., using a liquid nitrogen bath).

  • Solvent: A deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or benzene-d₆, is also cooled and added to the NMR tube containing the condensed this compound. The solvent serves to lock the magnetic field frequency and as a chemical shift reference.

  • Sealing: The NMR tube is then flame-sealed under vacuum to prevent the volatile sample from escaping.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR: Standard one-dimensional ¹H NMR spectra are acquired. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum and enhance sensitivity. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • ²⁹Si NMR: ²⁹Si NMR spectra are acquired to directly observe the silicon nucleus. As ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance the signal. A longer relaxation delay is often necessary.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the chemical bonds within a molecule, providing a characteristic "fingerprint" of the compound. For this compound, the key vibrational bands correspond to Si-H and C-H stretching and bending modes.

Data Summary

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~2960C-H asymmetric stretching
~2900C-H symmetric stretching
~2160Si-H stretching
~1260CH₃ symmetric deformation (umbrella mode)
~950-800Si-C stretching and CH₃ rocking
~900SiH₂ bending (scissors)
Experimental Protocol: Gas-Phase IR Spectroscopy of this compound
  • Sample Cell: A gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl plates) is used. The path length of the cell can be varied depending on the concentration of the sample.

  • Sample Introduction: The gas cell is first evacuated to remove air and any residual moisture. A known pressure of this compound gas is then introduced into the cell.

  • Background Spectrum: A background spectrum of the evacuated cell is recorded.

  • Sample Spectrum: The infrared spectrum of the this compound sample is then recorded.

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide, as well as any absorbance from the cell windows.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion peak and several fragment ions.

Table 5: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityAssignment
60Moderate[M]⁺ (Molecular Ion)
59High[M-H]⁺
45High[M-CH₃]⁺
43Moderate[SiH(CH₃)]⁺

Data sourced from the NIST WebBook.[3]

Experimental Protocol: Mass Spectrometry of this compound
  • Sample Introduction: As a volatile gas, this compound can be introduced directly into the ion source of the mass spectrometer via a gas inlet system. This typically involves a needle valve to control the flow rate and pressure.

  • Ionization: Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound. In this method, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Experimental and Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis This compound This compound Gas NMR_Sample NMR Sample (Condensed in Deuterated Solvent) This compound->NMR_Sample Condensation IR_Sample IR Sample (Gas Cell) This compound->IR_Sample Introduction MS_Sample MS Sample (Direct Gas Inlet) This compound->MS_Sample Introduction NMR NMR Spectrometer (¹H, ¹³C, ²⁹Si) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data Final_Analysis Structural Elucidation & Characterization NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Analysis_Logic Start Acquire NMR Data H1_NMR ¹H NMR Spectrum Start->H1_NMR C13_NMR ¹³C NMR Spectrum Start->C13_NMR Si29_NMR ²⁹Si NMR Spectrum Start->Si29_NMR H1_Analysis Analyze Chemical Shifts & Coupling Constants H1_NMR->H1_Analysis C13_Analysis Analyze Chemical Shifts C13_NMR->C13_Analysis Si29_Analysis Analyze Chemical Shift Si29_NMR->Si29_Analysis Structure_Confirmation Confirm Molecular Structure H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation Si29_Analysis->Structure_Confirmation

Caption: Logical flow for NMR data analysis of this compound.

References

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilane ((CH₃)₂SiH₂), a key organosilicon compound, plays a significant role in various chemical processes, including the production of silicon-based materials relevant to advanced manufacturing and potentially as a reducing agent in specialized pharmaceutical syntheses. A thorough understanding of its reaction kinetics and thermodynamics is paramount for the precise control of these processes, enabling the optimization of reaction conditions, maximization of product yields, and ensuring process safety. This technical guide provides a comprehensive overview of the core principles governing the reactions of this compound, with a focus on its thermal decomposition. It summarizes quantitative kinetic and thermodynamic data, details experimental methodologies for studying these reactions, and visualizes the complex reaction pathways.

I. Reaction Kinetics of this compound

The thermal decomposition of this compound is a complex process involving multiple reaction pathways, including molecular elimination and the formation of reactive intermediates. The kinetics of this decomposition have been investigated under various conditions, primarily using single-pulse shock tubes and stirred flow reactors.

Quantitative Kinetic Data

The rate of this compound pyrolysis is highly dependent on temperature and pressure. The overall decomposition kinetics can be described by Arrhenius parameters, which relate the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound

Experimental MethodTemperature Range (K)Pressure RangePre-exponential Factor (A, s⁻¹)Activation Energy (Ea, kcal/mol)Reference
Stirred Flow Reactor890 - 10006.8 torr10¹⁴.³68.0 ± 1.0[1]
Single-Pulse Shock Tube1135 - 1290~4 atm--[1]

Note: The shock tube experiments indicated acceleration by free-radical and silylene chains, which complicates the determination of a single set of Arrhenius parameters for the overall reaction under these conditions[1].

The primary decomposition pathways for this compound include the molecular elimination of hydrogen and methane[1]:

  • Hydrogen Elimination: (CH₃)₂SiH₂ → (CH₃)₂Si: + H₂

  • Methane (B114726) Elimination: (CH₃)₂SiH₂ → CH₃SiH + CH₄

The Arrhenius expression for the molecular elimination of methane has been deduced as: log k(s⁻¹) = 14.8 - 73.0 / (2.303 * R * T) (where R is in kcal/mol·K)[1].

II. Thermodynamics of this compound Reactions

The thermodynamic properties of this compound and its reaction intermediates are crucial for understanding the feasibility and energy changes associated with its chemical transformations.

Thermodynamic Data

The standard enthalpy of formation (ΔfH°) is a key thermodynamic parameter.

Table 2: Standard Enthalpy of Formation (298.15 K)

CompoundFormulaStateΔfH° (kJ/mol)Reference
This compound(CH₃)₂SiH₂gas-66.7 ± 1.1[2][3]

Further research is required to obtain a complete thermodynamic profile, including standard entropy (S°) and Gibbs free energy of formation (Gf°), which would enable the calculation of reaction thermodynamics for the primary decomposition pathways.

III. Experimental Protocols

The study of this compound reaction kinetics relies on specialized experimental techniques capable of operating at high temperatures and low pressures. The two primary methods employed are the single-pulse shock tube and the stirred flow reactor.

Single-Pulse Shock Tube Pyrolysis

This method is used to study gas-phase reactions at high temperatures (typically >1000 K) for very short reaction times (milliseconds).

Methodology:

  • Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared. For example, a mixture of 0.05% to 1.0% this compound in Argon is used[1].

  • Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from the low-pressure reaction mixture by a diaphragm. The sudden rupture of the diaphragm generates a shock wave that propagates through the reaction mixture, rapidly heating it to the desired reaction temperature[4].

  • Reaction and Quenching: The reaction proceeds for a short, well-defined period behind the reflected shock wave. The reaction is then rapidly quenched by the expansion wave that follows the reflected shock.

  • Product Analysis: The quenched gas mixture is collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the reaction products[4].

Stirred Flow Reactor Pyrolysis

This technique is suitable for studying reaction kinetics at lower temperatures (typically <1200 K) and pressures over longer reaction times compared to shock tubes.

Methodology:

  • Reactor Setup: A well-stirred reactor, often made of quartz, is maintained at a constant temperature. The reactor is designed to ensure rapid mixing of the reactants.

  • Reactant Flow: A mixture of this compound in a carrier gas (e.g., Nitrogen) is continuously passed through the reactor at a controlled flow rate and pressure. For instance, a 10% this compound in nitrogen mixture can be used at a total pressure of around 6.8 torr[1].

  • Steady State: The reaction is allowed to reach a steady state where the concentrations of reactants and products within the reactor remain constant over time.

  • Product Sampling and Analysis: The effluent gas from the reactor is continuously sampled and analyzed, typically by gas chromatography, to determine the product distribution and the extent of reactant conversion[1].

IV. Reaction Pathways and Mechanisms

The thermal decomposition of this compound proceeds through a complex network of primary and secondary reactions. The initial decomposition primarily forms dimethylsilylene ((CH₃)₂Si:), a highly reactive intermediate.

Primary Decomposition Pathways

The main initial steps in the thermal decomposition of this compound are the elimination of hydrogen and, to a lesser extent, methane[1].

G DMS This compound ((CH₃)₂SiH₂) DMS_silylene Dimethylsilylene ((CH₃)₂Si:) DMS->DMS_silylene -H₂ (Major) MeSiH Methylsilylene (CH₃SiH) DMS->MeSiH -CH₄ (Minor) H2 Hydrogen (H₂) CH4 Methane (CH₄)

Figure 1: Primary decomposition pathways of this compound.

Secondary Reactions of Dimethylsilylene

The highly reactive dimethylsilylene intermediate undergoes a variety of subsequent reactions, including insertion and addition reactions, which lead to the formation of a range of stable products.

G cluster_0 Dimethylsilylene Reactions DMS_silylene Dimethylsilylene ((CH₃)₂Si:) TMDS 1,1,2,2-Tetramethyldisilane DMS_silylene->TMDS + (CH₃)₂SiH₂ (Insertion into Si-H bond) DMS This compound ((CH₃)₂SiH₂)

Figure 2: Example of a secondary reaction involving dimethylsilylene.

The mechanisms of dimethylsilylene decomposition can also lead to the formation of ethylene (B1197577) and acetylene (B1199291) through silacyclopropane (B577268) and silacyclopropene intermediates, respectively[1].

V. Conclusion

This technical guide has provided a detailed overview of the reaction kinetics and thermodynamics of this compound. The quantitative data, experimental protocols, and reaction pathway diagrams presented herein offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental principles is essential for the successful application of this compound in various fields, from materials science to synthetic chemistry. Further research to complete the thermodynamic dataset and to elucidate the finer details of the complex reaction mechanisms will continue to enhance our ability to control and utilize the chemistry of this important organosilicon compound.

References

An In-depth Technical Guide to the Safe Handling of Dimethylsilane Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethylsilane (C₂H₈Si), a highly flammable gas utilized in chemical vapor deposition and as a chemical intermediate.[1][2] Adherence to the following protocols is critical to ensure the safety of all personnel and the integrity of research and development activities.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource
Molecular Formula C₂H₈Si[1][2][3]
Molecular Weight 60.17 g/mol [2][3]
Physical State Gas[1]
Appearance Colorless Gas[4][5]
Odor Pungent[4][5]
Boiling Point -20 °C[2][3][6]
Melting Point -150 °C[2][3][6]
Flash Point < -40 °C[3][6]
Vapor Pressure 30 atm @ ~80°C[1]
Relative Vapor Density (Air=1) > 1[1]
Specific Gravity 0.68[3][6]
Solubility in Water Insoluble[1]
Autoignition Temperature 220 °C (for 2-10% fuel concentration)[7]

Hazard Identification and GHS Classification

This compound is classified as an extremely flammable gas that is stored under pressure. This presents significant fire and explosion hazards.

  • GHS Hazard Statements:

    • H220: Extremely flammable gas.[1][8]

    • H280: Contains gas under pressure; may explode if heated.[1][8]

  • Signal Word: Danger[1][3][8]

  • Hazard Pictograms:

    • GHS02: Flame (Flammable)[1][3]

    • GHS04: Gas Cylinder (Gas under pressure)[1][3]

Reactivity and Incompatibilities

This compound exhibits high reactivity under certain conditions. Understanding these incompatibilities is crucial for preventing dangerous reactions.

  • Stability: Stable in sealed containers stored under a dry inert atmosphere.[1]

  • Conditions to Avoid: Heat, sparks, open flames, and sunlight.[1]

  • Incompatible Materials: Oxidizing agents.[1]

  • Hazardous Decomposition Products: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[1] In the presence of precious metals (e.g., platinum, palladium) or Lewis acids (e.g., aluminum chloride), it can liberate hydrogen.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The selection of PPE may vary based on the potential for exposure.

PPE CategorySpecification
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1][9]
Skin and Body Protection Wear suitable protective clothing.[1][9]
Respiratory Protection Where exposure through inhalation may occur, respiratory protection equipment is recommended.[1][9] A positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA should be used in high-concentration or emergency situations.[10]

Handling and Storage Protocols

Strict protocols for handling and storage are mandatory to maintain a safe laboratory environment.

Handling
  • Handle only in sealed, purged systems.[1]

  • Ground and bond containers and receiving equipment before beginning transfer to prevent static discharge.[1]

  • Use explosion-proof electrical equipment.[1]

  • Work in a well-ventilated area, preferably within an enclosing hood with exhaust ventilation, to prevent the accumulation of vapors.[1]

  • Keep away from heat, open flames, and sparks. No smoking in handling areas.[1]

  • Empty containers should be handled with care as they may contain flammable residual vapors.[1]

Storage
  • Store in a well-ventilated, cool, and dry place.[1][11]

  • Protect from sunlight.[1]

  • Store away from heat and incompatible materials, such as oxidizing agents.[1]

  • Keep containers tightly closed.[1]

  • Cylinders should be stored upright and firmly secured to prevent falling.[11]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1][12]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Ingestion is unlikely for a gas. However, if it occurs, never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Fire Fighting Measures
  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical can be used.[1]

  • Firefighting Instructions: If a gas leak has ignited, do not extinguish the flame unless the leak can be stopped safely.[1] Use water spray to cool exposed surfaces and containers.[1] Eliminate all ignition sources if it is safe to do so.[1]

  • Protective Equipment: Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area.[1] Eliminate all ignition sources.[1] Ensure adequate ventilation.

  • Emergency Response: Equip the cleanup crew with proper protection.[1] If a leak occurs, attempt to stop it only if it is safe to do so.[13]

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key relationships and workflows for handling this compound.

G This compound Handling Safety Hierarchy cluster_0 Core Handling Principles cluster_1 Personal Protective Equipment (PPE) cluster_2 Storage Requirements Sealed & Purged Systems Sealed & Purged Systems Grounding & Bonding Grounding & Bonding Sealed & Purged Systems->Grounding & Bonding Explosion-Proof Equipment Explosion-Proof Equipment Grounding & Bonding->Explosion-Proof Equipment Adequate Ventilation Adequate Ventilation Explosion-Proof Equipment->Adequate Ventilation Chemical Goggles Chemical Goggles Neoprene/Nitrile Gloves Neoprene/Nitrile Gloves Chemical Goggles->Neoprene/Nitrile Gloves Protective Clothing Protective Clothing Neoprene/Nitrile Gloves->Protective Clothing Respiratory Protection Respiratory Protection Protective Clothing->Respiratory Protection Well-Ventilated Area Well-Ventilated Area Protect from Sunlight Protect from Sunlight Well-Ventilated Area->Protect from Sunlight Away from Heat & Incompatibles Away from Heat & Incompatibles Protect from Sunlight->Away from Heat & Incompatibles Tightly Closed Containers Tightly Closed Containers Away from Heat & Incompatibles->Tightly Closed Containers Safe Handling of this compound Safe Handling of this compound Safe Handling of this compound->Sealed & Purged Systems Safe Handling of this compound->Chemical Goggles Safe Handling of this compound->Well-Ventilated Area

Caption: Logical relationship of core safety principles for this compound.

G Emergency Response Workflow for this compound Leak Gas Leak Detected Gas Leak Detected Assess Situation Assess Situation Gas Leak Detected->Assess Situation Evacuate Area Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Evacuate Area->Eliminate Ignition Sources Ventilate Area Ventilate Area Eliminate Ignition Sources->Ventilate Area Stop Leak (If Safe) Stop Leak (If Safe) Ventilate Area->Stop Leak (If Safe) Leaking Gas Fire? Leaking Gas Fire? Stop Leak (If Safe)->Leaking Gas Fire? Assess Situation->Evacuate Area Do Not Extinguish Do Not Extinguish Leaking Gas Fire?->Do Not Extinguish Yes Provide First Aid Provide First Aid Leaking Gas Fire?->Provide First Aid No Cool Containers Cool Containers Do Not Extinguish->Cool Containers Contact Emergency Services Contact Emergency Services Cool Containers->Contact Emergency Services Provide First Aid->Contact Emergency Services

Caption: Step-by-step emergency response workflow for a this compound leak.

References

Methodological & Application

Application Notes and Protocols for Dimethylsilane in Silicon Carbide CVD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethylsilane (DMS) as a precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) films. While this compound is a potential candidate for SiC deposition, it is important to note that it is less commonly used than other precursors such as silane (B1218182), propane, and methyltrichlorosilane (B1216827). Consequently, detailed experimental data in the public domain is limited. These notes summarize the available information and provide general protocols to serve as a starting point for process development.

Overview of this compound as a SiC Precursor

This compound ((CH₃)₂SiH₂) is a single-source precursor for SiC, as it contains both silicon and carbon atoms. A key characteristic of DMS is its carbon-to-silicon ratio of 2:1. This inherent stoichiometry often leads to the deposition of carbon-rich SiC films.[1] This can be either a disadvantage if stoichiometric SiC is desired, or an advantage for applications where carbon-rich SiC with specific electronic or mechanical properties is beneficial.

Advantages:

  • Single-Source Precursor: Simplifies gas handling and delivery to the CVD reactor compared to dual-source systems (e.g., silane and a hydrocarbon).

  • Potential for Low-Temperature Growth: Organosilane precursors can sometimes allow for lower deposition temperatures compared to the traditional silane/propane chemistry.

Disadvantages:

  • Carbon-Rich Films: The high C/Si ratio in the precursor molecule tends to result in films with an excess of carbon.[1]

  • Limited Literature: Detailed studies and established protocols for SiC CVD using DMS are not as prevalent as for other precursors.

Experimental Protocols

The following are generalized protocols for SiC CVD using this compound. These should be considered as starting points, and optimization will be necessary for specific applications and reactor geometries.

Substrate Preparation
  • Substrate Selection: Silicon (Si) wafers, either (100) or (111) orientation, are commonly used substrates. Other substrates like silicon dioxide or graphite (B72142) can also be employed.

  • Cleaning:

    • Perform a standard RCA clean for silicon wafers to remove organic and metallic contaminants.

    • A final dip in a dilute hydrofluoric acid (HF) solution is typically used to remove the native oxide layer from the silicon surface just before loading into the reactor.

  • Loading: Immediately transfer the cleaned substrate into the CVD reactor to minimize re-oxidation.

CVD Process
  • System Evacuation: Evacuate the reactor chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize atmospheric contamination.

  • Temperature Ramp-up: Heat the substrate to the desired deposition temperature under a flow of a carrier gas, such as hydrogen (H₂) or argon (Ar).

  • Precursor Introduction: Once the temperature is stable, introduce this compound into the reactor. DMS is a gas at room temperature and can be controlled using a mass flow controller.

  • Deposition: Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

  • Cool-down: After deposition, stop the DMS flow and cool down the reactor to room temperature under a continuous flow of the carrier gas.

Process Parameters and Their Effects

The properties of the resulting SiC film are highly dependent on the CVD process parameters.

ParameterTypical RangeEffect on SiC Film Properties
Substrate Temperature 800 - 1400 °CA critical parameter influencing crystallinity, deposition rate, and film composition. Higher temperatures generally favor more crystalline films. A study using DMS reported crystalline SiC formation at 800°C.[1]
Reactor Pressure 1 - 760 Torr (Low to Atmospheric Pressure)Affects the gas flow dynamics, boundary layer thickness, and the precursor residence time, which in turn influence film uniformity and growth rate.[2]
This compound Flow Rate 1 - 50 sccmDirectly impacts the growth rate and can influence the film stoichiometry.
Carrier Gas and Flow Rate H₂ or Ar, 1 - 10 slmThe choice of carrier gas can affect the chemical reactions and the removal of byproducts. Hydrogen can act as an etchant at higher temperatures.
C/Si Ratio Control -Given the fixed 2:1 C/Si ratio in DMS, controlling the carbon content in the film requires additional strategies. One reported method is the use of ion beam injection during deposition. For instance, the co-injection of SiCH₅⁺ ions has been shown to reduce excess carbon incorporation.[1]

Quantitative Data from Literature:

Deposition Temperature (°C)PrecursorSubstrateC/Si Ratio in FilmDeposition Rate (µm/h)Reference
800This compoundSi (111)1.88~0.01[1]

Characterization of SiC Films

After deposition, the SiC films should be characterized to determine their properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystallinity, crystal structure (e.g., 3C-SiC), and preferred orientation of the film.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states, used to determine the C/Si ratio.[1]
Scanning Electron Microscopy (SEM) Surface morphology, film thickness (from cross-section), and presence of defects.
Atomic Force Microscopy (AFM) Surface roughness and topography.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of Si-C bonds and potential impurities like Si-H or C-H.

Pyrolysis of this compound

The exact chemical mechanism for the pyrolysis of this compound to form SiC is not well-documented in the provided search results. However, based on related chemistries, a simplified pathway can be proposed. The thermal decomposition of DMS likely involves the breaking of Si-H and Si-C bonds, leading to the formation of reactive intermediates in the gas phase. These intermediates then adsorb onto the substrate surface and rearrange to form the SiC lattice, with the release of volatile byproducts such as hydrogen and methane.

For the related precursor, dimethyldichlorosilane, pyrolysis in an argon atmosphere between 700 and 1100°C was found to produce methane, hydrogen, silicon tetrachloride, trichlorosilane, and methyltrichlorosilane as gaseous byproducts.[3]

Safety Precautions

This compound is a flammable gas and requires careful handling.[4]

  • Handling: Always handle DMS in a well-ventilated area, preferably within a fume hood. Use a sealed and purged gas delivery system.[4]

  • Storage: Store DMS cylinders in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

  • Grounding: Ensure that all equipment is properly grounded to prevent static discharge.[4]

Visualizations

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Film Characterization sub_selection Substrate Selection sub_cleaning Substrate Cleaning sub_selection->sub_cleaning sub_loading Load into Reactor sub_cleaning->sub_loading evacuation System Evacuation sub_loading->evacuation heating Heat to Deposition Temp evacuation->heating precursor_intro Introduce DMS & Carrier Gas heating->precursor_intro deposition Film Deposition precursor_intro->deposition cooldown Cool Down deposition->cooldown xrd XRD cooldown->xrd xps XPS cooldown->xps sem SEM cooldown->sem afm AFM cooldown->afm ftir FTIR cooldown->ftir

Caption: Experimental workflow for SiC CVD using this compound.

Process_Parameters cluster_inputs Input Process Parameters cluster_outputs Resulting Film Properties Temp Temperature Growth_Rate Growth Rate Temp->Growth_Rate Composition Composition (C/Si Ratio) Temp->Composition Crystallinity Crystallinity Temp->Crystallinity Pressure Pressure Pressure->Growth_Rate Morphology Morphology & Roughness Pressure->Morphology DMS_Flow DMS Flow Rate DMS_Flow->Growth_Rate DMS_Flow->Composition Carrier_Gas Carrier Gas Flow Carrier_Gas->Growth_Rate Carrier_Gas->Morphology

Caption: Relationship between process parameters and SiC film properties.

DMS_Pyrolysis cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions DMS_gas This compound Gas ((CH₃)₂SiH₂) thermal_decomp Thermal Decomposition DMS_gas->thermal_decomp intermediates Reactive Intermediates (e.g., silylenes, radicals) thermal_decomp->intermediates adsorption Adsorption on Substrate intermediates->adsorption surface_migration Surface Migration & Reaction adsorption->surface_migration film_growth SiC Film Growth surface_migration->film_growth desorption Desorption of Byproducts (H₂, CH₄) film_growth->desorption

Caption: Putative reaction pathway for SiC formation from this compound.

References

Application Notes and Protocols for Chemical Vapor Deposition of SiC Films Using Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of silicon carbide (SiC) thin films via chemical vapor deposition (CVD) utilizing dimethylsilane (DMS) as a precursor. This document is intended for professionals in research and development who require an understanding of the deposition process and its parameters.

Introduction

Silicon carbide is a wide-bandgap semiconductor with exceptional physical and electronic properties, making it a prime candidate for applications in high-power, high-frequency, and high-temperature electronic devices, as well as in harsh environment sensors and microelectromechanical systems (MEMS). Chemical vapor deposition is a versatile technique for producing high-quality SiC films. This compound (H₂Si(CH₃)₂) is a single-source precursor containing both silicon and carbon, simplifying the gas delivery system for CVD. However, its C/Si ratio of 2 inherently leads to the growth of carbon-rich SiC films.[1] This document outlines the procedures for depositing SiC films using DMS and methods to control film stoichiometry.

Experimental Protocols

This section details the methodologies for the chemical vapor deposition of SiC films using this compound, including substrate preparation, the deposition process, and in-situ film modification techniques.

Substrate Preparation
  • Substrate Selection: Si (111) wafers are commonly used as substrates.

  • Cleaning:

    • Perform a standard RCA clean to remove organic and metallic contaminants.

    • Immediately prior to loading into the CVD reactor, immerse the Si substrate in a diluted hydrofluoric acid (HF) solution (e.g., 10:1 H₂O:HF) to remove the native oxide layer.[1]

    • Rinse with deionized water and dry with high-purity nitrogen gas.

Thermal Chemical Vapor Deposition (CVD) Protocol

This protocol is based on thermal decomposition of this compound.

  • System Preparation:

    • Load the cleaned substrate into the CVD chamber.

    • Evacuate the chamber to a base pressure of at least 1 × 10⁻⁶ Pa.[1]

  • Deposition:

    • Heat the substrate to the desired deposition temperature. Crystalline SiC films have been successfully grown at 800 °C, whereas no crystalline formation was observed at 600 °C.[1]

    • Introduce this compound into the chamber. The precise flow rate and pressure are critical parameters that must be optimized for the specific reactor geometry.

    • The deposition time will determine the film thickness. A 9-hour deposition at 800 °C has been reported to yield a film of approximately 0.1 µm.[1]

  • Post-Deposition:

    • Terminate the DMS flow.

    • Cool down the reactor to room temperature under vacuum or in an inert gas atmosphere.

    • Remove the coated substrate for characterization.

Rapid Thermal Triode Plasma CVD Protocol

For lower temperature deposition and potentially higher growth rates, a plasma-enhanced CVD process can be employed.

  • System and Substrate Preparation: Follow the same procedures as for thermal CVD.

  • Deposition:

    • Heat the substrate to a temperature in the range of 1100-1200 °C.

    • Introduce this compound and a carrier gas, such as hydrogen (H₂). A high H₂/DMS dilution ratio (e.g., above 200) is recommended to improve film crystallinity by providing a source of hydrogen radicals that can etch weak bonds and excess carbon.

    • Maintain the growth pressure in the range of 0.3 to 0.7 Torr.

    • Initiate the RF plasma to assist in the decomposition of the precursor gas.

  • Post-Deposition: Follow the same cooldown and removal procedures as for thermal CVD.

Data Presentation

The following tables summarize the quantitative data obtained from experimental studies on the CVD of SiC using this compound.

ParameterValueReference
PrecursorThis compound (DMS)[1]
SubstrateSi (111)[1]
Deposition Temperature800 °C[1]
Base Pressure1 × 10⁻⁶ Pa[1]
Deposition Time9 hours[1]
Film Thickness0.1 µm[1]
Deposition Rate~0.01 µm/h[1]
Resulting FilmCrystalline 3C-SiC[1]

Table 1: Experimental Parameters for Thermal CVD of SiC from this compound.

Film PropertyWithout Ion BeamWith Si⁺ Ion BeamWith C⁺ Ion BeamWith SiCH₅⁺ Ion BeamReference
C/Si Ratio1.883.45-1.49[1]

Table 2: Influence of Ion Beam Injection on the Stoichiometry of SiC Films.

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Thermal CVD of SiC

G cluster_prep Substrate Preparation cluster_cvd Thermal CVD Process cluster_char Film Characterization sub_select Select Si (111) Substrate sub_clean RCA Clean sub_select->sub_clean sub_hf HF Dip to Remove Native Oxide sub_clean->sub_hf sub_dry N₂ Dry sub_hf->sub_dry load Load Substrate into Chamber sub_dry->load Transfer to CVD pump Evacuate to Base Pressure (1 x 10⁻⁶ Pa) load->pump heat Heat to Deposition Temperature (800 °C) pump->heat dms_flow Introduce this compound heat->dms_flow deposit Deposition (e.g., 9 hours) dms_flow->deposit cooldown Cool Down deposit->cooldown unload Unload Coated Substrate cooldown->unload xrd XRD (Crystallinity) unload->xrd xps XPS (Stoichiometry) unload->xps sem SEM (Morphology) unload->sem G dms This compound (DMS) C/Si = 2 thermal_cvd Thermal CVD dms->thermal_cvd c_rich_sic Carbon-Rich SiC Film (C/Si = 1.88) thermal_cvd->c_rich_sic ion_beam In-situ Ion Beam Injection thermal_cvd->ion_beam sich5_ion SiCH₅⁺ Ions ion_beam->sich5_ion stoichiometric_sic Near-Stoichiometric SiC Film (C/Si = 1.49) sich5_ion->stoichiometric_sic

References

Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride using Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (Si₃N₄) thin films are of significant interest across various scientific and industrial fields, including microelectronics, photovoltaics, and biomedical devices, owing to their excellent properties as dielectric layers, passivation coatings, and diffusion barriers. Low-Pressure Chemical Vapor Deposition (LPCVD) is a widely adopted technique for producing high-quality, conformal silicon nitride films. While dichlorosilane (B8785471) (SiH₂Cl₂) and silane (B1218182) (SiH₄) are conventional silicon precursors, there is growing interest in organosilicon precursors like dimethylsilane ((CH₃)₂SiH₂) for LPCVD. The use of this compound may offer advantages in terms of lower deposition temperatures and reduced chlorine incorporation in the films.

This document provides detailed application notes and protocols for the LPCVD of silicon nitride films using this compound and ammonia (B1221849) (NH₃) as precursors. The information is compiled from available literature and generalized for research and development purposes.

Data Presentation

The following tables summarize typical process parameters and resulting film properties for LPCVD of silicon nitride. It is important to note that specific data for this compound is limited in publicly available literature. Therefore, data for the closely related precursor, diethylsilane, is included for reference, alongside general parameters for LPCVD silicon nitride.

Table 1: LPCVD Process Parameters for Silicon Nitride Deposition

ParameterThis compound (Typical Range)Diethylsilane[1]Dichlorosilane (for comparison)[2][3][4][5]
Deposition Temperature (°C) 600 - 750650 - 700700 - 850
Pressure (mTorr) 100 - 500Not Specified100 - 500
This compound Flow Rate (sccm) 10 - 100Not ApplicableNot Applicable
Diethylsilane Flow Rate (sccm) Not ApplicableNot SpecifiedNot Applicable
Dichlorosilane Flow Rate (sccm) Not ApplicableNot Applicable20 - 100
Ammonia Flow Rate (sccm) 50 - 500Not Specified100 - 500
NH₃ / Si-precursor Ratio 5:1 - 10:1> 5:1 (to avoid carbon)3:1 - 10:1

Table 2: Properties of LPCVD Silicon Nitride Films

PropertyThis compound (Expected)Diethylsilane[1]Dichlorosilane (for comparison)[2][6][7][8]
Deposition Rate (Å/min) 10 - 100< 40 at lower temperatures30 - 50
Refractive Index (@ 633 nm) 1.9 - 2.1Not Specified2.0 - 2.82
Film Stress (MPa) Tensile (magnitude varies)Not SpecifiedTensile (can be compressive with high DCS ratio)
Composition SiNₓCᵧ:H (Carbon-free with high NH₃ ratio)Carbon-free with high NH₃ ratioNear-stoichiometric Si₃N₄
Uniformity (%) < 5Not Specified< 5

Experimental Protocols

This section outlines a general protocol for the LPCVD of silicon nitride using this compound. Researchers should optimize these parameters for their specific equipment and application.

1. Substrate Preparation

  • Start with clean silicon wafers or other desired substrates.

  • Perform a standard RCA clean or a similar cleaning procedure to remove organic and metallic contaminants.

  • A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer from silicon substrates.

  • Rinse the substrates thoroughly with deionized (DI) water and dry them using a nitrogen gun.

  • Load the substrates into the LPCVD furnace immediately to minimize re-oxidation and contamination.

2. LPCVD System Preparation

  • Ensure the LPCVD system, including the quartz tube and gas lines, is clean and free from contaminants from previous depositions.

  • Perform a leak check to ensure the integrity of the vacuum system.

  • Ramp the furnace to the desired deposition temperature (e.g., 650 °C) under a nitrogen purge.

3. Deposition Process

  • Once the temperature has stabilized, pump down the process tube to the base pressure.

  • Introduce ammonia (NH₃) gas into the chamber and allow the flow to stabilize.

  • Introduce this compound ((CH₃)₂SiH₂) gas into the chamber to initiate the deposition process. The this compound source is typically a bubbler kept at a controlled temperature and pressure, with a carrier gas like nitrogen.

  • Maintain the desired pressure, temperature, and gas flow rates for the predetermined deposition time to achieve the target film thickness.

  • After the deposition is complete, stop the flow of this compound while keeping the ammonia and nitrogen flowing.

  • Pump and purge the chamber with nitrogen to remove any unreacted precursors and byproducts.

  • Cool down the furnace to a safe temperature for unloading.

4. Film Characterization

  • Thickness and Refractive Index: Use ellipsometry to measure the film thickness and refractive index.

  • Stress: Measure the film stress using a wafer curvature measurement system.

  • Composition: Analyze the elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) spectroscopy. FTIR can be used to detect Si-N, Si-H, N-H, and potential Si-C bonds.

  • Etch Rate: Determine the wet etch rate in a buffered oxide etch (BOE) or dilute HF solution to assess film quality and density.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed chemical reaction pathway for the LPCVD of silicon nitride from this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_lpvcd LPCVD Process cluster_char Film Characterization sub_clean Substrate Cleaning (e.g., RCA) hf_dip HF Dip (for Si substrates) sub_clean->hf_dip dry DI Water Rinse & N2 Dry hf_dip->dry load Load into LPCVD Furnace dry->load temp_ramp Ramp to Deposition Temperature load->temp_ramp pump_down Pump to Base Pressure nh3_flow Introduce NH3 pump_down->nh3_flow temp_ramp->pump_down dms_flow Introduce this compound nh3_flow->dms_flow deposition Deposition at Setpoint dms_flow->deposition purge N2 Purge deposition->purge cool_down Cool Down purge->cool_down ellipsometry Ellipsometry (Thickness, RI) cool_down->ellipsometry stress_meas Stress Measurement cool_down->stress_meas xps_ftir XPS/FTIR (Composition) cool_down->xps_ftir etch_rate Wet Etch Rate cool_down->etch_rate reaction_pathway cluster_gas Gas Phase cluster_surface Substrate Surface dms (CH3)2SiH2 (g) intermediate Adsorption Intermediates dms->intermediate nh3 NH3 (g) nh3->intermediate surface_reaction Surface Reactions - Si-N bond formation - H2, CH4 desorption intermediate->surface_reaction film SiNxCy:H Film Growth surface_reaction->film

References

Application Note: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Oxide from Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin film deposition technique that allows for the formation of high-quality silicon oxide (SiO₂) films at temperatures significantly lower than those required for traditional thermal oxidation or chemical vapor deposition (CVD) methods. This makes PECVD an ideal process for applications involving temperature-sensitive substrates, such as those commonly found in microelectronics, medical devices, and advanced drug delivery systems. The use of organosilicon precursors, such as dimethylsilane ((CH₃)₂SiH₂), offers advantages in terms of safety and handling compared to pyrophoric gases like silane (B1218182) (SiH₄).

This application note provides a detailed protocol for the deposition of silicon oxide thin films using this compound (DMS) as the silicon precursor and nitrous oxide (N₂O) as the oxidant in a PECVD system. It includes experimental procedures, a summary of the influence of key process parameters on film properties, and diagrams illustrating the experimental workflow and proposed reaction pathways.

Experimental Protocols

Substrate Preparation
  • Cleaning: Begin with a thorough cleaning of the silicon wafer substrates to remove any organic and inorganic contaminants. A standard RCA cleaning procedure is recommended.

  • Drying: Dry the cleaned substrates using a nitrogen (N₂) gun and place them in a clean, covered container for transport to the PECVD system.

  • Loading: Load the substrates into the PECVD reaction chamber using a clean, dedicated wafer handling tool to avoid contamination.

PECVD Deposition of Silicon Oxide
  • Chamber Purge and Pump-Down: Purge the reaction chamber with high-purity nitrogen gas and then evacuate to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Gas Flow Stabilization: Introduce the precursor gases, this compound (DMS) and nitrous oxide (N₂O), into the chamber at the desired flow rates. Allow the gas flows to stabilize before initiating the plasma.

  • Plasma Ignition and Deposition: Set the desired substrate temperature, chamber pressure, and RF power. Ignite the plasma to initiate the deposition process. The deposition time will determine the final film thickness.

  • Post-Deposition Purge: After the desired deposition time, extinguish the plasma and stop the flow of precursor gases. Purge the chamber with nitrogen gas before venting.

  • Unloading: Vent the chamber to atmospheric pressure and carefully unload the coated substrates.

Film Characterization

The deposited silicon oxide films should be characterized to ensure they meet the desired specifications. Common characterization techniques include:

  • Ellipsometry: To measure film thickness and refractive index.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To determine the chemical bonding and composition of the film.

  • Stress Measurement: To quantify the intrinsic stress of the deposited film.

  • Wet Etch Rate Test: To assess the film density and quality using a buffered oxide etch (BOE) solution.

  • Electrical Characterization (C-V, I-V): To determine dielectric constant, breakdown voltage, and interface trap density.

Data Presentation

Due to the limited availability of comprehensive quantitative data for the PECVD of SiO₂ from this compound, the following tables summarize the influence of key process parameters on film properties based on studies of a closely related precursor, diethylsilane (B7801327) (DES), with nitrous oxide.[1][2] These trends are expected to be similar for this compound.

Table 1: Effect of Deposition Temperature on SiO₂ Film Properties

Parameter100 °C200 °C300 °C
Deposition Rate (Å/min) ~250~300~327
Refractive Index ~1.46~1.46~1.47
Film Density (g/cm³) ~2.05~2.10~2.14

Table 2: Effect of N₂O/DMS Flow Rate Ratio on SiO₂ Film Properties

ParameterN₂O/DMS = 8N₂O/DMS = 16N₂O/DMS = 24
Deposition Rate (Å/min) ~280~327~310
Refractive Index ~1.45~1.47~1.47
Si-OH Content (Arbitrary Units) HighLowLow

Table 3: Effect of Chamber Pressure on SiO₂ Film Properties

Parameter100 mTorr300 mTorr500 mTorr
Deposition Rate (Å/min) ~290~327~335
Refractive Index ~1.46~1.47~1.47
Film Uniformity GoodExcellentGood

Table 4: Effect of RF Power on SiO₂ Film Properties

Parameter25 W50 W100 W
Deposition Rate (Å/min) ~200~327~450
Refractive Index ~1.46~1.47~1.48
Film Stress (MPa) CompressiveSlightly CompressiveTensile

Mandatory Visualizations

Experimental Workflow

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Film Characterization Clean Substrate Cleaning (RCA) Dry N2 Drying Clean->Dry Load Loading into Chamber Dry->Load Pump Chamber Pump-Down Gas Gas Flow Stabilization (DMS + N2O) Pump->Gas Deposit Plasma Ignition & Deposition Gas->Deposit Purge Post-Deposition Purge Deposit->Purge Unload Unloading Purge->Unload Ellipsometry Ellipsometry Unload->Ellipsometry FTIR FTIR Spectroscopy Stress Stress Measurement Etch Wet Etch Rate

Caption: Experimental workflow for PECVD of silicon oxide.

Proposed Reaction Pathway

Reaction_Pathway cluster_gas Gas Phase (Plasma) cluster_surface Substrate Surface DMS This compound ((CH₃)₂SiH₂) Plasma RF Plasma (e⁻, ions) DMS->Plasma e⁻ impact N2O Nitrous Oxide (N₂O) N2O->Plasma e⁻ impact Radicals Reactive Radicals (e.g., SiHₓ(CH₃)ᵧ, O, N₂) Plasma->Radicals generates Adsorption Adsorption of Radicals Radicals->Adsorption SurfaceReaction Surface Reactions & Cross-linking Adsorption->SurfaceReaction Byproducts Desorption of Byproducts (H₂O, CH₄, N₂, etc.) SurfaceReaction->Byproducts SiO2 Silicon Oxide Film (SiO₂) SurfaceReaction->SiO2

References

Application Notes and Protocols for Atomic Layer Deposition Using Dimethylsilane Derivatives as a Silicon Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the atomic layer deposition (ALD) of silicon-based thin films using aminosilane (B1250345) precursors containing dimethylsilyl groups, such as bis(N,N-dimethylamino)dimethylsilane (BDMADMS). While "this compound" itself is not a common ALD precursor, these derivatives are widely used for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. This document outlines the fundamental principles, experimental procedures, and expected film properties, tailored for professionals in research and development.

Introduction to this compound-Based Precursors in ALD

Aminosilanes with dimethylsilyl groups are favored precursors in ALD due to their high volatility, thermal stability, and self-limiting reactivity.[1] These precursors, particularly bis(dialkylamino)silanes, offer a safer alternative to chlorosilanes with reduced corrosivity.[2] They are instrumental in depositing highly conformal and uniform thin films at relatively low temperatures, which is critical for applications in microelectronics, optoelectronics, and as barrier layers in advanced drug delivery systems.[3]

Atomic Layer Deposition of Silicon Dioxide (SiO₂)

The ALD of SiO₂ using precursors like BDMADMS typically involves the sequential exposure of a substrate to the silicon precursor and an oxygen source, such as ozone (O₃) or an oxygen plasma.[3][4] The process relies on self-limiting surface reactions to achieve atomic-level thickness control.[1]

Quantitative Data for SiO₂ ALD

The following table summarizes key deposition parameters and resulting film properties for SiO₂ ALD using aminosilane precursors.

PrecursorCo-reactantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Refractive IndexReference(s)
Bis(dimethylamino)this compound (BDMADMS)Ozone (O₃)300 - 500+~1.3~1.46[4][5]
Bis(tertiary-butylamino)silane (BTBAS)Ozone (O₃)300 - 525~0.8 - 0.9~1.46[6]
Bis(diethylamino)silane (BDEAS)Ozone (O₃)300 - 500~0.7 - 0.8~1.47[6]
Tris(dimethylamino)silane (TDMAS)Ozone (O₃)300 - 450~0.4 - 0.5>1.48[6]
Bis(diethylamino)silane (BDEAS)O₂ Plasma110Not SpecifiedNot Specified[3]
Tris(dimethylamino)silane (TDMAS)H₂O₂150 - 5500.8 - 1.8Not Specified[7]
Experimental Protocol for Thermal ALD of SiO₂

This protocol outlines the steps for depositing SiO₂ using BDMADMS and ozone.

Materials and Equipment:

  • ALD Reactor

  • Substrate (e.g., Silicon wafer)

  • Bis(dimethylamino)this compound (BDMADMS) precursor

  • Ozone (O₃) generator

  • High-purity nitrogen (N₂) or argon (Ar) for purging

  • Substrate cleaning solutions (e.g., RCA clean)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A standard RCA clean is recommended for silicon wafers.[3]

  • System Preparation:

    • Load the cleaned substrate into the ALD reactor.

    • Heat the reactor to the desired deposition temperature (e.g., 300-500 °C).

    • Heat the BDMADMS precursor to a suitable temperature to achieve adequate vapor pressure (e.g., slightly above ambient).[6]

    • Purge the reactor and precursor lines with inert gas to remove residual moisture and oxygen.

  • ALD Cycle: Repeat the following four steps for the desired number of cycles to achieve the target film thickness.

    • Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor for a duration sufficient to saturate the substrate surface (e.g., 0.5 - 2.0 seconds).

    • Step 2: Purge 1: Purge the reactor with inert gas to remove unreacted BDMADMS and gaseous byproducts (e.g., 5 - 10 seconds).

    • Step 3: Ozone Pulse: Introduce ozone into the reactor to react with the adsorbed precursor layer, forming SiO₂ (e.g., 0.5 - 2.0 seconds).[3]

    • Step 4: Purge 2: Purge the reactor with inert gas to remove unreacted ozone and byproducts (e.g., 5 - 10 seconds).[3]

  • Post-Deposition:

    • After the final cycle, cool down the reactor under an inert gas flow.

    • Unload the substrate for characterization.

SiO₂ ALD Workflow and Reaction Pathway

ALD_SiO2_Workflow cluster_workflow Experimental Workflow cluster_reaction Surface Reaction Pathway start Start: Substrate Loading & System Prep pulse_BDMADMS 1. BDMADMS Pulse start->pulse_BDMADMS purge1 2. Inert Gas Purge pulse_BDMADMS->purge1 pulse_O3 3. Ozone (O₃) Pulse purge1->pulse_O3 purge2 4. Inert Gas Purge pulse_O3->purge2 decision More Cycles? purge2->decision decision->pulse_BDMADMS Yes end End: Cool Down & Unload decision->end No surface_OH Substrate-OH adsorbed_BDMADMS Substrate-O-Si(CH₃)₂(N(CH₃)₂) + HN(CH₃)₂ (g) surface_OH->adsorbed_BDMADMS + BDMADMS surface_SiO2 Substrate-O-SiO₂ + byproducts (g) adsorbed_BDMADMS->surface_SiO2 + O₃ surface_SiO2->surface_OH ...next cycle starts with OH-termination

Caption: ALD workflow and surface reaction pathway for SiO₂ deposition.

Atomic Layer Deposition of Silicon Nitride (SiNₓ)

The deposition of SiNₓ films using aminosilane precursors is typically achieved through plasma-enhanced ALD (PEALD) at low temperatures (<400 °C), which is crucial for modern semiconductor devices.[8] A nitrogen-containing plasma (e.g., N₂, N₂/H₂, or NH₃ plasma) serves as the nitrogen source.[9][10]

Quantitative Data for SiNₓ PEALD

The table below presents a summary of process parameters and film properties for SiNₓ PEALD using various aminosilane precursors.

PrecursorCo-reactantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Density (g/cm³)Carbon Content (at.%)Reference(s)
Bis(diethylamino)silane (BDEAS)N₂ Plasma150 - 2500.19 - 0.31Not Specified13.7 (at 200°C)[11]
Di(sec-butylamino)silane (DSBAS)N₂ Plasma100 - 300~1.0 - 1.2~2.3 - 2.5< 1 (at 300°C)[12]
Bis(tert-butylamino)silane (BTBAS)N₂ Plasma100 - 300~0.5 - 0.8~2.1 - 2.3~5 - 10[8][12]
Tris(dimethylamino)silane (TDMAS)N₂/H₂ Plasma350~0.52.45 - 10[8]
Experimental Protocol for PEALD of SiNₓ

This protocol describes the deposition of SiNₓ using an aminosilane precursor (e.g., BDEAS) and a nitrogen plasma.

Materials and Equipment:

  • PEALD Reactor with a plasma source

  • Substrate (e.g., Silicon wafer)

  • Aminosilane precursor (e.g., BDEAS)

  • High-purity nitrogen (N₂) gas

  • High-purity argon (Ar) for purging

  • Substrate cleaning solutions

Procedure:

  • Substrate Preparation: Clean the substrate using a suitable standard procedure.

  • System Preparation:

    • Load the substrate into the PEALD reactor.

    • Heat the substrate to the desired deposition temperature (e.g., 150-300 °C).[11]

    • Maintain the aminosilane precursor at a temperature that provides sufficient vapor pressure (e.g., room temperature for BDEAS).[3]

    • Purge the reactor and gas lines with an inert gas.

  • PEALD Cycle: Repeat the following four steps for the required number of cycles.

    • Step 1: Precursor Pulse: Introduce the aminosilane precursor vapor into the reactor (e.g., 1-2 seconds).[3]

    • Step 2: Purge 1: Purge the chamber with inert gas to remove unreacted precursor and byproducts (e.g., 2-4 seconds).[3]

    • Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma for a specific duration to form a silicon nitride layer (e.g., 5-20 seconds).

    • Step 4: Purge 2: Purge the reactor to remove plasma species and byproducts.

  • Post-Deposition:

    • Cool down the reactor under an inert atmosphere before unloading the substrate.

SiNₓ PEALD Workflow and Reaction Pathway

ALD_SiNx_Workflow cluster_workflow Experimental Workflow cluster_reaction Surface Reaction Pathway start Start: Substrate Loading & System Prep pulse_precursor 1. Aminosilane Pulse start->pulse_precursor purge1 2. Inert Gas Purge pulse_precursor->purge1 pulse_plasma 3. N₂ Plasma Exposure purge1->pulse_plasma purge2 4. Inert Gas Purge pulse_plasma->purge2 decision More Cycles? purge2->decision decision->pulse_precursor Yes end End: Cool Down & Unload decision->end No surface_NH Substrate-NHx adsorbed_precursor Substrate-N-Si-R + byproducts (g) surface_NH->adsorbed_precursor + Aminosilane surface_SiN Substrate-SiN + byproducts (g) adsorbed_precursor->surface_SiN + N₂ Plasma surface_SiN->surface_NH ...next cycle starts with NHx-termination

Caption: PEALD workflow and surface reaction pathway for SiNₓ deposition.

Atomic Layer Deposition of Silicon Carbide (SiC)

The ALD of silicon carbide (SiC) is significantly more challenging than that of SiO₂ or SiNₓ, especially at low temperatures.[13] Most reported thermal processes for SiC ALD operate at high temperatures (750–1200 °C) and may involve a chemical vapor deposition (CVD) component, making true self-limiting ALD difficult to achieve.[13]

Currently, there are no well-established, low-temperature ALD processes for SiC using this compound-based precursors. Research is ongoing to develop new precursors and processes. One approach being explored is the molecular layer deposition (MLD) of silicon oxycarbide (SiOC) films using precursors like 1,2-bis[(dimethylamino)dimethylsilyl]ethane (B1334683) (DDSE) and ozone at temperatures as low as 110 °C.[14]

Challenges and Future Outlook:

  • Precursor Design: The development of new silicon and carbon precursors with appropriate reactivity and thermal stability for low-temperature SiC ALD is a key research area.

  • Process Development: Alternative energy sources, such as plasma, may be necessary to facilitate low-temperature SiC ALD.

  • Carbon Incorporation: The incorporation of carbon into silicon-based films like SiO₂ and SiNₓ to form SiOC and SiCN is a promising alternative that may offer some of the benefits of SiC.[14]

Area-Selective ALD Using this compound-Based Inhibitors

An important application of aminosilanes like BDMADMS is in area-selective ALD, where they are used as inhibitors.[15] These molecules can selectively adsorb on one surface (e.g., SiO₂) but not another (e.g., H-terminated Si), thereby deactivating the surface for subsequent ALD.[15] This enables bottom-up patterning for advanced electronic devices.[15]

Logical Relationship for Area-Selective ALD

AS_ALD_Logic patterned_substrate Patterned Substrate (e.g., SiO₂ and H-Si) inhibitor_exposure BDMADMS Exposure patterned_substrate->inhibitor_exposure selective_adsorption Selective Adsorption of BDMADMS on SiO₂ inhibitor_exposure->selective_adsorption ald_process Perform ALD (e.g., for Ru or Pt) selective_adsorption->ald_process selective_growth Selective Film Growth on H-Si ald_process->selective_growth

Caption: Logical workflow for area-selective ALD using BDMADMS as an inhibitor.

References

Application Notes and Protocols for Doping of Semiconductor Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intentional introduction of impurities into a semiconductor film, a process known as doping, is a fundamental step in the fabrication of electronic devices. Doping modifies the electrical properties of the semiconductor by creating an excess of negative charge carriers (n-type) or positive charge carriers (p-type). While various precursors can be used for the deposition of silicon-based films, the choice of precursor is critical to the film's final application.

Organosilane precursors, such as dimethylsilane ((CH₃)₂SiH₂) , are primarily utilized in the semiconductor industry for the deposition of carbon-doped silicon oxide (SiOC:H) films.[1][2] These films, often referred to as organosilicate glasses, are valued for their low dielectric constants (low-k), which are essential for reducing signal delay and power consumption in advanced integrated circuits.[1][2] The carbon incorporated from the methyl groups of this compound helps to lower the film's density and dielectric constant.[1]

For the purpose of creating electrically active n-type or p-type doped silicon films, the industry and research standard is the use of silane (B1218182) (SiH₄) as the silicon source in Plasma-Enhanced Chemical Vapor Deposition (PECVD).[3][4][5] This process allows for the in-situ incorporation of dopant atoms by introducing a dopant gas along with the silane. The most common dopant gases are phosphine (B1218219) (PH₃) for n-type doping and diborane (B8814927) (B₂H₆) for p-type doping.[3][4][5]

This document provides detailed application notes and experimental protocols for the n-type and p-type doping of silicon films using a silane-based PECVD process.

N-Type Doping of Silicon Films using Silane and Phosphine

N-type doping introduces donor atoms (in this case, phosphorus from phosphine) into the silicon lattice, creating an excess of free electrons and thereby increasing the film's conductivity.

Experimental Protocol: PECVD of n-type Amorphous Silicon (a-Si:H)

This protocol outlines the steps for depositing a phosphorus-doped hydrogenated amorphous silicon film.

  • Substrate Preparation:

    • Begin with a clean silicon wafer or other suitable substrate (e.g., glass).

    • Perform a standard cleaning procedure, such as an RCA clean, to remove organic and inorganic contaminants.

    • For silicon wafers, a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF for 30 seconds) is used to remove the native oxide layer and hydrogen-terminate the surface.[4]

    • Immediately load the substrate into the PECVD reaction chamber to minimize re-oxidation.

  • Chamber Preparation and Process Conditions:

    • Evacuate the PECVD chamber to a base pressure typically below 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature, commonly in the range of 180-350°C.[4][6]

    • Introduce the process gases into the chamber. The gas mixture will consist of silane (SiH₄), phosphine (PH₃, typically diluted in hydrogen, e.g., 1% PH₃ in H₂), and a carrier/diluent gas, often hydrogen (H₂).[4]

  • Deposition Process:

    • Stabilize the gas flows and chamber pressure.

    • Ignite the plasma by applying radio frequency (RF) power to the electrodes, typically at a frequency of 13.56 MHz.[7]

    • The plasma dissociates the precursor gases into reactive radicals, which then adsorb onto the substrate surface and form the doped silicon film.

    • Continue the deposition until the desired film thickness is achieved. The deposition rate is influenced by gas flow rates, pressure, and RF power.[7]

    • Extinguish the plasma and stop the gas flow.

  • Post-Deposition:

    • Allow the substrate to cool down in a vacuum or inert atmosphere.

    • Remove the substrate from the chamber for characterization.

Quantitative Data for n-type Doping

The electrical properties of the deposited n-type silicon films are highly dependent on the deposition parameters, particularly the phosphine-to-silane gas flow ratio.

SiH₄ Flow (sccm)PH₃ Flow (sccm)H₂ Flow (sccm)Pressure (mbar)Temperature (°C)RF Power (W)Dark Conductivity (S/cm)Activation Energy (eV)
2 - 80.5 - 2Variable2.518050Up to 40~0.018
Table 1: Representative process parameters and resulting electrical properties for n-type microcrystalline silicon films deposited by PECVD. Data compiled from multiple sources for illustrative purposes.[4][5]

Diagrams for n-type Doping Workflow and Mechanism

n_type_doping_workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_post Post-Deposition Clean Wafer Cleaning (RCA) HF_Dip HF Dip (Oxide Removal) Clean->HF_Dip Load Load into PECVD HF_Dip->Load Pump Pump to Base Pressure Load->Pump Heat Heat Substrate Pump->Heat Gas_Intro Introduce SiH4, PH3, H2 Heat->Gas_Intro Plasma Ignite Plasma (RF Power) Gas_Intro->Plasma Deposition Film Growth Plasma->Deposition Cool Cool Down Deposition->Cool Unload Unload Substrate Cool->Unload Characterize Characterization Unload->Characterize

Caption: Experimental workflow for n-type doping.

n_type_mechanism cluster_gas Gas Phase (Plasma) cluster_surface Substrate Surface SiH4 SiH₄ (Silane) SiH3_rad SiH₃• Radicals SiH4->SiH3_rad Dissociation PH2_rad PH₂• Radicals SiH4->PH2_rad Dissociation PH3 PH₃ (Phosphine) PH3->SiH3_rad Dissociation PH3->PH2_rad Dissociation e Energetic Electrons e->SiH3_rad Dissociation e->PH2_rad Dissociation Adsorption Radical Adsorption SiH3_rad->Adsorption PH2_rad->Adsorption Film_Growth a-Si:H Film Growth Adsorption->Film_Growth P_Incorp Phosphorus Incorporation Film_Growth->P_Incorp n_type_film n-type Si Film P_Incorp->n_type_film Creates n-type film

Caption: Simplified mechanism of n-type doping.

P-Type Doping of Silicon Films using Silane and Diborane

P-type doping involves introducing acceptor atoms (in this case, boron from diborane) into the silicon lattice. This creates "holes" (the absence of an electron), which act as positive charge carriers, thereby increasing the film's conductivity.

Experimental Protocol: PECVD of p-type Amorphous Silicon (a-Si:H)

The protocol for p-type doping is analogous to that for n-type doping, with the primary difference being the substitution of phosphine with diborane.

  • Substrate Preparation: Follow the same procedure as for n-type doping (Section 2.1.1).

  • Chamber Preparation and Process Conditions:

    • Prepare the PECVD chamber as described previously.

    • Heat the substrate to the desired deposition temperature.

    • Introduce the process gases: silane (SiH₄), diborane (B₂H₆, typically diluted in hydrogen, e.g., 1% B₂H₆ in H₂), and a carrier/diluent gas (e.g., H₂).[3]

  • Deposition Process:

    • Stabilize gas flows and pressure.

    • Ignite the RF plasma to initiate the deposition of the boron-doped silicon film.

    • Continue until the desired thickness is reached.

  • Post-Deposition:

    • Cool down the substrate and remove it from the chamber for analysis.

Quantitative Data for p-type Doping

The properties of p-type films are strongly influenced by the diborane-to-silane ratio.

SiH₄ Flow (sccm)B₂H₆ Flow (sccm)H₂ Flow (sccm)Pressure (Torr)Temperature (°C)RF Power (W)Dark Conductivity (S/cm)Activation Energy (eV)
100.1 (for 0.1% ratio)100~1.025020-50~5~0.040
Table 2: Representative process parameters and resulting electrical properties for p-type microcrystalline silicon films deposited by PECVD. Data compiled from multiple sources for illustrative purposes.[3][5]

Diagrams for p-type Doping Workflow and Mechanism

p_type_doping_workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_post Post-Deposition Clean Wafer Cleaning (RCA) HF_Dip HF Dip (Oxide Removal) Clean->HF_Dip Load Load into PECVD HF_Dip->Load Pump Pump to Base Pressure Load->Pump Heat Heat Substrate Pump->Heat Gas_Intro Introduce SiH4, B2H6, H2 Heat->Gas_Intro Plasma Ignite Plasma (RF Power) Gas_Intro->Plasma Deposition Film Growth Plasma->Deposition Cool Cool Down Deposition->Cool Unload Unload Substrate Cool->Unload Characterize Characterization Unload->Characterize

Caption: Experimental workflow for p-type doping.

p_type_mechanism cluster_gas Gas Phase (Plasma) cluster_surface Substrate Surface SiH4 SiH₄ (Silane) SiH3_rad SiH₃• Radicals SiH4->SiH3_rad Dissociation BH3_rad BH₃ Radicals SiH4->BH3_rad Dissociation B2H6 B₂H₆ (Diborane) B2H6->SiH3_rad Dissociation B2H6->BH3_rad Dissociation e Energetic Electrons e->SiH3_rad Dissociation e->BH3_rad Dissociation Adsorption Radical Adsorption SiH3_rad->Adsorption BH3_rad->Adsorption Film_Growth a-Si:H Film Growth Adsorption->Film_Growth B_Incorp Boron Incorporation Film_Growth->B_Incorp p_type_film p-type Si Film B_Incorp->p_type_film Creates p-type film

Caption: Simplified mechanism of p-type doping.

Characterization of Doped Semiconductor Films

Following deposition, a thorough characterization of the doped films is essential to verify their properties and suitability for device applications.

  • Electrical Characterization:

    • Four-Point Probe: Used to measure the sheet resistance of the film, from which resistivity can be calculated if the film thickness is known.

    • Hall Effect Measurements: Provide crucial information on the carrier type (n- or p-type), carrier concentration, and mobility.

  • Structural and Compositional Characterization:

    • Ellipsometry: A non-destructive optical technique used to measure film thickness and refractive index.

    • Raman Spectroscopy: Can be used to determine the crystallinity of the silicon film (amorphous vs. microcrystalline).

    • Secondary Ion Mass Spectrometry (SIMS): A highly sensitive technique for measuring the concentration of dopant atoms (phosphorus or boron) within the film as a function of depth.

  • Optical Characterization:

    • UV-Vis Spectroscopy: Used to determine the optical bandgap of the semiconductor film.

Conclusion

The in-situ doping of silicon films via PECVD using silane, in conjunction with phosphine or diborane, is a well-established and versatile method for producing n-type and p-type semiconductor layers, respectively. The electrical and optical properties of these films can be precisely controlled by tuning deposition parameters such as gas flow ratios, temperature, pressure, and plasma power. While organosilanes like this compound are critical for the deposition of specialized low-k dielectric films, silane remains the precursor of choice for creating the electrically active doped layers that form the building blocks of most semiconductor devices. Careful adherence to experimental protocols and thorough post-deposition characterization are paramount to achieving films with the desired properties for high-performance electronic applications.

References

Synthesis of Organosilicon Polymers with Dimethylsilane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon polymers, particularly those based on a polysiloxane backbone (Si-O-Si), are of significant interest in the biomedical and pharmaceutical fields due to their unique properties. These include high thermal and oxidative stability, low surface tension, biocompatibility, and tunable mechanical properties. Polydimethylsiloxane (PDMS) is a prime example of a widely used organosilicon polymer in applications ranging from medical devices and implants to drug delivery systems and microfluidics. The synthesis of these polymers can be achieved through various methods, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and functionality. This document provides detailed application notes and experimental protocols for the synthesis of organosilicon polymers using dimethylsilane and its derivatives through several key polymerization techniques: Wurtz-type coupling, anionic ring-opening polymerization (ROP), dehydrocoupling polymerization, and hydrosilylation polymerization.

Wurtz-Type Coupling Synthesis of Poly(this compound)

Application Note:

The Wurtz-type coupling reaction is a classical method for forming silicon-silicon bonds and is the most common route for the synthesis of polysilanes, which have a backbone composed entirely of silicon atoms. This reaction involves the reductive coupling of dichlorodiorganosilanes, such as dimethyldichlorosilane, using an alkali metal dispersion, typically sodium. The resulting poly(this compound) is a high-molecular-weight polymer with interesting electronic and photophysical properties, making it a precursor for silicon carbide ceramics. However, this method often requires harsh reaction conditions and can result in polymers with broad molecular weight distributions.

Experimental Protocol: Synthesis of Poly(this compound) via Wurtz-Type Coupling

  • Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 150 mL of dry toluene (B28343). Heat the toluene to reflux and add 5.0 g (0.22 mol) of sodium metal. Stir the mixture vigorously to create a fine dispersion of sodium.

  • Monomer Addition: To the refluxing sodium dispersion, slowly add a solution of 12.9 g (0.10 mol) of dimethyldichlorosilane in 50 mL of dry toluene over a period of 1 hour. The reaction is exothermic and will be accompanied by the formation of a blue or purple color, indicating the formation of silyl (B83357) anions.

  • Reaction: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and cautiously add 20 mL of isopropanol (B130326) to quench any unreacted sodium. Follow this by the slow addition of 50 mL of methanol (B129727) and then 100 mL of water.

  • Work-up: Separate the organic layer and wash it three times with 100 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the toluene solution under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of methanol.

  • Purification: Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Quantitative Data for Wurtz-Type Coupling of Dichlorosilanes

MonomerSolventTemperature (°C)Yield (%)Mn ( g/mol )Mw/Mn (PDI)Reference
DichloromethylphenylsilaneToluene6532-358,000-12,0002.1-2.5[1]
DichlorodiphenylsilaneToluene11040-505,000-10,0002.5-3.0[2]
Dichlorodi-n-hexylsilaneToluene11015-25100,000-500,0001.8-2.2[3]

Note: Data for poly(this compound) is not explicitly available in the provided search results, so data for similar polysilanes are presented as representative examples.

Experimental Workflow: Wurtz-Type Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start sodium_dispersion Prepare Sodium Dispersion in Toluene start->sodium_dispersion add_monomer Add Dimethyldichlorosilane Solution sodium_dispersion->add_monomer Heat to reflux reflux Reflux for 4 hours add_monomer->reflux quench Quench with Isopropanol, Methanol, and Water reflux->quench Cool to RT wash Wash Organic Layer quench->wash dry Dry over MgSO4 wash->dry precipitate Precipitate in Methanol dry->precipitate Concentrate isolate Filter and Dry Polymer precipitate->isolate end End isolate->end

Caption: Workflow for the synthesis of poly(this compound).

Anionic Ring-Opening Polymerization (ROP) of Hexamethylcyclotrisiloxane (B157284) (D3)

Application Note:

Anionic ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3), is a powerful method for synthesizing well-defined polydimethylsiloxanes (PDMS) with controlled molecular weights and narrow molecular weight distributions.[4][5] This "living" polymerization technique allows for the synthesis of block copolymers and functionalized polymers. The polymerization is typically initiated by organolithium reagents, and the strained three-membered ring of D3 allows for rapid and irreversible polymerization under kinetic control.[6]

Experimental Protocol: Anionic ROP of Hexamethylcyclotrisiloxane (D3)

  • Apparatus and Reagent Preparation: All glassware should be rigorously dried in an oven at 120 °C and assembled hot under a stream of dry nitrogen. Toluene and tetrahydrofuran (B95107) (THF) should be freshly distilled from sodium/benzophenone ketyl under nitrogen. Hexamethylcyclotrisiloxane (D3) should be purified by sublimation.

  • Initiation: In a nitrogen-purged Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (45.0 mmol) of D3 in 100 mL of dry toluene. To this solution, add 0.22 mmol of sec-butyllithium (B1581126) (as a solution in cyclohexane) via syringe. The reaction mixture is stirred at room temperature.

  • Propagation: After 30 minutes of stirring, add 20 mL of dry THF to promote the polymerization. The reaction is allowed to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 20-50 °C) to achieve the desired molecular weight.[4]

  • Termination: The living polymer is terminated by the addition of a slight excess of chlorotrimethylsilane.

  • Isolation: The polymer solution is poured into a large volume of methanol to precipitate the polymer. The polymer is collected, redissolved in a minimal amount of toluene, and re-precipitated into methanol.

  • Purification: The final polymer is collected by filtration and dried under vacuum at 60 °C to a constant weight.

Quantitative Data for Anionic ROP of Hexamethylcyclotrisiloxane (D3)

[D3]₀/[Initiator]₀Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (exp.)Mw/Mn (PDI)Reference
1002049522,0001.05[4]
2002089844,0001.06[4]
503029211,0001.04[4]
1503069633,0001.07[4]

Experimental Workflow: Anionic Ring-Opening Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Termination & Isolation start Start dissolve_d3 Dissolve D3 in Toluene under N2 start->dissolve_d3 add_initiator Add sec-Butyllithium dissolve_d3->add_initiator add_thf Add THF add_initiator->add_thf Stir for 30 min propagate Stir at Controlled Temperature add_thf->propagate terminate Terminate with Chlorotrimethylsilane propagate->terminate precipitate Precipitate in Methanol terminate->precipitate purify Redissolve and Re-precipitate precipitate->purify dry Dry Polymer under Vacuum purify->dry end End dry->end

Caption: Workflow for the anionic ROP of hexamethylcyclotrisiloxane.

Dehydrocoupling Polymerization of Silanes

Application Note:

Dehydrocoupling polymerization is a method for forming silicon-oxygen or silicon-nitrogen bonds with the elimination of hydrogen gas. This reaction is typically catalyzed by transition metal complexes. For the synthesis of polysiloxanes, a dihydrosilane can be reacted with a diol. This method offers a clean and atom-economical route to poly(silylether)s. The reaction conditions are generally mild, and the properties of the resulting polymer can be tuned by the choice of the silane (B1218182) and diol monomers.

Experimental Protocol: Iron-Catalyzed Dehydrocoupling of a Silane and a Diol

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the iron pre-catalyst (e.g., an iron β-diketiminate complex, 0.004 mmol, 1 mol%) to a Schlenk vessel. Dissolve the catalyst in 1 mL of dry benzene.[7]

  • Monomer Addition: To the catalyst solution, add the diol (0.4 mmol, 1 equivalent) and the silane (e.g., phenylsilane, 0.8 mmol, 2 equivalents).[7]

  • Reaction: Seal the vessel and stir the reaction mixture at 80 °C for 18 hours. Hydrogen gas will be evolved during the reaction.

  • Isolation: After cooling to room temperature, remove the volatile components under vacuum.

  • Purification: Wash the residue with dry pentane (B18724) to remove any unreacted monomers and low molecular weight oligomers. The insoluble polymer is then dried under vacuum.

Quantitative Data for Iron-Catalyzed Dehydrocoupling Polymerization

SilaneDiolCatalyst Loading (mol%)Mn ( g/mol )Mw/Mn (PDI)Reference
Phenylsilane1,4-Benzenedimethanol12,7001.9[7]
Methylphenylsilane1,4-Benzenedimethanol19001.4[7]
DiethylsilaneDiethylene Glycol13,2002.1[7]
Methylphenylsilane1,8-Octanediol110,6002.4[7]

Experimental Workflow: Dehydrocoupling Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Start catalyst_prep Prepare Catalyst Solution in Benzene start->catalyst_prep add_monomers Add Diol and Silane catalyst_prep->add_monomers react Stir at 80°C for 18 hours add_monomers->react remove_volatiles Remove Volatiles under Vacuum react->remove_volatiles Cool to RT wash_polymer Wash with Pentane remove_volatiles->wash_polymer dry_polymer Dry Polymer wash_polymer->dry_polymer end End dry_polymer->end

Caption: Workflow for iron-catalyzed dehydrocoupling polymerization.

Hydrosilylation Polymerization

Application Note:

Hydrosilylation is a versatile and highly efficient reaction for the formation of silicon-carbon bonds. In polymer chemistry, it is widely used for the step-growth polymerization of monomers containing Si-H groups with monomers containing unsaturated carbon-carbon bonds (e.g., vinyl groups). This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst. Hydrosilylation polymerization is a key process in the curing of silicone elastomers and gels, leading to cross-linked networks with tailored properties.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation Polymerization

  • Monomer Preparation: In a clean, dry vial, mix stoichiometric amounts of a divinyl-terminated monomer (e.g., 1,3-divinyltetramethyldisiloxane) and a di-SiH-functional monomer (e.g., 1,1,3,3-tetramethyldisiloxane).

  • Catalyst Addition: To the monomer mixture, add a catalytic amount of a platinum catalyst, such as Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically at a concentration of 1-10 ppm of platinum.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-100 °C) to initiate the polymerization. The viscosity of the mixture will increase as the polymer chains grow. For cross-linking systems, the reaction will lead to the formation of a gel.

  • Curing: The reaction mixture can be cast into a mold and cured at a specific temperature for a set time to obtain a solid elastomeric material.

  • Characterization: The extent of the reaction can be monitored by the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) in the infrared spectrum.

Quantitative Data for Hydrosilylation Polymerization

Si-H MonomerVinyl MonomerCatalystPt Conc. (ppm)Temperature (°C)Curing TimeResult
Poly(methylhydrosiloxane)Vinyl-terminated PDMSKarstedt's10802 hCross-linked elastomer
1,1,3,3-Tetramethyldisiloxane1,3-DivinyltetramethyldisiloxaneKarstedt's5604 hViscous polymer
Phenylsilane1,7-OctadieneSpeier's201006 hSolid polymer

Note: The data presented are representative examples of hydrosilylation polymerization conditions.

Experimental Workflow: Hydrosilylation Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_result Result start Start mix_monomers Mix Divinyl and Di-SiH Monomers start->mix_monomers add_catalyst Add Platinum Catalyst mix_monomers->add_catalyst react_cure React at Controlled Temperature (Curing) add_catalyst->react_cure polymer Formation of Linear Polymer or Cross-linked Network react_cure->polymer end End polymer->end

Caption: Workflow for platinum-catalyzed hydrosilylation polymerization.

References

Application Notes and Protocols for the Production of Low-k Dielectric Films using Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fabrication of advanced semiconductor devices, the use of low-dielectric constant (low-k) materials as interlayer dielectrics (ILDs) is crucial for reducing signal propagation delay, crosstalk, and power consumption. Carbon-doped silicon oxide (SiCOH) films, often referred to as organosilicate glasses (OSG), have emerged as a promising class of low-k materials. Dimethylsilane ((CH₃)₂SiH₂) is a key precursor for the deposition of high-quality SiCOH films via Plasma-Enhanced Chemical Vapor Deposition (PECVD). This document provides detailed application notes and experimental protocols for the production of low-k dielectric films using this compound.

Overview of the Process

The deposition of low-k SiCOH films from this compound is typically carried out using a pulsed PECVD process. This technique allows for precise control over the film's chemical composition and structure by modulating the plasma power. The process involves the reaction of this compound with an oxidizing agent, such as oxygen (O₂) or nitrous oxide (N₂O), in a plasma environment. Post-deposition annealing is a critical step to remove thermally unstable components, induce porosity, and lower the dielectric constant of the film.

Experimental Protocols

Precursor Handling and Safety

This compound is a flammable gas and requires appropriate safety precautions. All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The gas delivery system should be leak-checked prior to use.

PECVD Deposition of SiCOH Films

This protocol describes the deposition of SiCOH films using a pulsed PECVD system.

Equipment and Materials:

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a pulsed RF power supply

  • This compound ((CH₃)₂SiH₂) gas source

  • Oxygen (O₂) or Nitrous Oxide (N₂O) gas source

  • Argon (Ar) or Helium (He) carrier gas

  • Silicon wafers (or other suitable substrates)

  • Wafer cleaning solutions (e.g., Piranha solution, HF dip)

Protocol:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

    • Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.

    • Load the cleaned wafers into the PECVD chamber.

  • Deposition Parameters:

    • Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.

    • Introduce the carrier gas (Ar or He) to stabilize the chamber pressure.

    • Set the substrate temperature. A typical range is 100-400°C.

    • Introduce the this compound and oxidant (O₂) gases at the desired flow rates.

    • Initiate the plasma using a pulsed RF power supply. The peak power and duty cycle are critical parameters to control film properties.[1]

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • Turn off the precursor and oxidant gas flows and the plasma.

    • Allow the substrates to cool down under a flow of inert gas.

    • Remove the coated wafers from the chamber.

Post-Deposition Annealing

Annealing is crucial for achieving a low dielectric constant.

Equipment:

  • Tube furnace or Rapid Thermal Annealing (RTA) system with a controlled inert atmosphere (e.g., N₂ or Ar)

Protocol:

  • Place the wafers with the as-deposited SiCOH films into the annealing furnace.

  • Purge the furnace with an inert gas to remove any residual oxygen.

  • Ramp up the temperature to the target annealing temperature (typically 400-550°C) at a controlled rate.[2]

  • Hold at the annealing temperature for a specified duration (e.g., 30 minutes to 1 hour).[3][4]

  • Cool down the furnace to room temperature under the inert atmosphere.

  • Remove the annealed wafers.

Film Characterization

Techniques:

  • Ellipsometry: To measure film thickness and refractive index.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the chemical bonding structure of the film, identifying key functional groups such as Si-CH₃, Si-O-Si, and OH.

  • Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant (k-value) of the film using a Metal-Insulator-Semiconductor (MIS) capacitor structure.

  • Nanoindentation: To measure the hardness and elastic modulus of the film.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local bonding environment of silicon atoms.[2]

Data Presentation

The following tables summarize typical deposition parameters and resulting film properties for SiCOH films deposited from methylsilane precursors, including this compound.

Deposition Parameter Typical Range Reference
PrecursorThis compound (2MS)[2]
OxidantO₂, N₂O[5]
Carrier GasAr, He[2]
Substrate Temperature100 - 400 °C[6]
Chamber Pressure1 - 12 Torr[7]
RF Power (Peak)100 - 500 W[1]
RF Frequency13.56 MHz[8]
Pulsing Duty Cycle10 - 50%[1]

Table 1: Typical PECVD Deposition Parameters for SiCOH Films from Methylsilane Precursors.

Film Property As-Deposited After Annealing (400-550°C) Reference
Dielectric Constant (k)2.8 - 3.52.4 - 2.6[2]
Refractive Index (@633 nm)1.40 - 1.46Decreases with annealing[1]
Hardness1.1 - 2.2 GPaVaries with composition[6]
Thermal StabilityStable up to 400°CEnhanced stability[2]
Moisture UptakeLowVery Low[2]

Table 2: Typical Properties of SiCOH Films Deposited from Methylsilane Precursors.

Visualizations

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd Pulsed PECVD Process cluster_post Post-Deposition Wafer_Cleaning Wafer Cleaning HF_Dip HF Dip Wafer_Cleaning->HF_Dip Wafer_Loading Wafer Loading HF_Dip->Wafer_Loading Precursors Introduce Gases (this compound, O₂, Ar) Wafer_Loading->Precursors Plasma Ignite Pulsed Plasma Precursors->Plasma Deposition Film Deposition Plasma->Deposition Cooling Cool Down Deposition->Cooling Annealing Annealing (400-550°C) Cooling->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Experimental workflow for the production of low-k dielectric films.

Signaling_Pathway cluster_precursors Precursors in Plasma cluster_film As-Deposited Film Structure cluster_final_film Annealed Low-k Film DMS This compound ((CH₃)₂SiH₂) SiOSi Si-O-Si Network DMS->SiOSi SiCH3 Si-CH₃ Groups DMS->SiCH3 O2 Oxygen (O₂) O2->SiOSi OH Si-OH Groups (Moisture) O2->OH Final_SiOSi Cross-linked Si-O-Si Network SiOSi->Final_SiOSi Annealing Final_SiCH3 Stable Si-CH₃ Groups SiCH3->Final_SiCH3 Annealing Porosity Nanoporosity OH->Porosity Annealing (Removal of labile groups)

Caption: Formation of SiCOH film from this compound and subsequent annealing.

References

Application Notes and Protocols for Surface Modification of Materials Using Dimethylsilane and Related Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methods for modifying the surfaces of various materials using dimethylsilane and other relevant organosilanes. The protocols detailed below are intended to guide researchers in enhancing material biocompatibility, controlling surface hydrophobicity, and developing advanced drug delivery systems.

Introduction to Silane-Based Surface Modification

Surface modification with organosilanes is a versatile technique used to alter the surface properties of a wide range of materials, including glass, silicon, and polymers like polydimethylsiloxane (B3030410) (PDMS). This process involves the formation of a self-assembled monolayer (SAM) or a thin polymer film covalently bonded to the substrate. This compound and its derivatives are utilized in processes like chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) to create functionalized surfaces.

The primary advantages of silanization include:

  • Tailored Surface Properties: Precisely control surface energy, wettability, and chemical functionality.

  • Improved Biocompatibility: Create surfaces that promote cell adhesion and proliferation while minimizing adverse biological responses.[1][2]

  • Enhanced Drug Delivery: Functionalize surfaces for controlled drug loading and release.[3][4]

  • Stable Coatings: Form robust, covalently bound surface layers.

Key Applications in Research and Drug Development

Silane-modified surfaces are pivotal in numerous research and development areas:

  • Cell Culture and Tissue Engineering: Modifying the surface of cell culture substrates (e.g., PDMS) to improve cell adhesion and growth is a common application.[1][2] The inherent hydrophobicity of materials like PDMS is often unfavorable for cell culture, and silanization can render the surface more hydrophilic and biocompatible.[1][5][6]

  • Microfluidics: In microfluidic devices, surface modification is crucial for controlling fluid flow, preventing non-specific protein adsorption, and enabling specific biological assays.[7]

  • Drug Delivery Systems: Porous materials like mesoporous silica (B1680970) nanoparticles can be functionalized with silanes to control the loading and release of therapeutic agents.[3][4][8] The surface chemistry can be tailored for pH-responsive or targeted drug delivery.[9]

  • Biomedical Implants: Surface modification of implants can enhance their integration with surrounding tissues and reduce the risk of rejection or infection.[10]

Quantitative Data on Surface Modification

The effectiveness of surface modification is quantified by measuring changes in surface properties. The following tables summarize typical quantitative data obtained from various silanization techniques.

Table 1: Water Contact Angle (WCA) on Modified Surfaces

MaterialModifying Agent/MethodPre-treatmentPost-treatment WCA (°)Reference
Paper with EVOHDimethoxythis compound (PECVD)-Optimized for hydrophobicity[1]
SiliconFluorosilanes (Vapor Phase Deposition)Piranha cleaning or Oxygen plasma> 110[11]
GlassAminosilanes (Dip-coating)-Varies with silane (B1218182) type[12]
PDMSPerfluorinated AlkoxysilaneOxygen plasmaHighly hydrophobic[13][14]
PDMSAPTES + Glutaraldehyde + Protein-Significantly decreased[2]

Table 2: Surface Composition Analysis (X-ray Photoelectron Spectroscopy - XPS)

MaterialModifying AgentKey Elemental ChangeOutcomeReference
PDMSPerfluorinated AlkoxysilaneIncrease in FluorineFluorocarbon group segregation to the surface[13]
GlassAminosilanesIncrease in NitrogenIndicates silane deposition and orientation[12]
SiliconMethylsilanes (PECVD)Varied methyl contentImpacts local bonding structure[5]

Experimental Protocols

Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of a this compound-based Hydrophobic Coating

This protocol describes a general procedure for depositing a hydrophobic thin film using a this compound precursor. Specific parameters may need to be optimized based on the substrate and desired film properties.[1][5][6]

Materials:

  • Substrate to be coated (e.g., glass slide, silicon wafer)

  • This compound precursor (e.g., dimethoxythis compound)

  • PECVD reactor system with RF power source

  • Process gases (e.g., Argon, Oxygen)

  • Cleaning solvents (e.g., acetone (B3395972), isopropanol (B130326), deionized water)

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate in acetone for 15 minutes.

    • Rinse with deionized water.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate with a stream of nitrogen gas.

  • Plasma Pre-treatment (Activation):

    • Place the cleaned substrate into the PECVD chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce argon gas at a controlled flow rate.

    • Apply RF power (e.g., 50 W) for 2-5 minutes to create an argon plasma and activate the surface.

  • Deposition:

    • Stop the argon flow and evacuate the chamber.

    • Introduce the this compound precursor vapor into the chamber at a controlled flow rate. An inert carrier gas like argon may be used.

    • Introduce a co-reactant gas such as oxygen if depositing a silicon oxide-based film.

    • Set the process parameters:

      • Pressure: 100 - 500 mTorr

      • RF Power: 30 - 100 W

      • Deposition Time: 5 - 15 minutes

    • Ignite the plasma to initiate film deposition.

  • Post-Deposition:

    • Turn off the RF power and stop the precursor flow.

    • Purge the chamber with an inert gas.

    • Vent the chamber and remove the coated substrate.

    • (Optional) Anneal the coated substrate in an oven or under vacuum to improve film stability.

Protocol 2: Vapor Phase Silanization for Hydrophobic Surface Modification

This protocol outlines a method for creating a hydrophobic surface on a hydroxyl-bearing substrate (e.g., glass, oxidized silicon) using a volatile organosilane.

Materials:

  • Substrate with surface hydroxyl groups

  • Volatile organosilane (e.g., a fluorosilane)

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Vacuum pump

  • Cleaning and activation reagents (e.g., piranha solution, oxygen plasma cleaner)

Procedure:

  • Substrate Preparation and Activation:

    • Clean the substrate thoroughly as described in Protocol 1.

    • Activate the surface to generate hydroxyl groups. This can be achieved by:

      • Piranha solution: Immerse the substrate in a freshly prepared 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse extensively with deionized water.

      • Oxygen Plasma: Treat the substrate in an oxygen plasma cleaner for 5-10 minutes.

  • Vapor Deposition:

    • Place the activated, dry substrate inside the vacuum desiccator or deposition chamber.

    • Place a small, open vial containing a few drops of the organosilane in the chamber, ensuring it does not touch the substrate.

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Isolate the chamber from the pump and allow the silane vapor to deposit on the substrate surface for 1-3 hours at room temperature.

  • Post-Deposition Curing:

    • Vent the chamber with an inert gas (e.g., nitrogen).

    • Remove the coated substrate.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

Visualizations

Experimental Workflow for PECVD Surface Modification

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_post Post-Treatment cluster_analysis Surface Analysis Cleaning Substrate Cleaning (Sonication) Drying_N2 Drying (Nitrogen Stream) Cleaning->Drying_N2 Activation Surface Activation (Ar Plasma) Drying_N2->Activation Deposition Film Deposition (this compound Precursor) Activation->Deposition Purging Chamber Purge (Inert Gas) Deposition->Purging Annealing Annealing (Optional) Purging->Annealing WCA Water Contact Angle Annealing->WCA XPS XPS Analysis Annealing->XPS AFM AFM Topography Annealing->AFM

Caption: Workflow for surface modification using PECVD.

Logical Relationship in Silane Grafting to a Hydroxylated Surface

Silane_Grafting cluster_substrate Substrate cluster_silane Silane Molecule cluster_reaction Reaction Steps cluster_modified Modified Surface Substrate Substrate -OH -OH -OH Condensation Condensation (- H₂O, -CH₃OH) Substrate:port->Condensation Silane R-Si-(OCH₃)₃ Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Hydrolysis->Condensation Modified_Surface Substrate -O-Si(OH)₂-R -O-Si(OH)₂-R Condensation->Modified_Surface:port

References

Application Notes and Protocols for Dimethylsilane Gas Delivery in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical Vapor Deposition (CVD) is a widely utilized technique for depositing high-quality thin films in various applications, including semiconductor manufacturing and materials science.[1] The choice of precursor is critical to achieving the desired film properties. Dimethylsilane (DMS, (CH₃)₂SiH₂) is a silicon precursor used in the deposition of silicon-containing films, such as silicon carbide (SiC).[2] The successful and safe delivery of this flammable and reactive gas to the CVD reactor is paramount for reproducible film growth and operator safety. This document provides a detailed protocol for the experimental setup and delivery of this compound gas in a CVD process, intended for researchers, scientists, and drug development professionals.

Safety Precautions

This compound is a flammable gas that requires strict safety protocols.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood with an exhaust ventilation system.[3][4] The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles (contact lenses should not be worn), neoprene or nitrile rubber gloves, and flame-retardant antistatic protective clothing.[3][5]

  • Handling: DMS should only be handled in sealed, purged systems.[3] It is crucial to ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[3][5] Use only non-sparking tools.[5]

  • Storage: Store DMS cylinders in a cool, dry, well-ventilated, and flammables-designated area, away from heat, sparks, and open flames.[4][5] Keep the container tightly closed and protect it from moisture, as it can react with water.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, and peroxides.[4]

  • Emergency Procedures: Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[3] In case of inhalation, remove the victim to fresh air.[3] If skin contact occurs, wash the area with plenty of soap and water and remove contaminated clothing immediately.[3][5] For eye contact, rinse cautiously with water for several minutes.[3]

Experimental Setup

A typical CVD apparatus for DMS gas delivery consists of a gas delivery system, a reaction chamber, a heating system, a vacuum system, and an exhaust gas treatment system.[6][7]

1. Gas Delivery System:

  • DMS Cylinder: A high-purity source of this compound gas.

  • Mass Flow Controllers (MFCs): To precisely control the flow rate of DMS and any carrier or dilution gases (e.g., Argon, Helium, Hydrogen).

  • Valves and Tubing: Stainless steel tubing and valves are required. Pneumatic or automated valves are recommended for safety and precise timing.

  • Gas Manifold: A manifold to safely mix DMS with carrier gases before introduction into the reactor.[8]

  • Purge Lines: An inert gas (e.g., Nitrogen or Argon) purge line is essential to purge the gas lines before and after the deposition process to remove residual DMS and prevent hazardous reactions.

2. CVD Reactor:

  • Reaction Chamber: Typically a quartz tube for hot-wall CVD systems or a stainless steel chamber for cold-wall systems.[7]

  • Substrate Holder/Susceptor: A graphite (B72142) or silicon carbide-coated graphite susceptor to hold the substrate.[9]

  • Heating System: An induction heater or a resistance furnace to heat the substrate to the required deposition temperature.[7]

3. Vacuum and Exhaust System:

  • Pumps: A combination of a rotary vane pump and a turbomolecular pump to achieve the desired base and process pressures.[10]

  • Pressure Gauges: To monitor the chamber pressure.

  • Exhaust Treatment: A scrubber or burn box to safely treat the unreacted DMS and reaction byproducts before they are released into the atmosphere.[10]

Experimental Protocol

This protocol outlines the steps for delivering this compound gas to a CVD reactor for thin film deposition.

1. System Preparation (Pre-Deposition):

  • Leak Check: Perform a thorough leak check of the entire gas delivery system using an inert gas like Helium or Argon.

  • Substrate Loading: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) and load it onto the susceptor in the reaction chamber.

  • Pump Down: Evacuate the reaction chamber to a base pressure typically below 10⁻⁵ Torr to remove atmospheric contaminants.[8]

  • Gas Line Purge: Purge the this compound delivery line with a high-purity inert gas to remove any residual air and moisture.

2. Deposition Process:

  • Heating: Ramp up the substrate temperature to the desired deposition temperature under a flow of inert gas or hydrogen.[8]

  • Pressure Stabilization: Adjust the pumping speed and inert gas flow to stabilize the chamber pressure at the target process pressure.

  • Gas Introduction:

    • Initiate the flow of any carrier or dilution gases (e.g., Ar, H₂) through their respective MFCs.

    • Once the carrier gas flow is stable, carefully open the DMS cylinder valve and initiate the DMS flow at the desired rate using its dedicated MFC.

  • Deposition: Maintain stable temperature, pressure, and gas flow rates for the predetermined deposition time to achieve the desired film thickness.

  • Gas Termination:

    • At the end of the deposition, first, shut off the DMS flow by closing the automated valve and setting the MFC to zero.

    • Continue the carrier gas flow to purge the chamber of any remaining DMS.

3. System Shutdown (Post-Deposition):

  • DMS Line Purge: Purge the DMS delivery line thoroughly with inert gas.

  • Cool Down: Turn off the heating system and allow the substrate to cool down to near room temperature under a continuous flow of inert gas.

  • Venting and Unloading: Once cooled, stop the inert gas flow and vent the chamber to atmospheric pressure with inert gas. Unload the coated substrate.

  • Final Purge: Perform a final purge of all gas lines before shutting down the system completely.

Quantitative Data

The following tables summarize typical process parameters for CVD using this compound and other common silicon precursors.

Table 1: Process Parameters for this compound (DMS) CVD

ParameterValueFilm TypeReference
Substrate Temperature800 °CSiC[2]
Resulting C/Si Ratio1.88SiC[2]

Table 2: General Process Parameters for Silane-Based CVD

Precursor(s)Substrate Temperature (°C)PressureDeposition RateFilm TypeReference
Silane (SiH₄)600 - 65025 - 150 Pa10 - 20 nm/minPolysilicon[1]
Silane (SiH₄) + Oxygen (O₂)300 - 500N/AN/ASilicon Dioxide[1]
Dichlorosilane (SiH₂Cl₂) + N₂O~900N/AN/ASilicon Dioxide[1]
Methylsilane (SiH₃CH₃)700 - 8001 - 3 kPa1.73 - 1.98 mg/(cm²·h)a-Si₀.₅₃C₀.₄₇[11]
Hexamethyldisilane (HMDS)1250N/AN/A3C-SiC[12]

Visualizations

Diagram 1: Experimental Workflow for DMS Gas Delivery

DMS_CVD_Workflow cluster_GasDelivery Gas Delivery System cluster_Reactor CVD Reactor cluster_Exhaust Exhaust System DMS_Cylinder DMS Cylinder DMS_MFC DMS MFC DMS_Cylinder->DMS_MFC Regulated Flow Carrier_Cylinder Carrier Gas (Ar/H2) Cylinder Carrier_MFC Carrier MFC Carrier_Cylinder->Carrier_MFC Regulated Flow Gas_Manifold Gas Manifold DMS_MFC->Gas_Manifold Carrier_MFC->Gas_Manifold Reactor_Chamber Reaction Chamber Gas_Manifold->Reactor_Chamber Precursor Mix Vacuum_Pump Vacuum Pump Reactor_Chamber->Vacuum_Pump Byproducts Scrubber Exhaust Scrubber Vacuum_Pump->Scrubber

Caption: Workflow of the this compound gas delivery system for a CVD process.

Diagram 2: Logical Relationships of Key CVD Parameters

CVD_Parameters cluster_Inputs Process Inputs cluster_Effects Intermediate Effects cluster_Outputs Film Properties Temp Substrate Temperature Reaction_Rate Surface Reaction Rate Temp->Reaction_Rate influences Composition Composition (e.g., C/Si Ratio) Temp->Composition Morphology Morphology Temp->Morphology Crystallinity Crystallinity Temp->Crystallinity Pressure Chamber Pressure Mass_Transport Mass Transport Pressure->Mass_Transport influences DMS_Flow DMS Flow Rate DMS_Flow->Mass_Transport influences DMS_Flow->Composition Carrier_Flow Carrier Gas Flow Rate Carrier_Flow->Mass_Transport influences Time Deposition Time Thickness Thickness Time->Thickness Growth_Rate Deposition Rate Reaction_Rate->Growth_Rate Mass_Transport->Growth_Rate Growth_Rate->Thickness Growth_Rate->Morphology

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethylsilane Flow Rate for Uniform Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the use of Dimethylsilane (DMS) for uniform thin film deposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-uniform film thickness when using this compound (DMS)?

A1: Non-uniform film thickness is a common challenge in chemical vapor deposition processes. Key factors include:

  • Inconsistent Gas Flow: Variations in the flow of this compound and any carrier or purge gases are a primary cause of uneven deposition rates.[1] This can be due to poorly calibrated mass flow controllers or issues with the gas distribution system (e.g., a clogged showerhead).[1][2]

  • Temperature Gradients: Temperature differences across the substrate holder can lead to varied reaction and condensation rates of the DMS precursor, affecting film thickness.[1][3]

  • Non-Uniform Plasma (in PECVD): In Plasma-Enhanced Chemical Vapor Deposition (PECVD), inconsistencies in plasma density across the substrate can cause patterns of non-uniformity, such as a "bull's-eye" effect.[1]

  • Chamber Pressure Fluctuations: Unstable chamber pressure affects the mean free path and residence time of reactive species, which can alter gas flow dynamics and deposition uniformity.[1][2]

  • Gas Injection Design: The way precursor gases are introduced into the chamber significantly impacts uniformity.[4] A perpendicular gas injection, for instance, can increase non-uniformity at higher flow rates due to recirculation.[4]

Q2: How does the this compound (DMS) flow rate specifically impact film uniformity?

A2: The DMS flow rate is a critical parameter that must be carefully optimized.

  • Insufficient Flow: A flow rate that is too low may not supply enough precursor to the entire substrate surface, leading to thinner films, particularly in areas farther from the gas inlet.

  • Excessive Flow: An overly high flow rate can create turbulence within the reaction chamber.[5] This turbulence can disrupt the uniform distribution of the precursor and lead to re-adsorption of impurities, increasing non-uniformity.[5] It can also lead to gas-phase nucleation, where particles form in the gas phase and fall onto the substrate, causing defects.[1]

  • Flow Rate and Impurities: In some processes, increasing the purge gas flow rate can initially decrease non-uniformity by more effectively removing physically adsorbed impurities.[5]

Q3: I'm observing a high carbon-to-silicon ratio in my films. Can the DMS flow rate affect this?

A3: Yes, the DMS flow rate can influence the film's stoichiometry. When using DMS for silicon carbide (SiC) film formation, an excessive carbon-to-silicon (C/Si) ratio is a known issue.[6] The flow rate, along with other parameters like temperature and pressure, dictates the residence time and decomposition chemistry of the DMS molecule. A higher flow rate might alter the reaction kinetics in a way that favors the incorporation of carbon-containing fragments into the film. Optimizing the flow rate is crucial for controlling these decomposition pathways and achieving the desired C/Si ratio.

Q4: What are common film defects besides non-uniformity, and how do they relate to gas flow?

A4: Common defects include pinholes, particle contamination, and poor adhesion.

  • Pinholes and Voids: These can result from incomplete surface reactions or particulate contamination.[3] While often linked to temperature and substrate cleanliness, unstable gas flow can contribute to inconsistent growth conditions that lead to such defects.[2][7]

  • Particle Contamination: Incorrect flow rates can alter gas phase chemistry, leading to the formation of particles that then incorporate into the film.[1][2]

  • Poor Adhesion: While primarily related to substrate preparation and internal film stress, deposition parameters, including gas flow rates, influence this stress.[1][8] High stress can cause the film to peel or delaminate.[9]

Troubleshooting Guide

Issue 1: Non-Uniform Film Thickness (e.g., "Bull's-Eye" or Edge Effects)
  • Potential Causes & Solutions:

    • Incorrect DMS or Carrier Gas Flow Rate: The flow rate may be too high, causing turbulence, or too low, causing precursor depletion.

      • Action: Systematically vary the DMS flow rate while keeping other parameters constant to find the optimal window. Calibrate all mass flow controllers (MFCs) to ensure they are accurate.

    • Gas Distribution Issues: The gas injector or "showerhead" may be clogged or poorly designed, leading to uneven precursor distribution.

      • Action: Inspect and clean the showerhead. Consider using computational fluid dynamics (CFD) modeling to predict and correct flow patterns.[3][10]

    • Temperature Gradients: The substrate heater may not be providing uniform temperature across the wafer.

      • Action: Calibrate the heating system and thermocouples. Ensure good thermal contact between the substrate and the holder.

    • Chamber Pressure Instability: Fluctuations in chamber pressure can alter gas flow dynamics.

      • Action: Ensure the pressure control system is stable and the vacuum pump is functioning correctly.[2]

Issue 2: Poor Film Quality (High Defect Density, Hazy Appearance)
  • Potential Causes & Solutions:

    • Gas Phase Nucleation: The combination of chamber pressure and precursor flow rate may be promoting particle formation in the gas phase.

      • Action: Try reducing the chamber pressure or the DMS flow rate to minimize this effect.[1]

    • Contaminated Precursor or Gas Lines: Impurities in the DMS or carrier gas can be incorporated as defects.

      • Action: Use high-purity precursors and gases. Ensure gas lines are clean.

    • Chamber Contamination: Residue from previous deposition runs can flake off and land on the substrate.

      • Action: Implement a regular chamber cleaning schedule using an appropriate plasma cleaning process (e.g., with NF₃ or SF₆).[1]

Data Presentation

The following table summarizes key parameters for a typical PECVD process and their potential impact on film uniformity. The ranges provided are illustrative and should be optimized for your specific system and application.

ParameterTypical Range (Illustrative)Effect on UniformityTroubleshooting Focus
Substrate Temperature 100 - 400 °CTemperature gradients across the substrate are a major cause of non-uniformity.[1]Ensure uniform heating of the substrate holder.
RF Power 20 - 200 WNon-uniform plasma density can lead to "bull's-eye" or other deposition patterns.[1][11]Optimize power to achieve a stable and uniform plasma.
Chamber Pressure 100 - 2000 mTorrInfluences gas transport and plasma characteristics. High pressure can sometimes lead to gas phase nucleation.[1]Adjust pressure to control the mean free path and residence time of reactive species.
This compound (DMS) Flow Rate 5 - 100 sccmDirectly impacts deposition rate. Non-uniform distribution or turbulence from excessive flow are primary causes of non-uniformity.[5]Calibrate MFCs and optimize flow for uniform precursor delivery without turbulence.
Carrier Gas (e.g., Ar, N₂) Flow Rate 50 - 500 sccmAffects the partial pressure of the DMS precursor and the overall plasma characteristics.Optimize the ratio of precursor to carrier gas.

Experimental Protocols

Protocol 1: Standard PECVD Protocol for this compound Film Deposition
  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).

    • Dry the substrate thoroughly with a nitrogen gun and perform a dehydration bake in an oven at >120 °C for 30 minutes to remove residual moisture.[1]

  • Chamber Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump the chamber down to a base pressure of < 5 mTorr.

    • If necessary, run a plasma cleaning cycle to remove residue from previous depositions.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 300 °C).

    • Introduce a carrier gas (e.g., Argon) at a set flow rate (e.g., 200 sccm).

    • Stabilize the chamber pressure at the desired setpoint (e.g., 1000 mTorr).

    • Ignite the plasma at the specified RF power (e.g., 50 W).

    • Introduce the this compound precursor at the desired flow rate (e.g., 20 sccm).

    • Maintain these conditions for the required deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the DMS flow and the RF power.

    • Allow the substrate to cool down under carrier gas flow or in a vacuum.

    • Vent the chamber and remove the substrate.

Protocol 2: Systematic Optimization of DMS Flow Rate
  • Establish a Baseline: Using Protocol 1, perform a deposition with a starting set of parameters to establish a baseline for film thickness, uniformity, and quality.

  • Define Experimental Range: Determine a range for the DMS flow rate to investigate (e.g., 10 sccm to 80 sccm) in logical steps (e.g., increments of 10 sccm).

  • Vary DMS Flow Rate:

    • Set all deposition parameters (temperature, pressure, RF power, carrier gas flow, deposition time) to the constant baseline values.

    • Perform a series of depositions, changing only the DMS flow rate for each run according to your defined experimental range.

  • Characterize Films: After each deposition, characterize the resulting film for:

    • Thickness and Uniformity: Use techniques like ellipsometry or profilometry at multiple points across the substrate.

    • Surface Morphology and Defect Density: Analyze using microscopy (e.g., SEM, AFM).

    • Composition: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to check the C/Si ratio if relevant.

  • Analyze Data: Plot film uniformity and growth rate as a function of the DMS flow rate to identify the optimal processing window for your system.

Visualizations

TroubleshootingWorkflow Start Start: Non-Uniform Film Deposition CheckFlow 1. Check Gas Flow System Start->CheckFlow CheckTemp 2. Verify Temperature Uniformity Start->CheckTemp CheckPlasma 3. Analyze Plasma Conditions (for PECVD) Start->CheckPlasma CheckPressure 4. Monitor Chamber Pressure Start->CheckPressure MFCs Calibrate MFCs CheckFlow->MFCs Flow Rate Inaccurate? Showerhead Inspect/Clean Showerhead CheckFlow->Showerhead Distribution Uneven? OptimizeFlow Systematically Vary DMS Flow Rate CheckFlow->OptimizeFlow Flow Rate Not Optimized? CalibrateHeater Calibrate Heater & Thermocouples CheckTemp->CalibrateHeater OptimizePower Optimize RF Power & Frequency CheckPlasma->OptimizePower CheckPump Check Vacuum Pump & Pressure Controller CheckPressure->CheckPump Result Improved Uniformity MFCs->Result Showerhead->Result OptimizeFlow->Result CalibrateHeater->Result OptimizePower->Result CheckPump->Result ParameterRelationships center Film Uniformity FlowRate DMS Flow Rate GasDist Gas Distribution & Turbulence FlowRate->GasDist MeanFreePath Mean Free Path & Residence Time FlowRate->MeanFreePath Temp Substrate Temp. ReactionRate Surface Reaction Rate Temp->ReactionRate Pressure Chamber Pressure Pressure->GasDist Pressure->MeanFreePath RF_Power RF Power (PECVD) PlasmaDensity Plasma Density & Distribution RF_Power->PlasmaDensity GasDist->center ReactionRate->center MeanFreePath->center PlasmaDensity->center

References

Technical Support Center: Dimethylsilane (DMS) Precursor Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylsilane (DMS) as a precursor in chemical vapor deposition (CVD) and other related processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a precursor?

This compound (DMS), with the chemical formula SiH₂(CH₃)₂, is a colorless, flammable gas at room temperature.[1][2] It is utilized as a precursor in chemical vapor deposition (CVD) to deposit silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon carbide (SiC), which are essential in the manufacturing of semiconductors and for creating low-k dielectric layers.[1] Its organosilane nature allows for the incorporation of carbon into the deposited films, which can be advantageous for tuning material properties.

Q2: What are the key physical properties of this compound?

Understanding the physical properties of DMS is crucial for designing and troubleshooting the delivery system.

PropertyValue
Molecular FormulaC₂H₈Si
Molar Mass60.171 g/mol [1]
Boiling Point-20 °C (-4 °F; 253 K)[1][3]
Melting Point-150 °C (-238 °F; 123 K)[1][3]
Vapor Pressure30 atm @ ~80°C[2]
AppearanceColorless gas[2]

Q3: What are the primary safety concerns when handling this compound?

This compound is an extremely flammable gas and can form explosive mixtures with air.[2] It is crucial to handle it in a well-ventilated area, preferably within a fume hood, and to eliminate all potential ignition sources.[2] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, should always be worn. The gas cylinders must be securely stored and handled by trained personnel.

Troubleshooting Guides

Issue 1: Inconsistent or Unstable Precursor Flow Rate

An unstable flow rate of this compound can lead to variations in film thickness, composition, and overall quality.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Mass Flow Controller (MFC) Malfunction or Inaccurate Calibration 1. Verify MFC Operation: Check the MFC's diagnostic indicators. 2. Perform a Leak Check: Ensure all connections to and from the MFC are secure. 3. Recalibrate the MFC: Use a calibrated flow meter to verify and, if necessary, recalibrate the MFC for this compound or a suitable surrogate gas.[4][5][6][7][8]
Precursor Condensation in Delivery Lines 1. Heat Tracing: Gently heat the delivery lines to a temperature above the dew point of DMS at the operating pressure. Be cautious not to overheat, which could cause precursor decomposition. 2. Insulate Lines: Insulate the delivery lines to maintain a stable temperature. 3. Reduce Pressure: Lowering the delivery pressure can reduce the dew point of the precursor.
Fluctuations in Cylinder Pressure 1. Monitor Cylinder Pressure: Regularly check the pressure of the DMS cylinder. 2. Use a Two-Stage Regulator: Employ a high-purity, two-stage pressure regulator to provide a stable downstream pressure.
Inadequate Vaporization 1. Check Bubbler Temperature (if applicable): For liquid delivery systems, ensure the bubbler temperature is stable and appropriate for the desired vapor pressure. 2. Carrier Gas Flow Rate: Optimize the carrier gas flow rate to ensure efficient precursor pickup without causing excessive cooling of the liquid source.
Issue 2: Particle Formation in the Gas Line or Chamber

The presence of particles can lead to defects in the deposited film.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Premature Decomposition of DMS 1. Check Line Temperature: Avoid hot spots in the delivery lines that could cause the precursor to break down before reaching the reactor. 2. Minimize Residence Time: Keep the gas delivery lines as short as possible.
Homogeneous Nucleation in the Gas Phase 1. Optimize Process Parameters: Adjust the reactor temperature, pressure, and precursor flow rate to favor surface reactions over gas-phase nucleation.[9] 2. Use a Showerhead Injector: A well-designed showerhead can improve the uniformity of precursor distribution and reduce the likelihood of localized high concentrations that lead to nucleation.
Contaminants in the Gas Line 1. Purge Gas Lines: Thoroughly purge the gas lines with an inert gas before introducing DMS. 2. Check for Leaks: Air leaks can introduce oxygen and moisture, which can react with DMS to form particles.
Reactor Cleanliness 1. Regular Chamber Cleaning: Implement a regular cleaning schedule for the CVD reactor to remove deposits from previous runs.[10][11][12][13]
Issue 3: Poor Film Quality (e.g., non-uniformity, poor adhesion, contamination)

Issues with the final film often trace back to problems with the precursor delivery.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Non-Uniform Precursor Delivery 1. Check Showerhead/Injector: Ensure the gas injector is not clogged and is providing a uniform flow of precursor to the substrate. 2. Optimize Gas Flow Dynamics: Adjust the total gas flow rate and reactor pressure to achieve a more uniform distribution of reactants.
Contamination from the Delivery System 1. Use High-Purity Components: All components of the delivery system (tubing, valves, MFCs) should be of high-purity construction (e.g., stainless steel 316L).[14] 2. Proper System Assembly: Ensure that all fittings are properly tightened and that no contaminants were introduced during assembly. 3. Check for Backstreaming: Ensure that byproducts from the reaction chamber are not flowing back into the delivery lines.
Impure Precursor 1. Verify Precursor Purity: Obtain a certificate of analysis from the supplier to confirm the purity of the this compound. Common impurities in organosilanes can affect film properties.[15][16][17][18][19]

Experimental Protocols

Protocol 1: Leak Checking a this compound Gas Line

A leak-free system is critical for safety and process integrity.

  • System Pressurization:

    • Close the main valve on the this compound cylinder.

    • Pressurize the gas lines with a high-purity inert gas (e.g., Helium or Argon) to the intended operating pressure.

    • Close the inert gas supply valve.

  • Pressure Drop Test:

    • Monitor the pressure in the isolated gas line using a high-resolution pressure gauge.

    • A stable pressure over a significant period (e.g., 30-60 minutes) indicates a leak-free system. A noticeable pressure drop suggests a leak.

  • Leak Detection:

    • If a leak is suspected, use a handheld helium leak detector to pinpoint the exact location by sniffing around all fittings, valves, and connections.

    • Alternatively, a Snoop® or similar leak detection fluid can be carefully applied to connections to look for bubble formation. Caution: Ensure the leak detection fluid is compatible with the system components and is thoroughly cleaned off after testing.

  • Repair and Retest:

    • Once the leak is identified, depressurize the system, tighten or replace the faulty component, and repeat the leak check procedure.

Protocol 2: Mass Flow Controller (MFC) Calibration Check

Regularly verifying the MFC calibration ensures accurate precursor delivery.

  • Setup:

    • Install a calibrated, high-precision flow meter in series with the this compound MFC.

    • Ensure the flow meter is compatible with this compound or use a suitable inert gas for the calibration check.

  • Procedure:

    • Set the MFC to a series of flow rates across its operational range (e.g., 25%, 50%, 75%, and 100% of full scale).

    • At each setpoint, allow the flow to stabilize and record the reading from both the MFC and the calibrated flow meter.

  • Analysis:

    • Compare the MFC readings to the calibrated flow meter readings.

    • If the deviation is outside the manufacturer's specified tolerance, the MFC requires recalibration.

Visualizations

G cluster_0 Precursor Delivery System cluster_1 CVD Reactor DMS_Cylinder DMS Cylinder Regulator Regulator DMS_Cylinder->Regulator MFC Mass Flow Controller Regulator->MFC Delivery_Line Heated/Insulated Delivery Line MFC->Delivery_Line Showerhead Showerhead Delivery_Line->Showerhead Precursor Inlet Substrate Heated Substrate Showerhead->Substrate Vacuum_Pump Vacuum Pump Substrate->Vacuum_Pump Exhaust

Caption: Experimental workflow for this compound delivery to a CVD reactor.

G Start Inconsistent Flow Rate Detected Check_MFC Check MFC Diagnostics Start->Check_MFC Leak_Check Perform Leak Check on Gas Lines Check_MFC->Leak_Check Diagnostics OK Calibrate_MFC Recalibrate MFC Check_MFC->Calibrate_MFC Error Indicated Check_Condensation Inspect for Precursor Condensation Leak_Check->Check_Condensation No Leaks Found Resolve Flow Rate Stabilized Leak_Check->Resolve Leak Found & Repaired Calibrate_MFC->Resolve Apply_Heat_Trace Apply Heat Tracing to Lines Check_Condensation->Apply_Heat_Trace Condensation Present Check_Cylinder_P Monitor Cylinder Pressure Check_Condensation->Check_Cylinder_P No Condensation Apply_Heat_Trace->Resolve Check_Regulator Verify Regulator Performance Check_Cylinder_P->Check_Regulator Pressure Fluctuating Check_Cylinder_P->Resolve Pressure Stable Check_Regulator->Resolve Regulator Adjusted/Replaced

Caption: Troubleshooting logic for inconsistent this compound flow rates.

References

Technical Support Center: Controlling Carbon Incorporation in SiC Films from Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with silicon carbide (SiC) films grown from Dimethylsilane (DMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on controlling carbon incorporation.

Frequently Asked Questions (FAQs)

Q1: Why do my SiC films grown from this compound (DMS) have excess carbon?

A1: this compound (H₂Si(CH₃)₂) has a carbon-to-silicon (C/Si) ratio of 2:1 in its molecular structure. This inherent characteristic of the precursor often leads to the formation of carbon-rich SiC films, with reported C/Si ratios in the film being significantly greater than 1.[1][2] For instance, in thermal Chemical Vapor Deposition (CVD) using DMS, a C/Si ratio of 1.88 in the deposited film has been observed.[1]

Q2: What are the primary experimental parameters I can adjust to control carbon incorporation?

A2: The key parameters to control carbon incorporation and film quality are:

  • Growth Temperature: Temperature influences the decomposition of DMS and the surface mobility of adatoms.

  • Pressure: The reactor pressure affects the concentration of precursors and the boundary layer thickness.

  • H₂/DMS Ratio: The ratio of hydrogen carrier gas to DMS precursor flow is critical for controlling the chemical reactions in the gas phase and at the substrate surface.

  • Precursor Purity: The purity of the DMS source gas can impact the incorporation of unwanted carbon-containing species.

Q3: What is the effect of the H₂/DMS ratio on the SiC film properties?

A3: A higher hydrogen dilution rate (a larger H₂/DMS ratio) can improve the crystallinity and crystal orientation of the SiC film.[2][3] It is speculated that a large amount of hydrogen radicals generated at high dilution rates can effectively extract excessive carbon atoms and remove weak bonds from the growing film.[2]

Q4: Can I grow crystalline SiC films from DMS at lower temperatures?

A4: Yes, stoichiometric 3C-SiC films with good crystallinity have been successfully grown at temperatures between 1100-1200°C using a rapid thermal triode plasma CVD method with DMS.[2][3] This is a lower temperature range compared to conventional CVD methods that often require temperatures around 1300°C.[2]

Troubleshooting Guides

Problem 1: High Carbon Content (C/Si Ratio > 1.2) in the SiC Film

Possible Cause Suggested Solution
Inherent high C/Si ratio of DMS precursor.[1]Introduce a co-flow of a silicon-containing species to adjust the overall C/Si ratio in the gas phase. Alternatively, specialized techniques like ion beam injection during deposition can be employed. Injecting SiCH₅⁺ ions has been shown to reduce the C/Si ratio in the film.[1]
Insufficient removal of excess carbon from the growth surface.Increase the H₂/DMS ratio. Higher hydrogen flow can enhance the removal of carbon-containing byproducts. A dilution rate above 200 is suggested for better crystallinity, which is often linked to stoichiometry.[2]
Low growth temperature leading to incomplete precursor decomposition and carbon-rich radicals.Optimize the growth temperature. While lower temperatures are possible with certain methods, ensure the temperature is sufficient for the desired surface reactions. For thermal CVD, temperatures around 800°C have been used, though this can still result in high carbon content.[1]

Problem 2: Poor Crystallinity or Amorphous Film Growth

Possible Cause Suggested Solution
Growth temperature is too low.For thermal CVD, a substrate temperature of 800°C has been shown to produce crystalline SiC, whereas 600°C resulted in no crystalline film formation.[1] In plasma-enhanced methods, the range of 1100-1200°C has proven effective.[2][3]
Incorrect H₂/DMS ratio.A large hydrogen dilution rate (H₂/DMS > 200) is recommended to improve crystallinity.[2]
Inappropriate growth pressure.Optimize the growth pressure. For rapid thermal triode plasma CVD, a pressure range of 0.3-0.7 Torr was found to yield better crystallinity than higher pressures.[2]

Problem 3: Common Film Defects

While specific defect studies for DMS are limited, the following are common defects in SiC films and their general solutions:

Defect Type Possible Cause Suggested Solution
Stacking Faults Lattice mismatch between SiC and the substrate (e.g., silicon).Implement a buffer layer or a carbonization step prior to the main SiC growth to reduce interfacial defects.[4]
Voids at the SiC/Si Interface Out-diffusion of silicon atoms from the substrate at high temperatures.Lowering the growth temperature can help minimize void formation.
Triangular Defects, Carrots Surface imperfections on the substrate or disturbances during the initial stages of growth.Ensure meticulous substrate cleaning and preparation. Optimize the initial growth conditions to promote a uniform nucleation layer.

Experimental Protocols & Data

Quantitative Data on Experimental Parameters

The following table summarizes experimental parameters from a study on low-temperature 3C-SiC growth using rapid thermal triode plasma CVD with DMS.

Parameter Value Range Effect on Film Properties
Substrate Temperature 1000 - 1200 °CStoichiometric and crystalline films were successfully grown at 1100-1200°C.[2][3]
H₂/DMS Ratio 40 - 1500Ratios above 200 resulted in better crystallinity and crystal orientation.[2][3]
Growth Pressure 0.1 - 1.4 TorrA range of 0.3 - 0.7 Torr was found to be optimal for good crystallinity.[2][3]
H₂ Flow Rate 112 sccmThis was a fixed parameter in the referenced study.[3]
RF Power 100 WThis was a fixed parameter in the referenced study.[3]
Experimental Protocol: Low-Temperature Heteroepitaxial Growth of 3C-SiC by Rapid Thermal Triode Plasma CVD

This protocol is based on the methodology described for growing 3C-SiC films on silicon substrates using this compound.

1. Substrate Preparation:

  • Begin with a Si (100) or Si (111) substrate.
  • Perform a standard cleaning procedure to remove organic and metallic contaminants.
  • Remove the native oxide layer using a diluted hydrogen fluoride (B91410) (HF) solution.
  • Immediately load the substrate into the growth chamber to minimize re-oxidation.

2. Growth Chamber Setup and Evacuation:

  • Place the substrate on the holder within the rapid thermal triode plasma CVD reactor.
  • Evacuate the growth chamber to a base pressure of approximately 10⁻⁷ Torr.

3. Growth Process:

  • Heat the substrate to the desired growth temperature (e.g., 1100-1200°C).
  • Introduce hydrogen (H₂) carrier gas and this compound (DMS) source gas into the chamber at the desired flow rates to achieve the target H₂/DMS ratio.
  • Ignite the RF plasma (e.g., at 100 W) and apply a grid bias (e.g., -100 V) to confine the plasma.
  • Maintain the desired growth pressure (e.g., 0.3-0.7 Torr) during deposition.
  • The deposition time will depend on the desired film thickness and the growth rate under the specific conditions.

4. Post-Growth Cool-Down:

  • After the desired deposition time, turn off the DMS flow and the RF plasma.
  • Cool down the substrate to room temperature under a hydrogen atmosphere.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_growth CVD Growth Process cluster_post Post-Growth sub_clean Substrate Cleaning hf_dip HF Dip (Native Oxide Removal) sub_clean->hf_dip load Load into Chamber hf_dip->load pump_down Evacuate to Base Pressure load->pump_down heating Heat to Growth Temperature (1100-1200°C) pump_down->heating gas_intro Introduce H₂ and DMS heating->gas_intro plasma_on Ignite RF Plasma gas_intro->plasma_on deposition Deposition at Set Pressure (0.3-0.7 Torr) plasma_on->deposition plasma_off Turn off Plasma and DMS deposition->plasma_off cool_down Cool Down in H₂ plasma_off->cool_down

Fig. 1: Experimental workflow for low-temperature SiC growth from DMS.

troubleshooting_carbon cluster_causes Potential Causes cluster_solutions Solutions issue High Carbon Content (C/Si > 1.2) cause1 Inherent C/Si=2 in DMS issue->cause1 cause2 Inefficient Carbon Removal issue->cause2 cause3 Sub-optimal Temperature issue->cause3 sol1 Add Si-source co-flow or use ion beam injection (SiCH₅⁺) cause1->sol1 sol2 Increase H₂/DMS Ratio (>200) cause2->sol2 sol3 Optimize Growth Temperature cause3->sol3

Fig. 2: Troubleshooting logic for high carbon incorporation.

References

Technical Support Center: Dimethylsilane (DMS) Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating gas-phase nucleation during Dimethylsilane (DMS) Chemical Vapor Deposition (CVD) experiments.

Troubleshooting Guide

This guide addresses common issues related to gas-phase nucleation and particle formation during DMS CVD processes.

Issue Potential Cause Recommended Solution
Visible particle formation ("snow") in the chamber High precursor partial pressureReduce the DMS flow rate or increase the flow rate of the carrier gas to lower the partial pressure of DMS.[1]
High deposition temperatureDecrease the substrate temperature. Higher temperatures can increase the rate of gas-phase reactions, leading to nucleation.[2]
High reactor pressureLower the total pressure in the deposition chamber. Low-pressure CVD (LPCVD) is often used to minimize gas-phase nucleation.[1][2][3]
Insufficient carrier gas flowIncrease the carrier gas (e.g., H₂) flow rate. This helps in reducing the residence time of reactive species and suppresses their gas-phase reactions.
Poor film quality (rough, hazy, or porous films) Incorporation of gas-phase nucleated particlesThis is often a result of the issues mentioned above. Address the root cause of particle formation by optimizing precursor concentration, temperature, and pressure.
Incorrect substrate temperatureOptimize the substrate temperature. For SiC films from DMS, temperatures between 1100-1200°C have been shown to yield good crystallinity.[4] Lower temperatures might lead to amorphous films, while excessively high temperatures can promote nucleation.[5]
Non-optimal C/Si ratioIn the case of silicon carbide (SiC) deposition, an improper C/Si ratio can lead to poor film quality. The C/Si ratio in films from DMS can be greater than 1.[6] Adjusting process parameters or using additional silicon sources might be necessary to achieve stoichiometry.
Inconsistent deposition rates Fluctuations in process parametersEnsure stable control of temperature, pressure, and gas flow rates throughout the deposition process.
Gas-phase depletion of precursorHigh rates of gas-phase nucleation can consume the DMS precursor before it reaches the substrate, leading to lower and inconsistent deposition rates. Mitigating nucleation will help stabilize the deposition rate.

Frequently Asked Questions (FAQs)

Q1: What is gas-phase nucleation in the context of this compound CVD?

A1: Gas-phase nucleation is the formation of solid particles directly in the gas phase rather than on the substrate surface. In DMS CVD, high temperatures and pressures can cause DMS molecules or their decomposition byproducts to react with each other in the gas stream, forming clusters that grow into larger particles. These particles can then fall onto the substrate, leading to contaminated and poor-quality films.[7][2] The goal is to favor heterogeneous nucleation (on the substrate) over homogeneous nucleation (in the gas phase).

Q2: How does temperature affect gas-phase nucleation in DMS CVD?

A2: Temperature is a critical parameter. While a sufficiently high temperature is needed to provide the activation energy for the surface reactions, excessively high temperatures can accelerate gas-phase decomposition and reactions of DMS, leading to increased particle formation.[2] For example, in the deposition of SiC from methyltrichlorosilane (B1216827) (a related precursor), gas-phase nucleation was observed at 1300°C, resulting in a loose, low-density coating.[8]

Q3: What is the role of pressure in mitigating particle formation?

A3: Lowering the reactor pressure, as in Low-Pressure CVD (LPCVD), is a common strategy to reduce gas-phase nucleation.[1][3] Lower pressure increases the mean free path of gas molecules, reducing the frequency of collisions between reactive species in the gas phase. This, in turn, suppresses the formation of particles away from the substrate.[2] For 3C-SiC films from DMS, growth pressures of 0.3-0.7 Torr have been used successfully.[4]

Q4: Why is hydrogen often used as a carrier gas with DMS?

A4: Hydrogen (H₂) is a common carrier gas in CVD for several reasons. It can help in the removal of byproducts from the growing film surface. In the context of mitigating nucleation, a higher flow of H₂ can reduce the partial pressure and residence time of DMS and its reactive intermediates in the hot zone of the reactor, thereby decreasing the likelihood of gas-phase reactions.[9] Furthermore, hydrogen can have a chemical role, influencing the surface chemistry and potentially suppressing certain reaction pathways that lead to nucleation.

Q5: What are the typical decomposition byproducts of DMS in a CVD process?

A5: The gas-phase chemistry of DMS can be complex. Studies have shown that both free-radical reactions and those involving silylene/silene intermediates are important. Key gas-phase byproducts can include 1,1,2,2-tetramethyldisilane (B129472) (TMDS), trimethylsilane (B1584522) (TriMS), and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB). Understanding these byproducts is crucial for optimizing the process and minimizing their incorporation as impurities in the film.

Quantitative Data Summary

The following table summarizes key process parameters and their effects on the quality of SiC films deposited using this compound.

Parameter Range Investigated Effect on Film Quality Reference
Substrate Temperature 1000 - 1200 °CStoichiometric 3C-SiC films with good crystallinity were achieved at 1100-1200°C. Films grown at 1000°C showed poorer crystallinity.[4]
Growth Pressure 0.3 - 1.0 TorrPressures of 0.3 - 0.7 Torr resulted in better crystallinity and crystal orientation compared to higher pressures.[4]
H₂/DMS Dilution Ratio 100 - 1400Higher dilution rates (above 200) improved the crystallinity and crystal orientation of the SiC films.[4]
DMS Partial Pressure 1.0 x 10⁻⁵ TorrA low partial pressure of DMS was used in conjunction with the above parameters to achieve high-quality films.[4]

Experimental Protocols

Protocol for the Deposition of 3C-SiC Films on Si(100) using this compound CVD

This protocol is based on the findings for heteroepitaxial growth of 3C-SiC and is aimed at minimizing gas-phase nucleation.

1. Substrate Preparation:

  • Start with a clean Si(100) substrate.

  • Perform a standard RCA clean to remove organic and metallic contaminants.

  • A final dip in dilute HF is recommended to remove the native oxide and passivate the surface with hydrogen.

2. CVD System Preparation:

  • Load the substrate into the CVD reactor.

  • Pump the reactor down to a base pressure of less than 1 x 10⁻⁶ Torr to ensure a clean environment.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature, for example, 1100°C.

  • Introduce the carrier gas, hydrogen (H₂), into the chamber to stabilize the pressure and temperature.

  • Introduce this compound (DMS) into the chamber at a controlled flow rate.

  • Maintain the following process parameters:

    • Substrate Temperature: 1100°C

    • Growth Pressure: 0.5 Torr

    • H₂/DMS Dilution Ratio: > 200 (e.g., H₂ flow of 200 sccm, DMS flow of 1 sccm)

  • The deposition time will depend on the desired film thickness.

  • After deposition, stop the DMS flow and cool down the substrate under a hydrogen atmosphere.

4. Post-Deposition Characterization:

  • Analyze the film quality using techniques such as X-ray Diffraction (XRD) for crystallinity and orientation, and Scanning Electron Microscopy (SEM) for surface morphology.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Preparation (RCA Clean, HF Dip) sys_prep CVD System Preparation (Load Substrate, Pump Down) sub_prep->sys_prep heating Heat Substrate (e.g., 1100°C) sys_prep->heating gas_stab Stabilize H₂ Flow and Pressure heating->gas_stab dms_intro Introduce DMS gas_stab->dms_intro deposition Deposition at Optimized Conditions dms_intro->deposition cooldown Cool Down in H₂ deposition->cooldown characterization Post-Deposition Analysis (XRD, SEM) cooldown->characterization

Caption: Experimental workflow for DMS CVD.

troubleshooting_logic cluster_params Process Parameter Adjustment start Observe Particle Formation or Poor Film Quality reduce_temp Decrease Substrate Temperature start->reduce_temp reduce_pressure Lower Reactor Pressure start->reduce_pressure reduce_dms Decrease DMS Flow Rate or Increase Carrier Gas Flow start->reduce_dms check_quality Re-evaluate Film Quality reduce_temp->check_quality reduce_pressure->check_quality reduce_dms->check_quality check_quality->start Not Improved success High-Quality Film Achieved check_quality->success Improved

Caption: Troubleshooting logic for mitigating gas-phase nucleation.

References

Technical Support Center: Optimizing Thin Film Adhesion from Dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the adhesion of thin films grown from dimethylsilane (DMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor adhesion for thin films deposited from this compound?

Poor adhesion of thin films is often a result of several factors that can act independently or in combination. The most common causes include:

  • Substrate Contamination: The presence of organic residues, moisture, dust particles, or a native oxide layer on the substrate surface is a primary cause of adhesion failure.[1][2] Contaminants create a weak boundary layer that prevents strong chemical bonding between the film and the substrate.[1][3]

  • High Internal Stress: Significant residual stress in the deposited film, which can be either tensile or compressive, can exceed the adhesive strength of the interface, leading to delamination or buckling.[4][5] Stress in PECVD films is influenced by deposition parameters.[6][7]

  • Lack of Chemical Bonding: this compound-based films may not form strong covalent bonds with certain substrates, especially those that are chemically inert or have low surface energy.[8][9]

  • Environmental Factors: Exposure to moisture, either during or after deposition, can significantly weaken the adhesive interface.[4][10]

  • Inadequate Surface Chemistry: For organosilane precursors, the presence of surface hydroxyl (-OH) groups on the substrate is often crucial for initiating the film-forming reactions and promoting strong covalent bonds.[11][12]

Q2: What is the difference between adhesive and cohesive failure, and what do they indicate?

Understanding the type of failure is crucial for diagnosing the root cause of delamination.

  • Adhesive Failure: This occurs at the interface between the thin film and the substrate.[13][14] If you can peel the film off and the underlying substrate is exposed, it indicates an adhesive failure. This type of failure points to problems with surface preparation, contamination, or a lack of chemical compatibility between the film and the substrate.[13][14]

  • Cohesive Failure: This happens within the bulk of the thin film itself.[13][14] In this case, a layer of the film material remains on the substrate after peeling. Cohesive failure suggests that the bond between the film and the substrate is stronger than the internal strength of the film material. This might be related to the film's microstructure, density, or high internal stress.[3]

Q3: How does substrate choice affect the adhesion of this compound-based films?

The substrate plays a critical role in film adhesion. Substrates with high surface energy and the presence of reactive chemical groups, such as hydroxyls (Si-OH), tend to promote better adhesion for silane-based films.[11] For example, silicon wafers with a native oxide layer, glass, or substrates that have undergone oxygen plasma treatment often provide excellent surfaces for deposition.[12][15] In contrast, noble metals like gold or low-surface-energy polymers can exhibit poor adhesion without the use of an intermediate adhesion-promoting layer.[9][16]

Q4: Can post-deposition annealing improve adhesion?

Yes, post-deposition annealing can improve adhesion in some cases. Heating the substrate and film after deposition can promote interdiffusion at the interface, relieve internal stresses, and drive off trapped moisture or volatile components.[17] However, the annealing temperature and duration must be carefully controlled to avoid damaging the film or the substrate. For some materials, annealing can also lead to changes in film properties or an increase in stress, so optimization is key.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common adhesion problems.

Problem 1: Film peels off easily (e.g., with tape test)

This is a classic sign of adhesive failure. Follow these steps to troubleshoot:

Step 1: Verify Substrate Cleaning Protocol A pristine surface is the foundation for good adhesion.[1] Any contaminants can act as a weak point, preventing direct bonding.[1]

  • Action: Implement a multi-stage cleaning process. Start with an ex-situ chemical clean using solvents like acetone (B3395972) and isopropanol (B130326) in an ultrasonic bath to remove organic contaminants.[1] This should be followed by an in-situ cleaning step inside the vacuum chamber immediately before deposition.[1]

  • In-Situ Cleaning Options:

    • Plasma Treatment: Use an argon (Ar) or oxygen (O2) plasma to gently bombard the surface, removing final monolayers of contaminants.[1] For many substrates, an oxygen plasma can also generate reactive hydroxyl (-OH) groups that improve bonding with silane (B1218182) precursors.[15]

    • Thermal Desorption: Heating the substrate in a vacuum ("bake-out") can desorb water molecules and other volatile contaminants.[1]

Step 2: Optimize Deposition Parameters High deposition rates can lead to the formation of a porous, less dense film with higher internal stress.

  • Action: Systematically vary the key deposition parameters:

    • Decrease Deposition Rate: A slower rate allows adatoms more time to diffuse on the surface and find low-energy sites, leading to a denser and less stressed film.[18]

    • Increase Substrate Temperature: Higher temperatures can enhance the surface mobility of precursor fragments and promote chemical reactions at the substrate interface, improving bond formation.[17][18]

    • Adjust Chamber Pressure and Gas Flow Rates: These parameters influence the plasma chemistry and the composition of the depositing species. Variations can significantly impact the film's stoichiometry and internal stress.[6][7]

Problem 2: Film shows signs of buckling or wrinkling

Buckling is typically caused by high compressive stress within the film.[5]

  • Action 1: Modify Gas Composition The ratio of precursor gases in a PECVD process has a strong influence on the resulting film's stress. For organosilicon films, the addition of oxygen or nitrous oxide can alter the film's composition towards silicon dioxide, which has different stress characteristics.

  • Action 2: Introduce an Adhesion Promoter A thin intermediate layer can significantly improve bonding and prevent delamination, even in the presence of stress.

    • For deposition on silicon or glass, ensure the surface is appropriately activated (e.g., via O2 plasma).

    • For deposition on metals like gold, a very thin layer of a reactive metal such as titanium (Ti) or chromium (Cr) can act as a "glue" layer.[9] These metals bond well to both the underlying metal and the subsequently deposited silicon-based film.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning for Silicon Wafers

  • Ex-Situ Cleaning: a. Place silicon wafers in a wafer rack. b. Immerse in an ultrasonic bath with acetone for 10 minutes. c. Transfer to an ultrasonic bath with isopropyl alcohol (IPA) for 10 minutes. d. Rinse thoroughly with deionized (DI) water. e. Dry the wafers using a nitrogen (N2) gun.

  • In-Situ Cleaning (in PECVD chamber): a. Load the cleaned wafers into the deposition chamber. b. Pump the chamber down to the base pressure. c. Introduce Argon gas to a pressure of 50-100 mTorr. d. Apply RF power (e.g., 50 W) for 2-5 minutes to generate a plasma and sputter-clean the wafer surfaces.

Protocol 2: Oxygen Plasma Surface Activation

  • Follow the ex-situ cleaning steps from Protocol 1.

  • Load the substrates into a plasma cleaner or the deposition chamber.

  • Introduce oxygen (O2) gas to a pressure of 100-300 mTorr.

  • Apply RF power (e.g., 50-100 W) for 30-60 seconds. This process removes residual organic contaminants and creates a hydrophilic surface rich in hydroxyl (-OH) groups.[15]

  • Proceed with the this compound deposition immediately without breaking the vacuum, if possible.

Data Summary

Table 1: Effect of Surface Treatment on Water Contact Angle and Adhesion

SubstrateSurface TreatmentTypical Water Contact Angle (Pre-treatment)Typical Water Contact Angle (Post-treatment)Qualitative Adhesion Improvement
SiliconPiranha Clean~50°[12]<10°[12]Excellent
SiliconOxygen Plasma~50°<10°Excellent
GlassPiranha Clean~36°[12]<10°[12]Excellent
Gold (Au)None~80°[19]N/APoor
Gold (Au)Ti or Cr Adhesion Layer~80°N/AGood

Note: Lower water contact angles generally indicate higher surface energy and a more hydrophilic surface, which is often beneficial for the adhesion of silane-based films.

Visual Guides

G cluster_0 Troubleshooting Workflow for Film Delamination Start Film Peels Off Clean Step 1: Review Substrate Cleaning Protocol Start->Clean Identify Failure Mode (Adhesive) Params Step 2: Optimize Deposition Parameters Clean->Params If cleaning is thorough Result Adhesion Improved Clean->Result Successful AdhesionLayer Step 3: Consider Adhesion Promoter Params->AdhesionLayer If stress is optimized Params->Result Successful AdhesionLayer->Result Successful Fail Issue Persists: Contact Support AdhesionLayer->Fail Unsuccessful

Caption: A logical workflow for troubleshooting thin film peeling.

G cluster_1 Experimental Workflow for Enhanced Adhesion A Start: Uncleaned Substrate B Ex-Situ Solvent Clean (Acetone, IPA, DI Water) A->B C Load into Vacuum Chamber B->C D In-Situ Plasma Clean (Ar or O2 Plasma) C->D E This compound Film Deposition (PECVD) D->E F End: Adherent Thin Film E->F

Caption: A typical experimental sequence for depositing adherent films.

References

Technical Support Center: Optimizing Dimethylsilane Film Deposition for Reduced Surface Roughness

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when depositing films using dimethylsilane, with a focus on minimizing surface roughness.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the surface roughness of films deposited with this compound?

A1: The surface roughness of films deposited using this compound is primarily influenced by a combination of deposition process parameters and substrate conditions. Key factors include:

  • Deposition Temperature: The substrate temperature during deposition significantly affects the surface mobility of adsorbed species.

  • Plasma Power (for PECVD): In Plasma-Enhanced Chemical Vapor Deposition (PECVD), the radio frequency (RF) power applied to generate the plasma affects the fragmentation of the this compound precursor.[1]

  • Deposition Pressure: The pressure within the reaction chamber influences the mean free path of gas molecules and their concentration on the substrate surface.

  • Precursor Flow Rate: The rate at which this compound and any co-reactants are introduced into the chamber can impact the growth rate and film uniformity.

  • Substrate Surface Condition: The cleanliness and initial roughness of the substrate can serve as a template for the growing film.

Q2: How does deposition temperature affect film roughness?

A2: Generally, for PECVD processes, an increase in deposition temperature leads to an increase in the surface roughness of the deposited film.[2] This is attributed to the higher surface diffusion length at elevated temperatures, which can lead to the formation of larger clusters or islands before a continuous film is formed.[3] For silicon-based films, the transition temperature from amorphous to polycrystalline structure also plays a critical role, with polycrystalline films often exhibiting higher roughness.

Q3: Can plasma power be adjusted to reduce surface roughness in a PECVD process?

A3: Yes, optimizing plasma power is crucial for controlling film morphology. Higher plasma power can lead to greater fragmentation of the this compound precursor molecules. This increased fragmentation can result in a higher concentration of reactive species in the plasma, which may contribute to a more disordered film growth and increased surface roughness. Conversely, using milder plasma conditions may result in a more controlled deposition and smoother films.

Q4: What is the role of deposition pressure in controlling surface roughness?

A4: Deposition pressure can have a significant impact on film roughness. For polycrystalline silicon carbide (poly-SiC) thin films grown using a different precursor, it was found that increasing the deposition pressure from 0.46 to 5 Torr led to a change from highly tensile to moderately compressive stress, with the smoothest films obtained at an optimal intermediate pressure.[4] This suggests that there is an optimal pressure range for achieving smoother films, and this principle can be applied to this compound deposition as a key parameter for optimization.

Q5: Are there any post-deposition treatments that can reduce the surface roughness of my film?

A5: Yes, post-deposition annealing is a common technique used to improve film quality. Annealing the film after deposition can provide the necessary thermal energy for surface atoms to rearrange into a more stable and smoother configuration. This process can help to reduce voids and heal defects within the film structure. The effectiveness of annealing depends on the temperature, duration, and atmospheric conditions of the process.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
High Surface Roughness (Visible Haze or Measured by AFM) 1. Sub-optimal Deposition Temperature: The temperature may be too high, promoting island growth.1. Optimize Temperature: Systematically decrease the deposition temperature in increments (e.g., 20-30°C) to find the optimal window for smooth film growth.[2]
2. Excessive Plasma Power (PECVD): High power can lead to excessive precursor fragmentation and disordered film growth.2. Reduce Plasma Power: Lower the RF power to reduce the fragmentation of this compound. This can lead to a more controlled deposition process.
3. Non-Optimal Deposition Pressure: The chamber pressure may be too low or too high.3. Adjust Deposition Pressure: Experiment with a range of deposition pressures. For similar silicon-containing films, an optimal pressure has been shown to yield smoother surfaces.[4]
4. Substrate Contamination or Roughness: The initial state of the substrate influences the final film morphology.4. Improve Substrate Preparation: Ensure substrates are thoroughly cleaned to remove any contaminants. If possible, use substrates with a lower initial surface roughness.
Poor Film Adhesion 1. Substrate Contamination: An unclean surface can prevent strong bonding between the film and the substrate.1. Enhance Substrate Cleaning: Implement a rigorous cleaning protocol for your substrates, such as using solvents, detergents, or plasma cleaning.
2. High Internal Film Stress: Stress within the film can cause it to peel off the substrate.2. Optimize Deposition Parameters: Adjust deposition temperature and pressure to minimize internal stress. Post-deposition annealing can also help to relieve stress.
3. Chemical Incompatibility: The film material and substrate may not be chemically compatible.3. Use an Adhesion Layer: Consider depositing a thin adhesion layer (e.g., a few nanometers of a compatible material) before depositing the main film.
Inconsistent Film Thickness and Roughness Across the Substrate 1. Non-Uniform Gas Flow: The flow of this compound and other reactant gases may not be uniform across the substrate.1. Optimize Gas Delivery: Check and optimize the design of your gas inlet and showerhead to ensure uniform gas distribution.
2. Temperature Gradients: The substrate may not be heated uniformly.2. Ensure Uniform Substrate Heating: Verify that your substrate heater provides a uniform temperature across the entire deposition area.

Experimental Protocols

While specific quantitative data for this compound is limited in the search results, the following generalized experimental protocols can serve as a starting point for optimizing your deposition process to achieve smoother films.

Protocol 1: Parameter Optimization for Reduced Surface Roughness in PECVD
  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrate thoroughly with a stream of nitrogen gas.

    • If applicable, perform a plasma clean (e.g., with argon or oxygen plasma) immediately before deposition to remove any remaining organic contaminants.

  • Deposition Process:

    • Load the substrate into the PECVD chamber.

    • Evacuate the chamber to a base pressure of <1 x 10-6 Torr.

    • Heat the substrate to the desired deposition temperature. Start with a lower temperature (e.g., 100-150°C) and incrementally increase in subsequent experiments.

    • Introduce this compound and any co-reactant gases (e.g., an oxidizing or nitriding agent) at controlled flow rates.

    • Set the chamber pressure to the desired level. It is advisable to explore a range of pressures (e.g., 0.5 - 5 Torr).

    • Apply RF power to generate the plasma. Begin with a low power setting and increase as needed.

    • Deposit the film for the desired duration to achieve the target thickness.

  • Post-Deposition Analysis:

    • Allow the substrate to cool down before removing it from the chamber.

    • Characterize the film's surface roughness using Atomic Force Microscopy (AFM).

    • Analyze the film's thickness and refractive index using ellipsometry.

Protocol 2: Post-Deposition Annealing for Surface Smoothing
  • Film Deposition:

    • Deposit the this compound-based film using the optimized parameters from Protocol 1.

  • Annealing Process:

    • Transfer the coated substrate to a tube furnace or a rapid thermal annealing (RTA) system.

    • Purge the annealing chamber with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

    • Ramp up the temperature to the desired annealing temperature. This temperature should be below the substrate's degradation temperature. A typical starting point could be 300-400°C.

    • Hold the temperature for a specific duration (e.g., 30-60 minutes).

    • Cool down the substrate slowly to room temperature in the inert atmosphere.

  • Post-Annealing Analysis:

    • Re-characterize the surface roughness using AFM to determine the effect of annealing.

    • Compare the results with the as-deposited film to quantify the reduction in roughness.

Visualizations

Logical Workflow for Troubleshooting High Surface Roughness

TroubleshootingWorkflow Start High Surface Roughness Detected CheckParams Review Deposition Parameters Start->CheckParams CheckSubstrate Inspect Substrate Preparation Start->CheckSubstrate OptimizeTemp Optimize Deposition Temperature CheckParams->OptimizeTemp ImproveCleaning Improve Substrate Cleaning Protocol CheckSubstrate->ImproveCleaning OptimizePower Optimize Plasma Power OptimizeTemp->OptimizePower If still rough OptimizePressure Optimize Deposition Pressure OptimizePower->OptimizePressure If still rough PostAnneal Consider Post-Deposition Annealing OptimizePressure->PostAnneal For further improvement End Achieved Smoother Film OptimizePressure->End If smooth enough ImproveCleaning->Start Re-run deposition PostAnneal->End

Caption: A logical workflow for troubleshooting and reducing high surface roughness in deposited films.

Relationship between Deposition Parameters and Surface Roughness

ParameterRelationships Roughness Surface Roughness Temp Deposition Temperature Temp->Roughness Increases Power Plasma Power Power->Roughness Can Increase Pressure Deposition Pressure Pressure->Roughness Optimizable Annealing Post-Deposition Annealing Annealing->Roughness Decreases

Caption: Key deposition parameters and their general influence on film surface roughness.

References

Analysis and removal of impurities in Dimethylsilane gas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analysis and removal of impurities in Dimethylsilane (DMS) gas.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound gas?

A1: Impurities in this compound can originate from the manufacturing process, storage, and handling. The "direct process," a common synthesis method involving methyl chloride and silicon, can introduce several by-products.[1] Common impurities are categorized as follows:

  • Organosilicon Compounds: These include other methylsilanes (like silane (B1218182), trimethylsilane), disilanes, and polysiloxanes.[1]

  • Chlorinated Compounds: Chlorosilanes and chlorinated hydrocarbons are frequent contaminants from synthesis.[1]

  • Gaseous Impurities: Permanent gases such as hydrogen, nitrogen, argon, and oxygen can be present.[1]

  • Hydrocarbons: Methane and ethane (B1197151) are common hydrocarbon impurities.[1]

  • Other Volatiles: Carbon dioxide is also a typical impurity.[1]

  • Metallic Impurities: Particle-bound metal impurities like Al, Cu, Fe, Mn, Ni, and Zn can be introduced from process equipment.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A2: The choice of analytical technique depends on the type of impurity being targeted. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for separating and identifying volatile impurities.[3][4] For a broader analysis, other spectroscopic methods are also employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying a wide range of volatile organic and organosilicon impurities.[3][4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and quantifying specific impurities, especially those containing hydrogen, oxygen, and carbon. It can detect impurities like Si₂F₆O, SiF₃OH, HF, CH₄, CO₂, and CO in related silicon-containing gases.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace-level metallic impurities.[2]

Q3: What are the primary methods for removing impurities from this compound gas?

A3: High-purity this compound is crucial for applications in the semiconductor and pharmaceutical industries.[6] Several purification techniques can be employed:

  • Cryogenic Adsorption: This process is effective for removing impurities like chlorosilanes and carbon dioxide.[1]

  • Distillation: Used to separate this compound from other silanes and high-boiling point materials based on differences in their boiling points.[1][7]

  • Membrane Gas Separation: This technique can be used for the fine purification of silanes to remove chlorosilanes.[8]

  • Gas Purifiers: In-line purifiers, such as hydrocarbon and moisture traps containing molecular sieves or activated carbon, are essential for point-of-use purification, especially for carrier gas lines in analytical instruments.[9]

Troubleshooting Guides

Problem 1: My GC-MS analysis shows unexpected peaks that are not in my target impurity list.

  • Possible Cause 1: System Contamination. The gas lines, injector, or column may be contaminated from previous analyses or atmospheric leaks. Due to the pyrophoric nature of silanes, special care must be taken to ensure safe and clean sampling.[6]

    • Solution: Purge the entire GC system with high-purity helium or argon.[6] Perform a blank run with the carrier gas only to check for system peaks. Ensure all fittings are leak-tight. For high-purity applications, using electropolished tubing is recommended to reduce contamination and corrosion.[6]

  • Possible Cause 2: Sample Decomposition. this compound can react or decompose under certain conditions, forming new species.

    • Solution: Verify the integrity of your sampling method. Ensure the sample cylinder was properly purged and conditioned. Analyze the sample promptly after collection to minimize degradation.

  • Possible Cause 3: By-products from Derivatization (if used). If a derivatization step is used, the reagents themselves can introduce artifacts.

    • Solution: Analyze a derivatization blank (reagents without the sample) to identify any peaks originating from the derivatization agent, such as N-Methyl-N-Trimethylsilyltrifluoroacetamide (MSTFA).[10]

Problem 2: I am detecting significant moisture (H₂O) in my this compound sample.

  • Possible Cause 1: Inadequate System Preparation. Moisture can adsorb to the internal surfaces of gas lines, regulators, and the analytical instrument itself.

    • Solution: Thoroughly bake out and purge the gas delivery system and the GC inlet. For FTIR analysis, the instrument and gas cells should be pumped under vacuum for an extended period (even several days) to remove residual water.

  • Possible Cause 2: Sample Cylinder Contamination. The sample cylinder may not have been properly dried and evacuated before being filled.

    • Solution: If possible, obtain a new gas sample in a cylinder certified for high-purity gases. Use in-line moisture traps with materials like Molecular Sieve 5A as a point-of-use safeguard.[9]

  • Possible Cause 3: Reaction with Silane. this compound can react with water to form siloxanes and hydrogen chloride.[11] This can alter the impurity profile.

    • Solution: Minimize contact with moisture at all stages. The presence of siloxane peaks in the chromatogram could be an indicator of moisture contamination.

Data Presentation

Table 1: Common Analytical Techniques and Their Target Impurities in Silane Gases

Analytical Technique Target Impurities Typical Detection Limits Reference
GC-MS Volatile organosilanes, hydrocarbons, chlorosilanes, permanent gases (H₂, CH₄, N₂, CO, Ar, CO₂) ppb to ppm range [3]
FTIR Spectroscopy Water (H₂O), CO₂, CO, HF, various silicon compounds (Si₂F₆O, SiF₃OH) 10⁻⁵ to 10⁻³ mol % (can reach 10⁻⁷ mol % in some cases)

| ICP-MS | Particle-bound metals (Al, Cu, Fe, Mn, Ni, Zn) | <1 ppb (w/w) |[2] |

Experimental Protocols

Protocol 1: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of volatile impurities in this compound gas.

  • System Preparation:

    • Due to the flammable and pyrophoric nature of this compound, all handling must be performed in a well-ventilated area using appropriate safety measures, including purged and sealed systems.[6][12]

    • Use high-purity, electropolished tubing (e.g., Hastelloy® C or Monel® 400 for streams containing chlorosilanes) for all gas lines to prevent corrosion and contamination.[6]

    • Purge the entire GC system, including the injector and column, with ultra-high purity (UHP) helium or argon carrier gas.[6]

    • Install high-capacity hydrocarbon and moisture traps on the carrier gas line.[9]

  • GC-MS Conditions:

    • Column: A porous layer open tubular (PLOT) column, such as an Agilent PoraPLOT for Amines (for polar/basic impurities) or a non-polar column like an HP-5MS, can be used depending on the target analytes.[13][14]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[14]

    • Injector: Use a split/splitless injector. The temperature should be set appropriately (e.g., 250 °C). A gas sampling valve is required for reproducible injections.[14]

    • Oven Temperature Program: An initial low temperature (e.g., 40-50 °C) held for several minutes, followed by a ramp (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C).[14]

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: A wide mass-to-charge ratio (m/z) range (e.g., 29-300 amu) to detect a variety of impurities.[15]

      • Mode: Full scan mode for initial identification. For trace-level quantification of known impurities, Single Ion Monitoring (SIM) can be used for enhanced sensitivity.[3]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).[15][16]

    • Quantify impurities using external standards or, if standards are unavailable, by relative peak area comparisons, assuming similar response factors for structurally related compounds.

Protocol 2: Analysis of Gaseous Impurities by FTIR Spectroscopy

This protocol provides a general method for detecting impurities like H₂O and CO₂.

  • System Preparation:

    • Use a high-resolution vacuum FTIR spectrometer (e.g., Bruker IFS-120 HR).

    • The gas cell and instrument must be thoroughly evacuated (residual pressure ≤3.9 Pa) for several days to minimize background signals from atmospheric H₂O and CO₂.

    • Use a multi-pass gas cell (e.g., 975 cm path length) to enhance sensitivity for trace impurities.

  • FTIR Measurement Conditions:

    • Spectral Range: 400 to 4500 cm⁻¹.

    • Resolution: 0.01 to 0.1 cm⁻¹.

    • Detector: Liquid-nitrogen-cooled MCT or InSb detectors.

    • Gas Pressure: Varies from 1.3 × 10³ to 78 × 10³ Pa, monitored with a high-accuracy pressure sensor.

    • Scans: Signal average over 250–900 scans to improve the signal-to-noise ratio.

    • Background: Record a spectrum of the evacuated empty cell to use as the background (I₀).

  • Data Analysis:

    • Identify impurities by their characteristic rovibrational absorption bands in the infrared spectrum.

    • Quantification can be performed by creating a calibration curve based on the absorbance of known concentrations of standard gases.[17]

Visualizations

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Impurity Analysis cluster_data Data Processing & Reporting cluster_purification Purification (If Required) Sample Obtain this compound Gas Sample Prep Prepare Gas Lines & Analytical Instrument (Purge & Bakeout) Sample->Prep Safe Handling Protocols[7][13] GCMS GC-MS Analysis (Volatiles, Organics)[3] Prep->GCMS FTIR FTIR Analysis (H2O, CO2, etc.)[6] Prep->FTIR ICPMS ICP-MS Analysis (Trace Metals)[2] Prep->ICPMS Identify Identify Impurities (Spectral Libraries)[16] GCMS->Identify FTIR->Identify ICPMS->Identify Quantify Quantify Impurities (Calibration)[18] Identify->Quantify Report Generate Report Quantify->Report Purify Select Purification Method (Distillation, Adsorption)[1] Report->Purify

References

Technical Support Center: Safe Disposal of Unreacted Dimethylsilane and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of unreacted dimethylsilane and its associated byproducts. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with unreacted this compound?

A1: this compound is an extremely flammable gas that can spontaneously ignite in air (pyrophoric).[1][2] It is also classified as a gas under pressure, which may explode if heated.[3][4] It reacts with water and oxidizing agents.[5]

Q2: What are the typical byproducts of reactions involving this compound, and what are their hazards?

A2: Common byproducts include silicon dioxide (silica), various siloxanes, and hydrogen gas.[6][7] While silica (B1680970) is generally considered low-reactivity, siloxanes can be persistent in the environment and should not be disposed of down the drain.[7][8] Hydrogen gas is highly flammable.

Q3: What immediate steps should be taken in case of a this compound leak?

A3: In the event of a leak, evacuate the area immediately. If it is safe to do so, and you are trained, stop the flow of gas.[3] Eliminate all ignition sources.[3] Do not attempt to extinguish a this compound fire unless the source of the gas can be safely stopped.[3]

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Appropriate PPE includes flame-resistant lab coats, safety goggles, and chemical-resistant gloves (neoprene or nitrile are often recommended).[5] For operations with a higher risk of exposure, such as cylinder changes, additional PPE like a Nomex suit and hood, and fire-retardant gloves may be necessary.[1][9] All handling of this compound should be conducted in a well-ventilated fume hood or a glove box.[5]

Troubleshooting Guides

Problem: I have a lecture bottle of this compound with an unknown amount of residual gas that needs to be disposed of.

  • Solution: Do not attempt to vent the gas directly to the atmosphere. The residual gas must be safely quenched. Follow the detailed "Protocol for Quenching Residual this compound Gas from a Lecture Bottle." If you are not comfortable with the procedure, contact your institution's Environmental Health and Safety (EHS) office for assistance. The disposal of lecture bottles can be expensive, and some suppliers may offer a take-back program.[4][10]

Problem: My reaction produced a mixture of liquid and solid byproducts containing siloxanes and silica. How do I dispose of this mixture?

  • Solution: Do not dispose of the mixture down the drain.[7] The solid silica can be separated from the liquid siloxanes by filtration. The silica, once free of organic solvents, can typically be disposed of as solid waste, but you should confirm this with your local regulations.[7] The liquid siloxane waste should be collected in a designated hazardous waste container for incineration.[7]

Problem: I suspect a leak in my this compound gas line.

  • Solution: Immediately close the main cylinder valve. Use a handheld electronic leak detector or a soapy water solution to check for leaks at all connections.[11][12] If a leak is confirmed and cannot be stopped by tightening fittings, replace the faulty component. Do not use the system until the leak is repaired.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired PPE
General laboratory useFlame-resistant lab coat, safety goggles, neoprene or nitrile gloves.[5]
Cylinder changesNomex suit and hood, fire-retardant gloves, safety goggles, and face shield.[1][9]
Quenching proceduresFlame-resistant lab coat, safety goggles, face shield, neoprene or nitrile gloves.

Table 2: Disposal Methods for this compound and Byproducts

SubstanceDisposal MethodKey Considerations
Unreacted this compound GasQuenching with alcoholMust be performed under an inert atmosphere with extreme caution.[5][13]
Chlorosilane ByproductsControlled hydrolysisReacts vigorously with water; the reaction must be controlled.[7][14]
Siloxane ByproductsIncinerationDo not dispose of in drains; collect in a designated hazardous waste container.[7]
Silica ByproductsLandfill (if not contaminated)Segregate from reactive waste. Confirm local regulations for solid waste disposal.[7]

Experimental Protocols

Protocol for Quenching Residual this compound Gas from a Lecture Bottle

This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Preparation:

    • Gather all necessary equipment: a three-neck round-bottom flask of appropriate size, a stir bar, a bubbler, a gas inlet adapter, a dropping funnel, and an ice bath.

    • Ensure an inert gas supply (nitrogen or argon) is available.

    • Have a compatible fire extinguisher (Class C or D) readily accessible.[5]

    • Wear appropriate PPE (see Table 1).

  • Inerting the System:

    • Assemble the three-neck flask with the stir bar, gas inlet, and a stopper in the third neck.

    • Purge the flask with an inert gas.

    • Fill the dropping funnel with a quenching agent (e.g., isopropanol) and attach it to the flask, maintaining a positive inert gas flow.

  • Introducing the this compound:

    • Connect the lecture bottle to the reaction flask via a regulator and compatible tubing.

    • Slowly and carefully open the lecture bottle valve to introduce the this compound gas into the flask at a low flow rate. The gas should be bubbled through the isopropanol.

  • Quenching:

    • The this compound will react with the isopropanol. Control the flow rate to manage the reaction rate and prevent excessive bubbling or pressure buildup.

    • Once the gas flow from the lecture bottle ceases, close the cylinder valve.

    • Continue stirring and slowly add a more reactive alcohol, such as ethanol (B145695) or methanol, through the dropping funnel to ensure all residual silane (B1218182) has reacted.[5][13]

    • Finally, very slowly and cautiously add water dropwise to quench any remaining reactive species.[5][13]

  • Waste Disposal:

    • The resulting solution should be neutralized with a weak acid or base if necessary.

    • Dispose of the final liquid waste in a designated hazardous waste container.

    • The empty lecture bottle should be triple-rinsed with an inert solvent, the rinsate quenched, and the bottle disposed of according to your institution's guidelines.[15]

Protocol for the Disposal of Chlorosilane Byproducts via Controlled Hydrolysis

  • Preparation:

    • This procedure must be performed in a fume hood.

    • Prepare a large excess of a neutralizing solution, such as a 5-10% sodium bicarbonate solution, in a large beaker with a stir bar.[7]

    • Wear appropriate PPE, including acid-resistant gloves and a face shield.

  • Hydrolysis:

    • Slowly and dropwise, add the chlorosilane waste to the vigorously stirring sodium bicarbonate solution.[7] The reaction will produce hydrochloric acid, which will be neutralized by the bicarbonate, and will also generate carbon dioxide gas.

    • Control the addition rate to manage the effervescence and heat generation.

  • Work-up and Disposal:

    • Once the addition is complete and gas evolution has ceased, allow the mixture to stir for at least one hour to ensure the reaction is complete.

    • The resulting mixture will contain solid silica/siloxanes and an aqueous salt solution.

    • Separate the solid from the liquid via filtration.

    • The aqueous solution can typically be disposed of down the drain after confirming the pH is neutral.

    • The solid waste should be collected and disposed of as solid chemical waste.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_quench Quenching Unreacted this compound cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Work in a fume hood prep_ppe->prep_hood prep_inert Prepare inert atmosphere setup prep_hood->prep_inert prep_quench Prepare quenching solution (alcohol) prep_inert->prep_quench introduce_dms Slowly introduce this compound gas prep_quench->introduce_dms react_alcohol1 React with isopropanol introduce_dms->react_alcohol1 react_alcohol2 Add more reactive alcohol (e.g., ethanol) react_alcohol1->react_alcohol2 react_water Cautiously add water react_alcohol2->react_water neutralize Neutralize final solution react_water->neutralize collect_waste Collect in hazardous waste container neutralize->collect_waste dispose_cylinder Dispose of empty cylinder collect_waste->dispose_cylinder

Caption: Workflow for quenching unreacted this compound gas.

logical_relationship cluster_hazards Primary Hazards cluster_byproducts Common Byproducts cluster_controls Safety Controls flammable Extremely Flammable Gas hood Fume Hood / Glove Box flammable->hood Mitigated by ppe Appropriate PPE flammable->ppe Mitigated by inert Inert Atmosphere flammable->inert Mitigated by quench Controlled Quenching flammable->quench Mitigated by pyrophoric Pyrophoric pyrophoric->hood Mitigated by pyrophoric->ppe Mitigated by pyrophoric->inert Mitigated by pyrophoric->quench Mitigated by pressure Gas Under Pressure pressure->hood Mitigated by pressure->ppe Mitigated by pressure->inert Mitigated by pressure->quench Mitigated by reactive Water Reactive reactive->hood Mitigated by reactive->ppe Mitigated by reactive->inert Mitigated by reactive->quench Mitigated by silica Silicon Dioxide (SiO2) siloxanes Siloxanes h2 Hydrogen Gas This compound This compound This compound->flammable This compound->pyrophoric This compound->pressure This compound->reactive This compound->silica Reaction leads to This compound->siloxanes Reaction leads to This compound->h2 Reaction leads to

References

Dimethylsilane: A Technical Support Guide to Leak Detection and Emergency Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Dimethylsilane, ensuring a safe laboratory environment is paramount. This technical support center provides essential information on leak detection, emergency procedures, and safe handling of this highly flammable and reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1] It is also a liquefied gas, meaning it is stored under pressure and may explode if heated.[1] Upon exposure to elevated temperatures or open flames, it can produce irritating fumes and organic acid vapors.[1]

Q2: How can I detect a leak of this compound?

A2: Given that this compound is a colorless gas, relying on visual detection is not feasible.[2] Continuous monitoring with a gas detection system is the most reliable method. Several technologies are available for detecting silanes and related compounds, including:

  • Electrochemical sensors: These are effective for detecting low concentrations and offer good specificity.

  • Infrared (IR) sensors: These sensors detect the absorption of infrared radiation by the gas.

  • Catalytic bead sensors: These measure the combustion of the gas on a heated catalyst.

  • Semiconductor sensors: These devices measure the change in conductivity of a semiconductor material in the presence of the gas.

Portable gas detectors are also available for spot-checking and emergency response. It is crucial to consult with gas detection equipment manufacturers to ensure the selected sensor is calibrated and suitable for this compound.

Q3: What should I do in case of a suspected this compound leak?

A3: In the event of a suspected leak, immediate and decisive action is critical. The following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

  • Ventilate: If it is safe to do so, increase ventilation in the area to disperse the gas.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1] All equipment used in the area should be properly grounded.[1]

  • Stop the Leak (if safe): If the source of the leak is known and it is safe to do so, attempt to stop the release. This should only be performed by trained personnel with appropriate personal protective equipment.

  • Leaking Gas Fire: If the leaking gas has ignited, do not extinguish the flame unless the leak can be stopped safely.[1] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive cloud. Use water spray to cool surrounding containers and surfaces.[1]

Q4: What are the appropriate first-aid measures for this compound exposure?

A4:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek immediate medical advice.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1]

  • Ingestion: Ingestion is unlikely for a gas. However, if it occurs, never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C2H8Si[3][4]
Molecular Weight 60.170 g/mol [3]
Boiling Point -20.0 °C at 760 mmHg[3][4]
Melting Point -150 °C[3][4]
Flash Point -55.7 °C[3]
Vapor Pressure 3520.8 mmHg at 25°C[3]
Density 0.68 g/cm³[3]

Experimental Protocols

Protocol 1: Gas Line Leak Test Procedure

This protocol outlines a general procedure for testing the integrity of a gas line system used for this compound. This should be performed before introducing this compound into the system.

Materials:

  • Inert gas (e.g., Nitrogen or Argon)

  • Pressure gauge

  • Snoop leak detection solution or a portable gas detector suitable for the inert gas

  • Personal Protective Equipment (safety glasses, gloves)

Procedure:

  • System Purge: Ensure the entire gas line system is thoroughly purged with an inert gas to remove any air or moisture.

  • Pressurization: Close the outlet valve of the system and pressurize the gas line with the inert gas to the intended operating pressure of the this compound experiment. Do not exceed the maximum pressure rating of any system component.

  • Isolation: Close the inlet valve from the inert gas source to isolate the pressurized system.

  • Pressure Monitoring: Monitor the pressure gauge for a minimum of 30 minutes. A stable pressure reading indicates a leak-free system. A drop in pressure signifies a leak.

  • Leak Location: If a pressure drop is observed, apply a leak detection solution to all joints, fittings, and potential leak points. The formation of bubbles will indicate the location of the leak. Alternatively, use a portable gas detector calibrated for the inert gas to scan the system.

  • Depressurization and Repair: Once the leak is identified, safely depressurize the system and perform the necessary repairs.

  • Re-test: Repeat the pressurization and leak detection steps until the system is confirmed to be leak-tight.

  • Documentation: Record the date, pressure, duration of the test, and the results in a laboratory notebook.

Visual Workflows

Emergency_Response_Workflow cluster_detection Leak Detection cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response Actions cluster_post_incident Post-Incident start Suspected this compound Leak alarm Gas Detector Alarm / Odor Detected start->alarm evacuate Evacuate Area alarm->evacuate ventilate Increase Ventilation (If Safe) evacuate->ventilate ignition Eliminate Ignition Sources ventilate->ignition is_safe Is it safe to approach? ignition->is_safe stop_leak Stop Leak (Trained Personnel Only) is_safe->stop_leak Yes call_emergency Call Emergency Services is_safe->call_emergency No secure_area Secure Area stop_leak->secure_area fire_response Leaking Gas Fire Protocol fire_response->secure_area call_emergency->fire_response investigate Investigate Cause secure_area->investigate

Caption: Emergency Response Workflow for a this compound Leak.

Leak_Decision_Process cluster_initial_observation Initial Observation cluster_verification Verification cluster_action Action cluster_follow_up Follow-up observation Potential Leak Indication (e.g., unusual hissing sound, unexpected pressure drop) confirm_leak Confirm with Portable Detector? observation->confirm_leak no_leak No Leak Detected Continue Monitoring confirm_leak->no_leak No leak_confirmed Leak Confirmed Initiate Emergency Protocol confirm_leak->leak_confirmed Yes emergency_protocol Follow Emergency Response Workflow leak_confirmed->emergency_protocol

Caption: Decision Process for Handling Suspected this compound Leaks.

References

Material compatibility for Dimethylsilane handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and storage of dimethylsilane. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions regarding material compatibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Visible degradation of tubing or seals (e.g., swelling, cracking, discoloration) Incompatible polymer material.Immediately discontinue use. Purge the system with an inert gas and safely replace the compromised components with a compatible material. Refer to the --INVALID-LINK-- below. For critical applications, perform a compatibility test.
Leak detected from a fitting or valve Material incompatibility causing seal failure. Improperly tightened fitting.Address the leak immediately by stopping the flow of this compound and purging the system. If material degradation is suspected, replace the seal with a compatible option. Ensure all fittings are tightened to the manufacturer's specifications.
Discoloration or corrosion of metal components Reaction with this compound, potentially due to the presence of moisture or impurities.Cease operations and inspect the affected components. While stainless steel is generally compatible, certain conditions can lead to corrosion. Passivation of stainless steel surfaces can improve resistance. For high-purity applications, consider using higher-grade alloys and ensure the this compound and system are anhydrous.
Unexpected pressure increase in the storage container Decomposition of this compound due to contamination or exposure to incompatible materials.Isolate the container in a well-ventilated area, away from ignition sources. If possible and safe to do so, vent the pressure through a suitable scrubber or flare system. Contact your institution's safety officer for guidance on handling potentially unstable cylinders.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas and can form explosive mixtures with air. It may also be irritating to the skin, eyes, and respiratory tract. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to eliminate all potential ignition sources.

Q2: What general precautions should be taken when handling this compound?

A2: Always work in a sealed and purged system using an inert gas like nitrogen or argon. Ensure proper grounding of all equipment to prevent static discharge. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves (nitrile or neoprene), should be worn at all times.

Q3: How should this compound be stored?

A3: Store this compound cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Cylinders should be secured in an upright position. Storage areas should be designated for flammable gases and be separate from oxidizing agents.

Q4: What should I do in case of a this compound leak?

A4: In the event of a leak, evacuate the area immediately and eliminate all ignition sources if it is safe to do so. If the leak is small and can be safely stopped, do so while wearing appropriate PPE. Ventilate the area to disperse the gas. For large leaks, contact your institution's emergency response team.

Q5: Are there any materials that should be strictly avoided with this compound?

A5: Yes. Avoid contact with strong oxidizing agents, precious metals such as platinum and palladium, and Lewis acids, as these can catalyze hazardous reactions. Also, be aware of the potential for reaction with certain plastics and elastomers that are not chemically resistant.

Material Compatibility Tables

The following tables provide a summary of material compatibility with this compound based on available data for silanes and general chemical resistance principles. It is crucial to note that this information is a guideline. For critical applications, it is strongly recommended to perform specific compatibility testing under your experimental conditions.

Elastomer Compatibility
MaterialCompatibility RatingNotes
Butyl RubberGoodMay exhibit some swelling.
NeopreneGoodRecommended for glove selection.
Nitrile Rubber (NBR)GoodRecommended for glove selection. Some sources indicate potential for degradation with prolonged exposure.
Ethylene Propylene (EPDM)FairMay experience significant swelling.
FluorosiliconeGoodGenerally good resistance to non-polar solvents.
SiliconeFair to GoodSwelling may occur.
Viton® (FKM)FairPotential for significant swelling and degradation.
Natural RubberPoorNot recommended for use.
PolyurethanePoorNot recommended for use.
Plastic Compatibility
MaterialCompatibility RatingNotes
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals.
Polyethylene, High-Density (HDPE)GoodGood general resistance.
Polypropylene (PP)GoodGood general resistance.
Polyvinyl Chloride (PVC)PoorNot recommended for use.
PolycarbonatePoorNot recommended for use.
NylonGoodGenerally good resistance.
Metal Compatibility
MaterialCompatibility RatingNotes
Stainless Steel (304, 316)ExcellentEnsure the system is free of moisture to prevent potential hydrolysis and corrosion. Passivation can enhance resistance.
Carbon SteelGoodMay be susceptible to corrosion in the presence of moisture.
AluminumGood
BrassGood
CopperGood
Platinum, PalladiumIncompatible Can catalyze hazardous reactions, leading to the liberation of hydrogen gas.[1]

Experimental Protocols

Cited Experiment: Material Compatibility Testing (General Protocol)

A standardized method for evaluating the chemical resistance of plastics is outlined in ASTM D543.[2][3] A general protocol adapted for this compound would involve the following steps:

  • Specimen Preparation: Prepare standardized samples of the material to be tested (e.g., tensile bars, disks).

  • Initial Measurement: Record the initial weight, dimensions, and relevant physical properties (e.g., hardness, tensile strength) of the specimens.

  • Exposure: Place the specimens in a sealed chamber and expose them to a gaseous this compound environment at a controlled temperature and pressure for a specified duration. To simulate end-use stress, specimens can be placed in strain jigs.

  • Post-Exposure Analysis: After the exposure period, carefully remove the specimens and purge the chamber with an inert gas.

  • Final Measurement: Re-measure the weight, dimensions, and physical properties of the specimens.

  • Evaluation: Compare the initial and final measurements to determine the extent of any changes, such as swelling, degradation, or loss of mechanical strength. Visual inspection for discoloration, cracking, or crazing is also critical.

Visualizations

Caption: Workflow for selecting compatible materials for use with this compound.

SafeHandlingProcedure This compound Safe Handling Procedure start Start: Prepare for Experiment ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation equipment_check Check Equipment for Compatibility and Integrity ventilation->equipment_check purge_system Purge System with Inert Gas equipment_check->purge_system introduce_dms Introduce this compound to System purge_system->introduce_dms monitor Monitor Experiment for Leaks or Abnormalities introduce_dms->monitor shutdown Normal Shutdown: Purge System with Inert Gas monitor->shutdown No Issues emergency_shutdown Emergency Shutdown: Isolate Source, Ventilate monitor->emergency_shutdown Issue Detected end End shutdown->end emergency_shutdown->end

Caption: Step-by-step procedure for the safe handling of this compound in a laboratory setting.

References

Validation & Comparative

A Comparative Guide to Dimethylsilane and Methyltrichlorosilane for Silicon Carbide Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-quality silicon carbide (SiC) for advanced electronic and therapeutic applications, the choice of precursor in the chemical vapor deposition (CVD) process is a critical determinant of the final material's properties. This guide provides an objective comparison of two common single-source precursors, Dimethylsilane (DMS) and Methyltrichlorosilane (MTS), for SiC growth, supported by available experimental data.

Executive Summary

Methyltrichlorosilane (MTS) is a well-established and widely used precursor for producing high-quality, stoichiometric SiC films. Its primary advantages include a 1:1 silicon-to-carbon ratio inherent in its molecular structure and the presence of chlorine, which aids in achieving high growth rates by suppressing parasitic gas-phase nucleation of silicon. In contrast, this compound (DMS) is a chlorine-free alternative that has been explored for SiC growth. However, its inherent 2:1 carbon-to-silicon ratio presents a significant challenge in achieving stoichiometric SiC, often leading to carbon-rich films. The control of the C/Si ratio is therefore a critical aspect of any CVD process utilizing DMS.

Performance Comparison

The following tables summarize the key performance indicators for SiC growth using MTS and DMS, based on available experimental data.

Table 1: Growth Characteristics

ParameterMethyltrichlorosilane (MTS)This compound (DMS)
Growth Rate High (can exceed 100 µm/hr)Data not readily available, likely dependent on C/Si ratio control
C/Si Ratio in Film Stoichiometric (approaching 1)Typically Carbon-rich (e.g., 1.88) without additional Si source
Film Morphology Generally good, can be optimized with process parametersDependent on C/Si ratio and growth conditions

Table 2: Film Quality and Properties

ParameterMethyltrichlorosilane (MTS)This compound (DMS)
Defect Density Can be low with optimized processData not readily available, likely influenced by C/Si ratio
Electrical Properties Suitable for high-power, high-frequency devicesData not readily available, highly dependent on stoichiometry
Chlorine Incorporation Yes, can be a consideration for some applicationsNo (Chlorine-free)

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and advancing research in SiC growth. Below are representative experimental protocols for both MTS and DMS.

Methyltrichlorosilane (MTS) CVD for 4H-SiC Epitaxial Growth

A common method for high-quality 4H-SiC epitaxial growth using MTS involves a hot-wall chemical vapor deposition (CVD) reactor.

  • Precursor: Methyltrichlorosilane (CH₃SiCl₃) as a single-source precursor for both silicon and carbon.

  • Carrier Gas: Hydrogen (H₂) is typically used as the carrier gas.

  • Substrate: 4H-SiC wafers.

  • Temperature: Growth temperatures can be as high as 1600°C.[1]

  • Pressure: The reactor pressure is a critical parameter that is optimized for specific reactor geometries and desired growth characteristics.

  • H₂/MTS Ratio: The ratio of hydrogen to MTS is a key parameter for controlling the growth rate and film quality. High H₂/MTS ratios are often employed.

  • Process Flow:

    • The SiC substrate is loaded into the reactor.

    • The reactor is purged with H₂.

    • The substrate is heated to the desired growth temperature in the H₂ ambient.

    • MTS is introduced into the reactor with the H₂ carrier gas to initiate film growth.

    • After the desired film thickness is achieved, the MTS flow is stopped.

    • The reactor is cooled down in an H₂ ambient.

This compound (DMS) CVD for SiC Film Deposition

Experimental data for SiC growth using solely DMS is limited, with a primary focus on understanding the resulting film composition.

  • Precursor: this compound (H₂Si(CH₃)₂) as the single-source precursor.

  • Substrate: Silicon (Si) wafers.

  • Temperature: A substrate temperature of 800°C has been reported.

  • Process: Thermal CVD is used to deposit the SiC film.

  • Challenge: The main challenge is the inherent C/Si ratio of 2 in the DMS molecule, which leads to the formation of carbon-rich SiC films. One study reported a C/Si ratio of 1.88 in the deposited film when using DMS alone.

  • Mitigation Strategy: To achieve stoichiometric SiC, co-injection of a silicon source would be necessary to balance the excess carbon from the DMS.

Logical Workflow for SiC Growth via CVD

The general process for SiC growth via Chemical Vapor Deposition (CVD), applicable to both this compound and Methyltrichlorosilane, can be visualized as a sequential workflow. This process involves the introduction of precursor gases into a reaction chamber where they decompose at high temperatures and deposit a thin film of SiC onto a substrate.

SiC_CVD_Workflow cluster_prep System Preparation cluster_growth Growth Process cluster_post Post-Growth cluster_analysis Characterization Load Load Substrate Purge Purge Reactor (e.g., with H2 or Ar) Load->Purge Heat Heat Substrate to Growth Temperature Purge->Heat Introduce_Precursors Introduce Precursor(s) (DMS or MTS) + Carrier Gas Heat->Introduce_Precursors Decomposition Precursor Decomposition at Substrate Surface Introduce_Precursors->Decomposition Deposition SiC Film Deposition Decomposition->Deposition Stop_Precursors Stop Precursor Flow Deposition->Stop_Precursors Cooldown Cool Down in Inert Atmosphere Stop_Precursors->Cooldown Unload Unload Wafer Cooldown->Unload Analysis Film Characterization (Thickness, Quality, etc.) Unload->Analysis

A generalized workflow for the Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC).

Conclusion

Methyltrichlorosilane stands out as a more direct and reliable precursor for the growth of high-quality, stoichiometric SiC films due to its inherent 1:1 Si:C ratio and the beneficial role of chlorine in the growth process. While this compound offers a chlorine-free alternative, its use as a single-source precursor is hampered by the challenge of producing carbon-rich films. Significant process development, likely involving the addition of a separate silicon source, would be required to leverage DMS for the growth of device-quality stoichiometric SiC. For researchers and professionals requiring high-performance SiC, MTS currently presents a more established and predictable path to achieving desired material properties. Further research into controlling the stoichiometry of SiC films grown from DMS is necessary to fully assess its potential as a viable alternative.

References

A Comparative Guide to Silicon Film Precursors: Dimethylsilane vs. Silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical decision in the chemical vapor deposition (CVD) of silicon thin films, directly influencing film properties and process parameters. Silane (B1218182) (SiH₄) has long been the industry standard for depositing high-purity silicon films. However, alternative precursors, such as organosilanes, are being explored to overcome some of the limitations associated with silane. This guide provides an objective comparison of dimethylsilane ((CH₃)₂SiH₂) and silane as precursors for silicon film deposition, supported by available experimental data.

While direct, side-by-side comparative studies under identical conditions are limited in the published literature, this guide synthesizes available data to offer valuable insights for researchers and professionals in materials science and drug development, where silicon-based coatings and materials are increasingly utilized.

Performance Comparison

The choice between this compound and silane hinges on a trade-off between deposition temperature, growth rate, and the desired film composition and properties.

Deposition Temperature and Growth Rate:

Film Properties:

A key consideration when using an organosilane precursor like this compound is the potential for carbon incorporation into the silicon film. The Si-C bonds in this compound are strong and can lead to the formation of silicon carbide (SiC) or carbon-doped silicon (Si:C) films, particularly at higher temperatures.[5] For applications requiring high-purity silicon, this can be a significant drawback. Silane, being a carbon-free precursor, inherently avoids carbon contamination.[6]

The crystallinity and defect density of the deposited films are also critical parameters. Films deposited from silane can range from amorphous to polycrystalline, depending on the deposition temperature and other process parameters.[1] The defect density in amorphous silicon films grown from silane is influenced by the deposition temperature.[7] Information on the crystalline quality and defect density of pure silicon films grown from this compound is scarce, but it is expected that the presence of carbon could introduce additional defects and affect the crystal lattice.

Data Summary

The following tables summarize key properties and deposition parameters for silane and provide context for the expected performance of this compound.

PrecursorChemical FormulaDeposition MethodsTypical Deposition Temperature (°C)Key Characteristics
Silane SiH₄LPCVD, PECVD, APCVD400 - 650 (LPCVD for polysilicon)[8]Well-established precursor for high-purity silicon films. Deposition rate is temperature-dependent. Avoids carbon contamination.[6]
This compound (CH₃)₂SiH₂LPCVD, PECVDVaries (typically for SiC or SiCOH films)Potential for lower deposition temperatures compared to silane for comparable growth rates. Risk of carbon incorporation, leading to SiC or Si:C films.[5]

Table 1: General Comparison of Silane and this compound as Silicon Film Precursors.

PropertySilane (SiH₄)This compound ((CH₃)₂SiH₂)
Deposition Rate Temperature and pressure dependent. e.g., 2.8 nm/min at 550°C to 8.3 nm/min at 615°C in LPCVD.Data for pure silicon films is limited. Expected to be influenced by decomposition mechanism.
Film Composition High-purity silicon (Si)Silicon (Si) with potential for significant carbon (C) incorporation, forming Si:C or SiC.[5]
Crystallinity Amorphous to polycrystalline, depending on temperature.[1]Expected to be influenced by carbon content and deposition conditions.
Defect Density Dependent on deposition conditions.[7]Potentially higher due to carbon incorporation and lattice strain.

Table 2: Comparison of Film Properties.

Experimental Methodologies

Detailed experimental protocols are essential for achieving reproducible and high-quality silicon films. Below are generalized protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) using silane, which can be adapted for this compound with appropriate adjustments to process parameters.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Polycrystalline Silicon from Silane

1. Substrate Preparation:

  • Start with clean silicon wafers with a layer of thermal oxide (e.g., 100 nm).

  • Perform a standard pre-deposition clean to remove any organic and particulate contamination.

2. Deposition System:

  • A horizontal hot-wall LPCVD furnace is typically used.[1]

3. Deposition Parameters:

  • Precursor: Pure silane (SiH₄).

  • Deposition Temperature: 605 - 700°C.[1]

  • Pressure: 300 - 550 mTorr.[1]

  • Silane Flow Rate: 100 - 250 sccm.[1]

  • Deposition Time: 30 - 150 minutes, depending on the desired film thickness.[1]

4. Post-Deposition:

  • After deposition, the furnace is cooled down under a nitrogen atmosphere.

  • Wafers are unloaded once they have reached a safe handling temperature.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Amorphous Silicon from Silane

1. Substrate Preparation:

  • Use clean substrates (e.g., silicon wafers or glass).

  • A pre-deposition plasma clean (e.g., with argon) can be performed in-situ to improve film adhesion.[9]

2. Deposition System:

  • A parallel-plate PECVD reactor is commonly used.[9]

3. Deposition Parameters:

  • Precursors: Silane (SiH₄) often diluted in a carrier gas like argon (Ar) or hydrogen (H₂).[10]

  • Substrate Temperature: 180 - 400°C.[11]

  • Pressure: 500 - 2000 mTorr.[12]

  • RF Power: Typically in the range of 10-100 W at a frequency of 13.56 MHz.

  • Gas Flow Rates: SiH₄ flow rate of 5-50 sccm and diluent gas flow rate of 100-1000 sccm.

4. Post-Deposition:

  • The chamber is purged with an inert gas after deposition.

  • Substrates are removed after the system has cooled down.

Visualizing the Deposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical pathways involved in the deposition of silicon films from silane and this compound.

Silane_CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Loading into Reactor sub_clean->sub_load gas_intro Introduce Silane (SiH4) and Carrier Gas sub_load->gas_intro heating Heat Substrate to Deposition Temperature gas_intro->heating deposition Film Deposition heating->deposition cooling Cool Down deposition->cooling unloading Unload Wafers cooling->unloading

Figure 1: General experimental workflow for Chemical Vapor Deposition (CVD).

Silane_Decomposition SiH4_gas Silane (SiH4) in gas phase SiH2_gas Silylene (SiH2) + H2 SiH4_gas->SiH2_gas Gas Phase Decomposition Surface Heated Substrate Surface SiH4_gas->Surface Si2H6_gas Disilane (Si2H6) SiH2_gas->Si2H6_gas Reaction with SiH4 SiH4_adsorbed Adsorbed SiH4 Surface->SiH4_adsorbed Adsorption Si_film Silicon Film (Si) + 2H2 SiH4_adsorbed->Si_film Surface Decomposition Dimethylsilane_Decomposition DMS_gas This compound ((CH3)2SiH2) in gas phase Radicals_gas SiH2 + 2CH3 (radicals) DMS_gas->Radicals_gas Gas Phase Decomposition Surface Heated Substrate Surface DMS_gas->Surface DMS_adsorbed Adsorbed (CH3)2SiH2 Surface->DMS_adsorbed Adsorption SiC_film Silicon Carbide (SiC) or Carbon-doped Silicon (Si:C) Film DMS_adsorbed->SiC_film Surface Decomposition and Reaction

References

The Unsung Hero of Cool: Unveiling the Advantages of Dimethylsilane in Low-Temperature Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for pristine thin films at lower thermal budgets, the choice of silicon precursor is paramount. While silane (B1218182) (SiH₄) has long been the industry workhorse, its limitations at reduced temperatures have paved the way for alternatives. Among these, dimethylsilane (DMS) is emerging as a compelling candidate, offering a superior balance of reactivity, film quality, and process control. This guide provides a comprehensive comparison of this compound with other common silicon precursors in low-temperature deposition processes, supported by experimental data and detailed protocols.

In the intricate world of semiconductor manufacturing and advanced materials science, the ability to deposit high-quality thin films at low temperatures is a critical advantage. Lowering the deposition temperature minimizes thermal stress, prevents damage to sensitive underlying layers, and enables the use of a wider range of substrate materials. This compound ((CH₃)₂SiH₂) presents a significant step forward in achieving these goals, particularly in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) of silicon-based films such as silicon dioxide (SiO₂), silicon nitride (SiNₓ), and low-k dielectric films.

This compound vs. The Competition: A Data-Driven Comparison

The primary advantages of this compound in low-temperature deposition stem from its molecular structure. The presence of two methyl groups influences its reactivity and the composition of the resulting films. Compared to the highly pyrophoric and reactive silane, this compound offers improved safety and handling characteristics. When compared to more heavily methylated silanes like trimethylsilane, or aminosilanes, it provides a favorable balance of carbon incorporation and film properties.

Low-k Dielectric Films via PECVD

In the fabrication of advanced interconnects, low-k dielectric films are essential for reducing signal delay. The methyl groups in this compound can be incorporated into the silicon dioxide matrix, lowering its dielectric constant.

PrecursorDeposition Temperature (°C)Refractive IndexDielectric Constant (k)Hardness (GPa)
This compound (2MS) Ambient~1.41-1.442.4 - 2.6 (after anneal)Moderate
Methylsilane (1MS)AmbientLower than 2MS/3MS~2.4 - 2.6 (after anneal)Lower
Trimethylsilane (3MS)AmbientHigher than 1MS/2MS2.4 - 2.6 (after anneal)Higher

Data compiled from studies on pulsed plasma-enhanced chemical vapor deposition of Si:O:C:H films. The refractive index is dependent on methyl content, and hardness is influenced by the local bonding structure.[1][2]

Silicon Dioxide (SiO₂) and Silicon Nitride (SiNₓ) Deposition

For the deposition of standard dielectric and passivation layers like SiO₂ and SiNₓ, aminosilanes have gained traction as low-temperature ALD precursors. However, they can introduce nitrogen and higher levels of carbon impurities. This compound, in PECVD processes, offers a cleaner alternative.

PrecursorDeposition MethodDeposition Temperature (°C)Growth Rate (Å/cycle)Carbon Impurity
This compound PECVD< 400Process DependentLower than aminosilanes
Bis(diethylamino)silane (BDEAS)ALD100 - 300~1.0 - 1.5Moderate
Tris(dimethylamino)silane (TDMAS)ALD160 - 300~0.5 - 1.0Higher

Data for aminosilanes is for ALD of SiO₂.[3] While direct comparative data for this compound in low-temperature ALD of SiO₂ is limited, its use in PECVD suggests lower intrinsic carbon and nitrogen content compared to aminosilanes.

Experimental Protocols

PECVD of Low-k Dielectric Films from Methylsilanes

This protocol outlines a general procedure for the deposition of low-k Si:O:C:H films using methylsilane, this compound, or trimethylsilane.

1. Substrate Preparation:

  • Start with a clean silicon wafer.

  • Perform a standard RCA clean or an equivalent procedure to remove organic and metallic contaminants.

  • Load the substrate into the PECVD reaction chamber.

2. Deposition Parameters:

  • Precursors: Methylsilane (1MS), this compound (2MS), or Trimethylsilane (3MS), and an oxidizing agent (e.g., O₂ or N₂O).

  • Substrate Temperature: Can be performed at ambient temperature.

  • RF Power: Typically in the range of 10-100 W. For pulsed PECVD, the duty cycle will also be a key parameter.

  • Pressure: Maintain a process pressure in the range of 100-500 mTorr.

  • Gas Flow Rates: The ratio of the silicon precursor to the oxidizing agent is critical in determining the film's carbon content and, consequently, its dielectric constant. A typical starting point is a 1:1 to 1:5 ratio.

3. Deposition Process:

  • Introduce the precursor gases into the chamber.

  • Ignite the plasma by applying RF power.

  • The deposition time will determine the final film thickness.

4. Post-Deposition Annealing:

  • An annealing step (e.g., at 400-550 °C) is often performed to stabilize the film, drive out moisture, and achieve the final low-k properties.[1]

ALD of Silicon Nitride using an Aminosilane (B1250345) Precursor (Comparative Example)

This protocol provides a general procedure for the ALD of SiNₓ, which can be compared to potential future low-temperature ALD processes using this compound.

1. Substrate Preparation:

  • Utilize a silicon substrate with a native oxide layer or a desired underlayer.

  • Ensure the substrate is clean and free of contaminants.

2. Deposition Parameters:

  • Precursor: Bis(tert-butylamino)silane (BTBAS) is a common choice.

  • Reactant: Ammonia (NH₃) or a nitrogen plasma.

  • Deposition Temperature: Typically in the range of 300-500 °C.

  • Purge Gas: An inert gas like nitrogen (N₂) or argon (Ar).

3. ALD Cycle:

  • Step 1 (Precursor Pulse): Introduce the aminosilane precursor into the reactor. It will chemisorb onto the substrate surface.

  • Step 2 (Purge): Purge the chamber with the inert gas to remove any unreacted precursor and byproducts.

  • Step 3 (Reactant Pulse): Introduce the nitrogen source (e.g., NH₃ plasma) to react with the chemisorbed precursor layer, forming a monolayer of silicon nitride.

  • Step 4 (Purge): Purge the chamber again to remove reaction byproducts.

  • Repeat this cycle to achieve the desired film thickness.

Visualizing the Process: Workflows and Relationships

To better understand the deposition processes and the relationships between precursors and film properties, the following diagrams are provided.

PECVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Start Start: Clean Substrate Load Load into PECVD Start->Load Gases Introduce Precursor (e.g., this compound) + Oxidizer Load->Gases Plasma Ignite Plasma (RF Power) Gases->Plasma Deposit Film Growth Plasma->Deposit Unload Unload from PECVD Deposit->Unload Anneal Annealing (Optional) Unload->Anneal End End: Characterize Film Anneal->End Precursor_Properties cluster_precursors Silicon Precursors cluster_properties Film Properties at Low Temperature Silane Silane (SiH4) Reactivity Reactivity Silane->Reactivity High Dielectric Low Dielectric Constant Silane->Dielectric Requires porogens DMS This compound ((CH3)2SiH2) DMS->Reactivity Balanced Carbon Carbon Incorporation DMS->Carbon Controlled DMS->Dielectric Achievable TMS Trimethylsilane ((CH3)3SiH) TMS->Carbon Higher TMS->Dielectric Achievable Aminosilanes Aminosilanes (e.g., BTBAS) Purity Film Purity Aminosilanes->Purity Potential N, C impurities

References

Characterization of SiC Films from Dimethylsilane: A Comparative Guide with XRD and SEM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silicon carbide (SiC) thin films synthesized using dimethylsilane (DMS) as a precursor, with analysis based on X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The performance of DMS is benchmarked against other common SiC precursors, namely methyltrichlorosilane (B1216827) (MTS) and hexamethyldisilane (B74624) (HMDS), supported by experimental data from various studies.

Performance Comparison of SiC Precursors

The choice of precursor significantly impacts the quality, morphology, and crystalline structure of the resulting SiC films. This section summarizes the key characteristics of films grown from DMS, MTS, and HMDS.

Quantitative Data from XRD Analysis

XRD is a powerful non-destructive technique used to determine the crystallographic structure, phase, and crystalline quality of the deposited films. The following table summarizes key quantitative data obtained from XRD analysis of SiC films grown from different precursors. It is important to note that the deposition conditions vary between studies, which can influence the results.

PrecursorDeposition Temperature (°C)Predominant SiC PolytypeXRD Peak(s) ObservedFull Width at Half Maximum (FWHM)Crystallite Size (nm)Notes
This compound (DMS) 8003C-SiC(111)[1]--Carbon-rich film (C/Si = 1.88)[1]
1100-12003C-SiC(200), (111)[2]~0.4° (200), ~0.5° (111) at 1200°C[2]-Stoichiometric films with good crystallinity[2]
Methyltrichlorosilane (MTS) 1000-11003C-SiC(111), (220), (311)--Dense and smooth surface morphology[3]
1150-13003C-SiC---Rough surface with rounded hillocks[3]
Hexamethyldisilane (HMDS) 1150-12503C-SiC(111), (200)[4]--Faceted voids observed at the SiC/Si interface[4]
Morphological Analysis from SEM

SEM provides high-resolution imaging of the surface topography and morphology of the SiC films. The following table compares the surface characteristics of films grown from the different precursors.

PrecursorDeposition Temperature (°C)Surface MorphologyKey Features
This compound (DMS) 1100-1200Not explicitly described in snippets, but good crystallinity from XRD suggests a potentially well-defined morphology.-
Methyltrichlorosilane (MTS) 950Loose and fine-grained[3]-
1000-1100Dense and smooth[3]-
1150-1300Rounded hillocks, rough surface[3]Faceted grains at temperatures > 1100°C[5]
Hexamethyldisilane (HMDS) 1250Voids at the SiC/Si interface[4]Faceted voids, typically square on Si(100) and triangular on Si(111) substrates[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental procedures for the deposition and characterization of SiC films.

SiC Film Deposition via Chemical Vapor Deposition (CVD)

A common method for growing SiC thin films is Chemical Vapor Deposition (CVD). The specific parameters can be tailored to achieve desired film properties.

Precursor: this compound (DMS)

  • Deposition Method: Rapid Thermal Triode Plasma CVD[2]

  • Substrate: Si(100)[2]

  • Substrate Temperature: 1000-1200 °C[2]

  • Precursor Flow Rate: DMS partial pressure of 1.0 x 10⁻⁵ Torr[2]

  • Carrier Gas: H₂ with a flow rate of 112 sccm[2]

  • H₂/DMS Ratio: 40-1500[2]

  • Reactor Pressure: 0.1 - 1.4 Torr[2]

  • RF Power: 100 W[2]

  • Grid Bias: -100 V[2]

Alternative Precursor: Methyltrichlorosilane (MTS)

  • Deposition Method: Low-Pressure Chemical Vapor Deposition (LPCVD)[3]

  • Substrate: Graphite[3]

  • Substrate Temperature: 950-1300 °C[3]

  • Precursor: Methyltrichlorosilane (MTS)[3]

Alternative Precursor: Hexamethyldisilane (HMDS)

  • Deposition Method: Atmospheric Pressure Chemical Vapor Deposition (APCVD)[4]

  • Substrate: Si(100) and Si(111)[4]

  • Substrate Temperature: 1150-1250 °C[4]

  • Precursor: Hexamethyldisilane (HMDS)[4]

  • Carrier Gas: H₂[4]

Characterization Techniques
  • X-ray Diffraction (XRD): A diffractometer with CuKα radiation is typically used to analyze the crystalline structure of the films. Scans are performed over a 2θ range to identify characteristic peaks of SiC polytypes. The FWHM of the diffraction peaks can be used to evaluate the crystalline quality.

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology, grain size, and cross-section of the deposited films.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the characterization of SiC films.

experimental_workflow cluster_deposition SiC Film Deposition cluster_characterization Film Characterization Precursor Precursor Selection (DMS, MTS, HMDS) CVD Chemical Vapor Deposition (CVD) Precursor->CVD SiC_Film Deposited SiC Film CVD->SiC_Film Parameters Deposition Parameters (Temp, Pressure, Gas Flow) Parameters->CVD Substrate Substrate Preparation Substrate->CVD XRD X-Ray Diffraction (XRD) SiC_Film->XRD SEM Scanning Electron Microscopy (SEM) SiC_Film->SEM XRD_Data Crystallinity, Phase, Grain Size XRD->XRD_Data SEM_Data Morphology, Thickness, Defects SEM->SEM_Data Analysis Data Analysis XRD_Data->Analysis SEM_Data->Analysis

Experimental workflow for SiC film deposition and characterization.

precursor_properties_relationship cluster_precursor Precursor Choice cluster_properties Resulting Film Properties DMS This compound (DMS) Crystallinity Crystallinity DMS->Crystallinity Good at high temp Stoichiometry Stoichiometry (C/Si Ratio) DMS->Stoichiometry Carbon-rich MTS Methyltrichlorosilane (MTS) Morphology Surface Morphology MTS->Morphology Temp. dependent HMDS Hexamethyldisilane (HMDS) Defects Defect Density HMDS->Defects Interface voids

Relationship between precursor choice and resulting SiC film properties.

References

Comparative Guide to Electrical Properties of Doped Silicon Films: Dimethylsilane vs. Silane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electrical properties of in-situ doped polycrystalline silicon (polysilicon) films deposited via Low-Pressure Chemical Vapor Deposition (LPCVD). It contrasts the widely characterized use of silane (B1218182) (SiH₄) with the alternative organosilicon precursor, dimethylsilane (DMS or SiH₂(CH₃)₂). Due to a scarcity of published quantitative data for DMS-based films, this guide summarizes known data for silane and discusses the anticipated effects of using DMS, primarily focusing on the influence of carbon incorporation.

Overview of Precursors for Doped Silicon Films

In-situ doping during LPCVD is a standard manufacturing process for creating conductive polysilicon layers used in microelectronics and micro-electro-mechanical systems (MEMS). The choice of silicon precursor and dopant gas is critical in determining the film's final electrical and structural properties.

  • Silane (SiH₄): The industry-standard precursor for depositing high-purity silicon films. Its deposition chemistry is well-understood, and the electrical properties of silane-based films doped with phosphine (B1218219) (n-type) or diborane (B8814927) (p-type) are extensively documented.

  • This compound (SiH₂(CH₃)₂): An organosilicon precursor that contains silicon-carbon bonds. While used in the deposition of silicon-containing films like silicon carbide (SiC) and silicon carbonitride (SiCN), its use for producing purely conductive doped silicon films is less common. The primary distinction from silane is the incorporation of carbon into the deposited film, which can significantly alter its properties.

Comparison of Electrical Properties

A direct quantitative comparison is challenging due to the lack of specific data for DMS. However, we can compare the established performance of silane-based films with the expected effects of carbon incorporation from DMS.

2.1. N-Type Doping (Phosphorus)

For n-type doping, phosphine (PH₃) is the standard precursor gas. In silane-based processes, the addition of phosphine is known to significantly decrease the silicon deposition rate because phosphine adsorbs strongly on the silicon surface, inhibiting the adsorption of silane[1][2].

2.2. P-Type Doping (Boron)

For p-type doping, diborane (B₂H₆) is the typical precursor. In contrast to phosphine, the addition of diborane to a silane process increases the deposition rate[3].

Data for Silane-Based In-Situ Doped Polysilicon

The following table summarizes typical electrical properties for polysilicon films deposited via LPCVD using silane with phosphine or diborane, followed by a post-deposition anneal to activate the dopants.

Dopant TypePrecursor SystemDeposition Temp. (°C)Dopant Concentration (atoms/cm³)Resistivity (Ω·cm)Carrier Mobility (cm²/V·s)
N-Type SiH₄ + PH₃590 - 700~ 1 x 10²⁰2 x 10⁻³ - 4 x 10⁻⁴8 - 20
P-Type SiH₄ + B₂H₆520 - 630~ 1 x 10¹⁹ - 1 x 10²⁰1 x 10⁻² - 5 x 10⁻³8 - 20

Note: Values are representative and can vary significantly with deposition conditions, film thickness, and annealing parameters. Data synthesized from multiple sources[4][5][6][7][8].

2.3. Expected Impact of this compound (DMS) Precursor

Using DMS introduces carbon into the silicon film. This incorporation is expected to have several effects on the electrical properties:

  • Increased Resistivity: Carbon in silicon is not an electrically active dopant but can introduce defects and scattering centers that impede carrier transport. The formation of Si-C bonds can disrupt the silicon lattice, leading to lower carrier mobility and consequently higher resistivity compared to a pure silicon film doped at the same level[9][10].

  • Dopant Activation: The presence of carbon can influence the activation of dopants like boron and phosphorus. Carbon can interact with silicon self-interstitials, which play a role in dopant diffusion and activation, potentially affecting the final concentration of electrically active carriers[11].

  • Structural Changes: Carbon doping is known to increase surface roughness and can introduce strain into the silicon lattice. These structural changes can further degrade electrical performance by enhancing carrier scattering at grain boundaries[12].

Experimental Protocols

Below is a typical experimental protocol for the deposition and characterization of in-situ doped polysilicon films via LPCVD.

3.1. Deposition Protocol (LPCVD)

  • Substrate Preparation: Silicon wafers with a thermally grown silicon dioxide layer (typically 100 nm) are used as substrates. The wafers undergo a standard cleaning procedure (e.g., Piranha clean followed by an HF dip) to remove organic and native oxide contaminants.

  • Deposition:

    • Apparatus: A horizontal tube LPCVD reactor is used.

    • Precursors:

      • Silicon Source: Silane (SiH₄) or this compound (SiH₂(CH₃)₂)

      • N-type Dopant: Phosphine (PH₃), typically diluted in H₂ or N₂ (e.g., 0.1% PH₃).

      • P-type Dopant: Diborane (B₂H₆) or Boron Trichloride (BCl₃).

      • Carrier Gas: H₂ or N₂.

    • Process Parameters:

      • Deposition Temperature: 520°C - 720°C (Lower temperatures may result in amorphous silicon, which is later crystallized during annealing)[4][7].

      • Pressure: 0.2 - 1.0 Torr.

      • Gas Flow Rates: Precursor flow rates are adjusted to control deposition rate and doping concentration. For silane, a typical flow might be 100-200 sccm, with dopant gas flows being significantly lower[5].

  • Post-Deposition Annealing:

    • After deposition, wafers are annealed in a nitrogen (N₂) atmosphere.

    • Temperature: 800°C - 1000°C.

    • Duration: 30 minutes.

    • Purpose: This step crystallizes any amorphous silicon, activates the incorporated dopants (moving them into substitutional sites in the silicon lattice), and reduces film stress.

3.2. Electrical Characterization Protocol

  • Sheet Resistance Measurement: A four-point probe is used to measure the sheet resistance (Rs) of the doped film across the wafer.

  • Hall Effect Measurement:

    • A sample is cut into a specific geometry (e.g., van der Pauw).

    • The Hall measurement provides the majority carrier concentration, mobility, and resistivity of the film.

  • Structural Characterization (Optional):

    • X-Ray Diffraction (XRD): To determine the crystalline orientation and grain size of the polysilicon film.

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the conceptual differences between using silane and this compound.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_deposition LPCVD Process cluster_post Post-Processing cluster_char Characterization sub_start Silicon Wafer with SiO₂ piranha Piranha Clean sub_start->piranha hf_dip HF Dip piranha->hf_dip reactor Load into LPCVD Reactor hf_dip->reactor pumpdown Pump Down & Heat to Temp (520-720°C, 0.2-1.0 Torr) reactor->pumpdown gas_flow Introduce Precursor Gases (e.g., SiH₄ + PH₃ + H₂) pumpdown->gas_flow deposit Film Deposition gas_flow->deposit anneal N₂ Anneal (800-1000°C, 30 min) deposit->anneal unload Unload Wafers anneal->unload four_point Four-Point Probe (Sheet Resistance) unload->four_point hall_effect Hall Effect Measurement (Resistivity, Mobility, Carrier Conc.) unload->hall_effect PrecursorComparison silane Silane (SiH₄) pure_si High-Purity Silicon Film silane->pure_si Decomposition yields Si + H₂ dms This compound (SiH₂(CH₃)₂) sic_si Silicon Film with Carbon Incorporation dms->sic_si Decomposition yields Si + C + H₂ low_res Low Resistivity High Carrier Mobility pure_si->low_res Leads to high_res Higher Resistivity Lower Carrier Mobility (Expected) sic_si->high_res Leads to

References

Comparative Study of Methylsilanes for Chemical Vapor Deposition Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of methylsilane, dimethylsilane, trimethylsilane (B1584522), and tetramethylsilane (B1202638) as precursors for the chemical vapor deposition of silicon carbide, silicon dioxide, and silicon nitride films.

This guide provides a comprehensive comparison of four common methylsilane precursors—methylsilane (H₃SiCH₃), this compound (H₂Si(CH₃)₂), trimethylsilane (HSi(CH₃)₃), and tetramethylsilane (Si(CH₃)₄)—for their use in chemical vapor deposition (CVD) processes. The selection of an appropriate precursor is critical in tuning the properties of the deposited films, which are essential in a wide array of applications, from semiconductors to protective coatings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance trade-offs associated with each precursor.

Executive Summary

Generally, an increase in the number of methyl groups affects the carbon content and stoichiometry of the deposited films. For instance, in SiC deposition, precursors with a higher carbon-to-silicon ratio, such as tetramethylsilane, can lead to carbon-rich films if not carefully controlled. Conversely, precursors with Si-H bonds, like methylsilane and this compound, can influence deposition temperatures and film purity.

Comparative Performance Data

The following tables summarize quantitative data extracted from various studies on the use of methylsilanes for the deposition of SiC, SiCN:H (as a proxy for SiN), and low-k dielectric films (SiCO:H, a form of doped SiO₂). Direct comparative data for pure SiO₂ and SiN across all four precursors is limited.

Table 1: Comparison of Methylsilanes for Silicon Carbide (SiC) Deposition

PrecursorDeposition MethodTemperature (°C)Pressure (Torr)Resulting Film PropertiesReference
MethylsilaneLPCVD700-8500.17Polycrystalline 3C-SiC, Residual Stress: 196-1377 MPa[1]
This compoundThermal CVD800-C/Si ratio > 1 (Carbon-rich)[2]
TrimethylsilaneLP-CVD<1000-Silicon carbide hard coatings[3]
TetramethylsilaneAPCVD--Poly-SiC films[4]

Table 2: Comparison of Trimethylsilane and Tetramethylsilane for α-SiCN:H Film Deposition by PECVD

PrecursorDeposition Temperature (°C)Dielectric Constant (k)Film Composition NotesReference
Trimethylsilane (3MS)3504.81Higher intensity of Si-CH₃ stretch mode, better Cu barrier performance[5][6]
Tetramethylsilane (4MS)3505.68Lower intensity of Si-CH₃ stretch mode[5][6]

Table 3: Comparison of Methylsilanes for Low-k Dielectric (SiCO:H) Film Deposition by PECVD

PrecursorCo-reactantDielectric Constant (k)Refractive IndexFilm Composition NotesReference
Methylsilane (1MS)Oxygen, Argon2.4 - 2.6 (after annealing)Depends on methyl contentPrecursor has little effect on film composition but significant impact on structure[7]
This compound (2MS)Oxygen, Argon2.4 - 2.6 (after annealing)Depends on methyl contentPrecursor has little effect on film composition but significant impact on structure[7]
Trimethylsilane (3MS)Oxygen, Argon2.4 - 2.6 (after annealing)Depends on methyl contentPrecursor has little effect on film composition but significant impact on structure[7]
Tetramethylsilane (4MS)OxygenAs low as 3.1 (after annealing)Decreases with increasing oxygenNanoporosity associated with -CH₃ incorporation[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of CVD processes. Below are generalized protocols based on the cited literature for the deposition of SiC and SiCN:H films.

General Protocol for Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC from Methylsilane[1]
  • Substrate Preparation: 100 mm Si(100) wafers are used as substrates.

  • Deposition System: A standard horizontal hot-wall LPCVD reactor is utilized.

  • Precursor and Carrier Gas: Methylsilane (CH₃SiH₃) is used as the silicon and carbon source. Dichlorosilane may be added as an additional silicon source. Hydrogen (H₂) is used as the carrier gas.

  • Deposition Parameters:

    • Temperature: 700–850 °C

    • Pressure: 0.17 Torr

    • Gas Flow Rates: Specific flow rates are optimized to control film properties.

  • Film Characterization:

    • Residual Stress, Strain, and Strain Gradient: Measured to assess the mechanical properties of the deposited films.

    • Crystallinity and Morphology: Analyzed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

General Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD) of α-SiCN:H Films[5][6]
  • Substrate Preparation: 300 mm p-type silicon wafers are used as substrates.

  • Deposition System: A commercial 300 mm PECVD system (e.g., Applied Materials Producer SE™ for 3MS or Novellus Vector™ for 4MS) is employed.

  • Precursors: Trimethylsilane ((CH₃)₃SiH) or Tetramethylsilane (Si(CH₃)₄) is used as the primary precursor, with ammonia (B1221849) (NH₃) as the nitrogen source.

  • Deposition Parameters:

    • Deposition Temperature: 350 °C

    • RF Power: A key parameter to control plasma density and reaction kinetics.

    • Gas Flow Rates: The ratio of the methylsilane precursor to ammonia is adjusted to control film stoichiometry.

  • Film Characterization:

    • Dielectric Constant: Measured to evaluate the film's insulating properties.

    • Chemical Bonding: Analyzed using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like Si-CH₃.

    • Barrier Properties: Assessed by examining the diffusion of copper through the film using Secondary Ion Mass Spectrometry (SIMS).

Visualizations

CVD Experimental Workflow

The following diagram illustrates a typical workflow for a CVD experiment, from substrate preparation to film characterization.

CVD_Workflow General CVD Experimental Workflow sub_prep Substrate Preparation (e.g., Cleaning) reactor_setup CVD Reactor Setup (Temperature, Pressure) sub_prep->reactor_setup gas_intro Gas Introduction (Precursor, Co-reactant, Carrier Gas) reactor_setup->gas_intro deposition Film Deposition (Thermal or Plasma-Enhanced) gas_intro->deposition post_dep Post-Deposition (Cooling, Unloading) deposition->post_dep characterization Film Characterization (Thickness, Composition, Properties) post_dep->characterization

Caption: A typical workflow for a CVD experiment.

Logical Relationship: Precursor Choice and Film Properties

The choice of methylsilane precursor has a direct impact on the resulting film properties. This diagram illustrates the relationship between the number of methyl groups in the precursor and the potential characteristics of the deposited film.

Precursor_Properties Precursor Influence on Film Properties cluster_precursors Methylsilane Precursors cluster_properties Resulting Film Properties MS Methylsilane (1) Purity Potential for Higher Purity (fewer C-C bonds) MS->Purity More Si-H bonds DepoRate Deposition Rate MS->DepoRate Stoichiometry Film Stoichiometry MS->Stoichiometry DMS This compound (2) DMS->Purity DMS->DepoRate DMS->Stoichiometry TMS Trimethylsilane (3) Carbon Higher Carbon Content TMS->Carbon TMS->DepoRate TMS->Stoichiometry TeMS Tetramethylsilane (4) TeMS->Carbon More C-H bonds TeMS->DepoRate TeMS->Stoichiometry

Caption: Influence of methyl groups on film properties.

Signaling Pathway for PECVD

This diagram outlines the key steps involved in the plasma-enhanced chemical vapor deposition (PECVD) process, from precursor introduction to film formation.

PECVD_Pathway PECVD Signaling Pathway Precursors Precursor Gases (e.g., Methylsilane + N₂O/NH₃) Plasma Plasma Generation (RF Power) Precursors->Plasma Activation Precursor Activation (Dissociation, Ionization) Plasma->Activation Transport Transport to Substrate Activation->Transport Adsorption Adsorption on Substrate Transport->Adsorption SurfaceReaction Surface Reactions Adsorption->SurfaceReaction FilmGrowth Film Growth SurfaceReaction->FilmGrowth Byproducts Desorption of Byproducts SurfaceReaction->Byproducts

Caption: Key steps in the PECVD process.

References

Performance evaluation of Dimethylsilane in PECVD vs. thermal CVD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Dimethylsilane Performance in PECVD and Thermal CVD for Advanced Material Deposition

In the realm of thin-film deposition, the choice of precursor and deposition technique is paramount to achieving desired material properties. This compound ((CH₃)₂SiH₂) has emerged as a viable precursor for depositing silicon-containing films, such as silicon carbide (SiC) and silicon nitride (SiN), which are critical in the semiconductor and advanced materials industries. This guide provides a comprehensive performance evaluation of this compound when utilized in two prominent chemical vapor deposition (CVD) techniques: Plasma-Enhanced Chemical Vapor Deposition (PECVD) and conventional Thermal CVD. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal deposition strategy for their specific applications.

Core Comparison: PECVD vs. Thermal CVD with this compound

The fundamental difference between PECVD and thermal CVD lies in the energy source used to initiate the chemical reactions of the precursor gas.[1] Thermal CVD relies solely on high temperatures to break down the precursor molecules, whereas PECVD utilizes an energized plasma to achieve the same at significantly lower temperatures.[1][2] This distinction leads to considerable differences in deposition parameters and resulting film characteristics.

Operating Temperature:

  • PECVD: Operates at much lower temperatures, typically in the range of 200-400°C.[2][3] This is a significant advantage when depositing films on temperature-sensitive substrates, such as polymers or pre-fabricated microelectronics, preventing thermal damage.[1][2]

  • Thermal CVD: Requires substantially higher temperatures, often ranging from 600°C to over 1000°C, to provide the necessary activation energy for the chemical reactions.[2][3] This high thermal budget limits its application to substrates that can withstand such extreme conditions.[1]

Deposition Rate:

  • PECVD: Generally offers higher deposition rates at lower temperatures compared to thermal CVD.[2] The plasma enhancement accelerates the decomposition of the precursor, leading to faster film growth, which can be a significant advantage for manufacturing throughput.[2]

  • Thermal CVD: While conventional CVD can achieve high deposition rates, this is often at very high temperatures.[4] For certain applications requiring thick films on robust substrates, thermal CVD can be very effective.[4]

Film Properties:

  • Purity and Stoichiometry: Thermal CVD, being a heat-driven equilibrium process, tends to produce films with higher purity and a more ordered, crystalline structure.[1] In the context of SiC deposition, using a precursor like dichlorothis compound (B41323) in thermal CVD has been shown to improve stoichiometry.[5] PECVD, on the other hand, is a non-equilibrium process that can result in the incorporation of byproducts from the plasma, potentially leading to amorphous films with unique compositions.[1] For instance, PECVD of silicon nitride often results in films containing a significant amount of hydrogen (SiN:H).[6]

  • Film Stress: PECVD offers greater control over film stress, which can be tailored by adjusting process parameters like plasma power and gas flow ratios.[6][7] Thermal CVD typically produces films with higher intrinsic stress due to the high deposition temperatures.[8]

  • Uniformity and Conformality: Thermal CVD is known for providing excellent film uniformity and conformality, especially in low-pressure CVD (LPCVD) systems.[3][8] PECVD can also achieve good uniformity, but it can be more challenging to coat complex, high-aspect-ratio structures conformally.

Precursor Fragmentation:

  • PECVD: The high-energy plasma in PECVD causes significant fragmentation of the this compound precursor molecules.[9] This can lead to the formation of a variety of reactive species, influencing the final film composition and structure.

  • Thermal CVD: In thermal CVD, the decomposition of this compound is driven by thermal energy, leading to a more predictable set of chemical reactions and byproducts.

Quantitative Data Summary

The following tables summarize key performance indicators for PECVD and thermal CVD processes, drawing on data for this compound and similar organosilicon precursors.

ParameterPECVDThermal CVD
Operating Temperature 200 - 400°C[2][3]600 - 1000°C+[3]
Deposition Rate Few to tens of nm/min[4]Can reach several µm/min at high temperatures[4]
Film Structure Typically amorphous[1]Can be polycrystalline or crystalline[1]
Hydrogen Content (in SiN) Can be high (e.g., >20%)[8]Generally lower
Film Stress Tunable, can be low[7]Generally higher[8]

Experimental Protocols

Below are generalized experimental protocols for depositing silicon-containing films using a silane (B1218182) precursor in both PECVD and thermal CVD systems.

PECVD of Silicon Nitride
  • Substrate Preparation: The substrate is cleaned to remove any surface contaminants.

  • System Setup: The substrate is loaded into the PECVD reaction chamber. The chamber is pumped down to a base pressure.

  • Process Conditions:

    • Substrate Temperature: Set to 400°C.[6]

    • Chamber Pressure: Maintained at a constant pressure (e.g., 5.3 Torr).[6]

    • Gas Flow: this compound and ammonia (B1221849) (NH₃) are introduced as reactive gases, with a carrier gas like nitrogen (N₂).[6] The flow rates are controlled by mass flow controllers.

    • Plasma Generation: An RF power source (e.g., 13.56 MHz) is used to generate the plasma.[6]

  • Deposition: The plasma is ignited, initiating the deposition of the silicon nitride film on the substrate.

  • Post-Deposition: The chamber is purged, and the substrate is cooled before removal.

  • Film Analysis: The deposited film is characterized for thickness, refractive index, stress, and composition.

Thermal CVD of Silicon Carbide
  • Substrate Preparation: The substrate is thoroughly cleaned.

  • System Setup: The substrate is placed in the hot-wall tube furnace of the thermal CVD reactor. The system is purged with an inert gas and then evacuated.

  • Process Conditions:

    • Deposition Temperature: The furnace is heated to the desired deposition temperature (e.g., 1400°C for SiC).[5]

    • Pressure: The deposition can be carried out at atmospheric or low pressure.

    • Gas Flow: A carrier gas (e.g., hydrogen) is flowed through a bubbler containing the this compound precursor to transport its vapor into the reaction chamber.

  • Deposition: The precursor thermally decomposes on the hot substrate surface, forming a silicon carbide film.

  • Post-Deposition: After the desired deposition time, the precursor flow is stopped, and the furnace is cooled down under an inert gas flow.

  • Film Analysis: The resulting film is analyzed for its crystal structure, stoichiometry, and thickness.

Visualizing the Process and Logic

To better illustrate the comparison, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_pecvd PECVD Process cluster_tcvd Thermal CVD Process p_start Substrate Preparation p_load Load into PECVD Chamber p_start->p_load p_params Set Low Temp (200-400°C) & Plasma Power p_load->p_params p_gas Introduce this compound + Reactant Gas p_params->p_gas p_dep Plasma-Enhanced Deposition p_gas->p_dep p_end Film Analysis p_dep->p_end t_start Substrate Preparation t_load Load into Thermal CVD Reactor t_start->t_load t_params Set High Temp (600-1000°C+) t_load->t_params t_gas Introduce this compound Vapor t_params->t_gas t_dep Thermal Deposition t_gas->t_dep t_end Film Analysis t_dep->t_end start Start start->p_start start->t_start

Caption: A comparative workflow of PECVD and Thermal CVD processes.

Logical_Relationship cluster_methods Deposition Method cluster_properties Resulting Film Properties precursor This compound Precursor pecvd PECVD (Plasma Energy) precursor->pecvd undergoes tcvd Thermal CVD (Thermal Energy) precursor->tcvd undergoes prop_p Amorphous Low Temperature Compatible Tunable Stress pecvd->prop_p results in prop_t Crystalline/Polycrystalline High Purity Higher Stress tcvd->prop_t results in

Caption: Relationship between precursor, method, and film properties.

Conclusion

The performance evaluation of this compound in PECVD versus thermal CVD reveals a clear trade-off between processing conditions and film properties. PECVD stands out for its low-temperature processing capabilities, making it indispensable for applications involving thermally sensitive substrates.[2] It also offers higher deposition rates at these lower temperatures and greater control over film stress.[2][7] However, this often comes at the cost of film purity and can result in amorphous structures.

Conversely, thermal CVD is the preferred method when high-purity, crystalline films are required, and the substrate can tolerate high temperatures.[1] It is a more straightforward process that can yield films with excellent stoichiometry.[5]

Ultimately, the choice between PECVD and thermal CVD for this compound deposition depends on the specific requirements of the application. For advanced semiconductor devices requiring low thermal budgets, PECVD is the superior choice. For applications demanding high-quality crystalline films on robust substrates, thermal CVD remains a powerful technique.

References

A Comparative Purity Analysis of Dimethylsilane from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of dimethylsilane ((CH₃)₂SiH₂) synthesized via two primary routes: the laboratory-scale reduction of dichlorothis compound (B41323) and a hypothetical route utilizing a precursor from the industrial "direct process." This analysis is supported by a review of common impurities, detailed experimental protocols for synthesis and purity assessment, and logical diagrams to illustrate the workflows and relationships.

Introduction to this compound Synthesis and Purity

This compound is a versatile organosilicon compound with applications as a reducing agent and a precursor in chemical vapor deposition (CVD) for the production of silicon-containing thin films. The purity of this compound is paramount for these applications, as impurities can significantly impact reaction outcomes, material properties, and, in the context of drug development, the safety and efficacy of final products. This guide examines the purity profiles resulting from two distinct synthesis pathways.

Synthesis Route 1: Reduction of Dichlorothis compound

A common laboratory method for producing this compound involves the reduction of dichlorothis compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a combination of calcium hydride (CaH₂) and a catalytic amount of LiAlH₄. This method offers high yields under controlled laboratory conditions.

Potential Impurities:

  • Unreacted Dichlorothis compound ((CH₃)₂SiCl₂): Incomplete reduction can leave traces of the starting material.

  • Monochlorothis compound ((CH₃)₂SiHCl): A partially reduced intermediate that may persist in the final product.

  • Siloxanes: Hydrolysis of chlorosilane species due to trace moisture can lead to the formation of siloxanes (e.g., hexamethyldisiloxane).

  • Aluminum or Calcium Salts: Byproducts from the reducing agents that may be carried over if the purification process is not rigorous.

  • Solvent Residues: The ether-based solvents (e.g., diethyl ether, diethylene glycol dimethyl ether) used in the reaction may remain in the final product.

Synthesis Route 2: From "Direct Process" Precursor

The industrial production of organosilanes is dominated by the "direct process" (Müller-Rochow process), which reacts elemental silicon with methyl chloride in the presence of a copper catalyst.[1] This process primarily yields dimethyldichlorosilane, but also a mixture of other methylchlorosilanes.[1] While this compound is not the direct product, the purity of the dimethyldichlorosilane precursor obtained from this process will dictate the purity of the subsequently synthesized this compound.

Potential Impurities in the Precursor (and subsequently in this compound):

  • Methyltrichlorosilane (CH₃SiCl₃): A common byproduct of the direct process.[1]

  • Trimethylchlorosilane ((CH₃)₃SiCl): Another significant byproduct.[1]

  • Methyldichlorosilane (CH₃SiHCl₂): Also formed during the direct process.[1]

  • Disilanes: Higher molecular weight silicon compounds can also be formed.

  • Trace Metal Catalysts: Carryover of copper or other promoters from the catalyst bed.

The subsequent reduction of this mixed chlorosilane feedstock would lead to a mixture of corresponding hydridosilanes, requiring extensive fractional distillation to isolate pure this compound.

Comparative Purity Data

Synthesis RouteTypical Purity RangeCommon ImpuritiesPurification Challenges
Reduction of Dichlorothis compound > 97%Unreacted starting material, partially reduced silanes, solvent residues, siloxanes.Removal of structurally similar silanes and trace moisture to prevent siloxane formation.
From "Direct Process" Precursor Variable (dependent on precursor purity and purification)A mixture of other methylsilanes (from corresponding chlorosilanes), disilanes, trace metals.Extensive fractional distillation required to separate closely boiling silane (B1218182) mixtures.

Experimental Protocols

Synthesis of this compound via Reduction of Dichlorothis compound

Materials:

  • Dichlorothis compound ((CH₃)₂SiCl₂)

  • Calcium Hydride (CaH₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Diethylene Glycol Dimethyl Ether (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a gas outlet is thoroughly dried and purged with nitrogen.

  • Under a nitrogen atmosphere, add calcium hydride, a catalytic amount of lithium aluminum hydride, and anhydrous diethylene glycol dimethyl ether to the flask.

  • Add dichlorothis compound to the dropping funnel.

  • Slowly add the dichlorothis compound to the stirred reaction mixture.

  • After the addition is complete, the reaction mixture can be gently heated to drive the reaction to completion.

  • The gaseous this compound product is passed through a cold trap to remove any less volatile impurities and collected.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with a 5973 MS detector).[2]

  • Capillary Column: A non-polar or mid-polar column suitable for volatile compounds (e.g., DB-VRX, 60 m x 0.25 mm x 1.4 µm).[2]

GC Parameters (starting point, optimization may be required):

  • Injector Temperature: 200 °C

  • Injection Mode: Split (e.g., 30:1 split ratio)[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[2]

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Parameters:

    • Source Temperature: 230 °C[2]

    • Quadrupole Temperature: 150 °C[2]

    • Scan Range: m/z 30-200

Sample Preparation:

Due to the gaseous nature and reactivity of this compound, a gas-tight syringe should be used for injection. The sample should be handled under an inert atmosphere to prevent hydrolysis.

Purity Analysis by Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: A known mass of a high-purity, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) is accurately weighed into an NMR tube. The NMR tube is then cooled in a liquid nitrogen bath, and a known quantity of this compound is condensed into the tube. The tube is sealed, and a deuterated solvent (e.g., benzene-d₆) is added.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the analyte and the standard.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: From Direct Process DCDMS Dichlorothis compound Reduction Reduction (LiAlH4/CaH2) DCDMS->Reduction Purification1 Cold Trap Purification Reduction->Purification1 DMS1 This compound (High Purity) Purification1->DMS1 DirectProcess Direct Process (Si + CH3Cl) CrudeSilanes Crude Methylchlorosilanes DirectProcess->CrudeSilanes FractionalDistillation Fractional Distillation CrudeSilanes->FractionalDistillation DCDMS_impure Dichlorothis compound (with impurities) FractionalDistillation->DCDMS_impure Reduction2 Reduction DCDMS_impure->Reduction2 DMS_impure This compound (with impurities) Reduction2->DMS_impure FinalPurification Final Purification (Distillation) DMS_impure->FinalPurification DMS2 This compound FinalPurification->DMS2

Caption: Comparison of synthesis workflows for this compound.

Purity_Analysis_Workflow cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis Sample This compound Sample Injection Gas-tight Injection Sample->Injection SamplePrep Sample Preparation with Internal Standard Sample->SamplePrep Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis_GCMS Impurity Identification & Quantification Detection->DataAnalysis_GCMS Acquisition Data Acquisition (long D1) SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Caption: Workflow for purity analysis of this compound.

Impurity_Relationship cluster_impurities Potential Impurities DMS This compound Purity Unreacted Unreacted Precursors DMS->Unreacted affects PartiallyReduced Partially Reduced Species DMS->PartiallyReduced affects Byproducts Synthesis Byproducts DMS->Byproducts affects Solvent Solvent Residues DMS->Solvent affects Hydrolysis Hydrolysis Products (Siloxanes) DMS->Hydrolysis affects

Caption: Relationship between this compound purity and impurity types.

References

A Comparative Guide to the Validation of Theoretical Models for Dimethylsilane Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data for the decomposition of dimethylsilane (DMS). Understanding the thermal decomposition of organosilicon compounds like DMS is crucial for a variety of applications, from materials science to drug delivery systems where silicon-based compounds are utilized. The validation of theoretical models against robust experimental data is paramount for the accurate prediction of reaction kinetics and product distributions.

Decomposition Pathways of this compound

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. Theoretical models and experimental studies have identified several key unimolecular and subsequent reactions. The primary decomposition routes are believed to be initiated by either hydrogen elimination or methane (B114726) elimination, followed by a cascade of secondary reactions involving silylene intermediates.

The following diagram illustrates the major proposed decomposition pathways for this compound.

cluster_products Major & Minor Products DMS (CH3)2SiH2 This compound Me2Si :(CH3)2Si Dimethylsilylene DMS->Me2Si 1,1-H2 elimination H2 H2 Hydrogen DMS->H2 CH4 CH4 Methane DMS->CH4 MeSiH :SiHCH3 Methylsilylene DMS->MeSiH 1,2-H migration & CH4 elimination Disilane (CH3)2HSi-SiH(CH3)2 1,1,2,2-Tetramethyldisilane Me2Si->Disilane Insertion Polymer Polymer Me2Si->Polymer Polymerization C2H4 C2H4 Ethylene Me2Si->C2H4 Isomerization & Decomposition C2H2 C2H2 Acetylene Me2Si->C2H2 Me3SiH (CH3)3SiH Trimethylsilane (B1584522) MeSiH3 CH3SiH3 Methylsilane

Caption: Primary decomposition pathways of this compound.

Workflow for Theoretical Model Validation

The validation of a theoretical model against experimental data is a critical process in computational chemistry and chemical kinetics. This workflow ensures that the theoretical predictions are reliable and accurately reflect real-world chemical phenomena.

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Investigation cluster_validation Validation T1 Propose Reaction Mechanism T2 Quantum Chemical Calculations (e.g., DFT, ab initio) T1->T2 T3 Calculate Rate Constants (e.g., TST, RRKM) T2->T3 T4 Kinetic Modeling (e.g., Master Equation) T3->T4 V1 Compare Theoretical Predictions with Experimental Data T4->V1 E1 Design & Conduct Experiments (e.g., Shock Tube, Flow Reactor) E2 Product Analysis (e.g., GC-MS, Spectroscopy) E1->E2 E3 Determine Kinetic Parameters E2->E3 E3->V1 V2 Model Refinement V1->V2 Discrepancy V3 Validated Model V1->V3 Agreement V2->T1

Caption: General workflow for validating theoretical models.

Comparison of Experimental Data and Theoretical Models

The thermal decomposition of this compound has been investigated under various experimental conditions, primarily in static systems, stirred flow reactors, and single-pulse shock tubes.[1][2] These studies provide crucial data on reaction rates and product distributions across a wide range of temperatures.

Kinetic Parameters

Theoretical calculations, often employing methods like Density Functional Theory (DFT) and ab initio calculations, are used to predict the activation energies and pre-exponential factors for the elementary reaction steps.[3][4] These theoretical predictions can then be compared with experimentally determined Arrhenius parameters.

ReactionExperimental MethodTemperature (K)log(A, s⁻¹)Ea (kcal/mol)Reference
(CH₃)₂SiH₂ → (CH₃)₂Si: + H₂Static System717-77314.368.0 ± 1.0[1]
(CH₃)₂SiH₂ → CH₃SiH: + CH₄Shock Tube1135-129014.873.0[1]

Note: The table above summarizes key kinetic parameters. It is important to note that experimental conditions, such as pressure, can influence these values.

Product Distribution

The product distribution from DMS decomposition is highly dependent on the experimental conditions. At lower temperatures, the major products are typically H₂ and 1,1,2,2-tetramethyldisilane, formed from the insertion of dimethylsilylene into a Si-H bond of another DMS molecule.[1] At higher temperatures, as seen in shock tube experiments, a wider range of products including methane, ethylene, acetylene, methylsilane, and trimethylsilane are observed.[2]

ProductStirred Flow Reactor (890-1000 K)[1]Shock Tube (1135-1290 K)[2]
H₂MajorMajor
CH₄MinorMajor
C₂H₄-Major
C₂H₂-Major
CH₃SiH₃MinorMajor
(CH₃)₃SiHMinorMajor
(CH₃)₂HSiSiH(CH₃)₂Major-

Theoretical models aim to reproduce these branching ratios by simulating the complex reaction network. The agreement between the predicted and observed product distributions serves as a key validation point for the proposed reaction mechanism.

Experimental and Theoretical Methodologies

Experimental Protocols
  • Single-Pulse Shock Tube: This technique is used to study gas-phase reactions at high temperatures (typically >1000 K) and short reaction times.[2] A mixture of the reactant gas highly diluted in an inert gas is rapidly heated by a shock wave. The reaction products are then rapidly quenched and analyzed, often by gas chromatography. The high temperatures achievable in a shock tube allow for the investigation of primary decomposition pathways that may not be accessible at lower temperatures.[2]

  • Stirred Flow Reactor: In this method, reactants are continuously fed into a well-stirred vessel maintained at a constant temperature.[1] The products are also continuously removed. This allows for the study of reaction kinetics under steady-state conditions. The temperature range for these reactors is typically lower than that of shock tubes.[1]

Theoretical Methods
  • Ab Initio Calculations: These are high-level quantum chemistry calculations that are based on first principles and do not rely on empirical parameters.[3] Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often used to obtain highly accurate energies for reactants, transition states, and products.[3]

  • Density Functional Theory (DFT): DFT is a widely used computational method that is generally less computationally expensive than high-level ab initio methods.[4] Various functionals, such as B3LYP, are employed to approximate the exchange-correlation energy.[3]

  • Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: These theories are used to calculate the rate constants of elementary reactions from the potential energy surface obtained from quantum chemical calculations.[5][6] RRKM theory is particularly important for describing the pressure dependence of unimolecular reactions.

Conclusion

The validation of theoretical models for this compound decomposition relies on a close interplay between experimental studies and computational chemistry. While significant progress has been made in understanding the primary decomposition pathways and the role of silylene intermediates, discrepancies between theoretical predictions and experimental observations can still exist.[1] These discrepancies often highlight the need for more refined theoretical models that can account for complex phenomena such as chain reactions and the pressure dependence of reaction rates.[1][4] Future work should focus on developing more comprehensive theoretical models and conducting experiments under a wider range of conditions to further refine our understanding of the complex chemistry of organosilicon compounds.

References

Benchmarking Dimethylsilane-Based Processes Against Industry Standards in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug delivery, the pursuit of efficient, selective, and safe chemical processes is paramount. Dimethylsilane (DMS), a versatile organosilicon compound, and its derivatives have emerged as valuable reagents, offering unique advantages over traditional methodologies. This guide provides an objective comparison of this compound-based processes with established industry standards, supported by key performance data and detailed experimental protocols. We will explore the applications of this compound as a reducing agent in the synthesis of Active Pharmaceutical Ingredients (APIs) and in the formation of silicone-based materials for drug delivery systems.

Data Presentation: Performance Metrics

The selection of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing yield, purity, safety, and cost. Below, we compare this compound-based processes with industry-standard alternatives in two key application areas: reduction reactions for API synthesis and the formation of cross-linked polymers for drug delivery.

Table 1: Comparison of Reducing Agents for Carbonyl Reduction in API Synthesis
ParameterThis compound-Based ReductionSodium Borohydride (B1222165) (NaBH₄) ReductionLithium Aluminum Hydride (LiAlH₄) Reduction
Selectivity High chemoselectivity for aldehydes and ketones over esters and amides.[1]Good selectivity for aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids.[2][3]Highly reactive and less selective; reduces a wide range of functional groups including esters, amides, and carboxylic acids.[4]
Reactivity Mild to moderate, tunable by co-reagents (e.g., Lewis acids).[1]Moderate reactivity, generally used in protic solvents like ethanol (B145695) or methanol (B129727).[2]Very high reactivity, requires anhydrous aprotic solvents and stringent safety precautions.[4]
Safety & Handling Flammable gas, but reaction by-products are generally less hazardous than metal hydrides. Requires careful handling.[1]Relatively safe to handle, stable in air, and can be used in protic solvents.[3]Pyrophoric solid, reacts violently with water and protic solvents. Requires specialized handling procedures.
Work-up & Purification Generally straightforward, with silicon by-products (siloxanes) being relatively easy to remove.[5]Aqueous work-up is typically required to decompose the borate (B1201080) esters.Careful quenching with a specific sequence of reagents is necessary to safely destroy excess reagent and precipitate aluminum salts.
Stereoselectivity Can achieve high stereoselectivity, particularly in asymmetric reductions using chiral catalysts.[6][7]Can provide moderate to good diastereoselectivity, but often requires specialized reagents for high enantioselectivity.Can be highly stereoselective, but the high reactivity can sometimes lead to side reactions.
Cost-Effectiveness Can be more expensive than borohydrides on a per-mole basis, but overall process cost may be competitive due to higher selectivity and easier work-up.Generally a cost-effective and widely used reagent for large-scale productions.More expensive than NaBH₄ and requires more complex infrastructure, impacting overall cost.
Table 2: Comparison of Cross-Linking Chemistries for Hydrogel-Based Drug Delivery Systems
ParameterThis compound-Based HydrosilylationFree-Radical PolymerizationMichael Addition
Reaction Conditions Typically requires a catalyst (e.g., platinum-based) and can often be performed at room or slightly elevated temperatures.[8]Initiated by UV light, heat, or a chemical initiator. Can be very rapid.[9]Occurs at physiological pH and temperature, often without a catalyst.
Biocompatibility The resulting siloxane bonds are generally biocompatible. Residual catalyst levels must be carefully controlled.Unreacted monomers and initiators can be cytotoxic, requiring thorough purification.[10]Generally considered a biocompatible "click" reaction with minimal side products.
Control over Cross-linking High degree of control over the cross-linking density by adjusting the stoichiometry of Si-H and vinyl groups.Control can be challenging, potentially leading to heterogeneous network structures.[11]Offers good control over the reaction kinetics and network formation.
Drug Encapsulation Can be performed in the presence of sensitive biologic drugs due to mild reaction conditions.The presence of free radicals can potentially damage sensitive encapsulated drugs.Mild conditions are favorable for the encapsulation of biologics.
Mechanical Properties The resulting hydrogels can exhibit a wide range of mechanical properties, from soft to rigid, depending on the precursors.Mechanical properties can be tuned by varying monomer concentration and cross-linker density.[9]Can produce hydrogels with well-defined and tunable mechanical properties.
Application in Drug Delivery Used to form silicone-based hydrogels for sustained drug release.[12]Widely used for a variety of hydrogel-based drug delivery systems.[10]Increasingly used for in-situ forming hydrogels for drug delivery and tissue engineering.

Experimental Protocols

To provide a practical understanding of the application of this compound, we present detailed, representative experimental protocols for key transformations and benchmark them against an industry standard.

Protocol 1: Reduction of a Ketone to a Secondary Alcohol using this compound

This protocol describes a generic procedure for the reduction of a prochiral ketone to a secondary alcohol using this compound with a Lewis acid catalyst.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.5 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the ketone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution.

  • Bubble this compound gas (1.5 eq) through the reaction mixture at a controlled rate, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

Protocol 2: Reduction of a Ketone to a Secondary Alcohol using Sodium Borohydride (Industry Standard)

This protocol outlines the standard procedure for the reduction of a ketone using sodium borohydride.

Materials:

  • Ketone (1.0 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Acidify the mixture to pH ~5 with 1 M HCl to decompose the borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Hydrosilylation for the Formation of a Silicone Network

This protocol describes the platinum-catalyzed cross-linking of a vinyl-functionalized siloxane with a hydrosilane to form a silicone network, a basis for drug delivery systems.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-vinyl, 1.0 eq)

  • Polymethylhydrosiloxane (PMHS, cross-linker, stoichiometry based on Si-H to vinyl ratio)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~10 ppm Pt)

  • Anhydrous toluene (B28343)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, dissolve the vinyl-terminated PDMS (1.0 eq) and PMHS in anhydrous toluene in a reaction vessel.

  • Thoroughly mix the solution to ensure homogeneity.

  • Add Karstedt's catalyst to the mixture with vigorous stirring.

  • The viscosity of the solution will begin to increase as the cross-linking reaction proceeds. The reaction time can vary from minutes to hours depending on the concentration and temperature.

  • The reaction can be monitored by the disappearance of the Si-H peak in the IR spectrum.

  • Once the desired degree of cross-linking is achieved (as indicated by the desired viscosity or gelation), the solvent can be removed under vacuum to yield the silicone network.

Mandatory Visualizations

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

API_Synthesis_Workflow cluster_reduction Reduction Options Start Starting Material Step1 Functional Group Transformation Start->Step1 Intermediate1 Key Intermediate (e.g., Ketone) Step1->Intermediate1 Reduction Reduction Step Intermediate1->Reduction Intermediate2 Chiral Alcohol Reduction->Intermediate2 DMS This compound Reduction->DMS NaBH4 Sodium Borohydride (Industry Standard) Reduction->NaBH4 Step3 Further Functionalization Intermediate2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

API Synthesis Workflow with a Key Reduction Step.

Carbonyl_Reduction_Mechanism cluster_reactants Reactants Ketone R-C(=O)-R' Activation Activation of Carbonyl Ketone->Activation DMS H-Si(Me)₂-H HydrideTransfer Hydride Transfer DMS->HydrideTransfer LewisAcid Lewis Acid (LA) LewisAcid->Activation Activation->HydrideTransfer Intermediate Silyl Ether Intermediate R-CH(O-Si(Me)₂-H)-R' HydrideTransfer->Intermediate Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product Secondary Alcohol R-CH(OH)-R' Hydrolysis->Product Hydrogel_Formation_Workflow cluster_precursors Precursors VinylSiloxane Vinyl-Functionalized Siloxane Mixing Mixing with Drug and Catalyst VinylSiloxane->Mixing Hydrosilane Hydrosilane (e.g., PMHS) Hydrosilane->Mixing Drug Drug Molecule Drug->Mixing Hydrosilylation Hydrosilylation Cross-linking Mixing->Hydrosilylation Hydrogel Drug-Loaded Hydrogel Network Hydrosilylation->Hydrogel

References

Safety Operating Guide

Dimethylsilane: Proper Disposal and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of dimethylsilane. As an extremely flammable and pyrophoric gas, which can ignite spontaneously in air, strict adherence to these protocols is critical to ensure laboratory safety.

This compound is a hazardous material that requires specialized handling and disposal procedures. Due to its pyrophoric nature, it must be handled under an inert atmosphere to prevent fire or explosion.[1][2][3] The following guide provides step-by-step instructions for its safe management and disposal in a laboratory setting.

I. Essential Safety & Handling Precautions

Before any handling or disposal procedures, it is mandatory to read the Safety Data Sheet (SDS) for this compound.[4] All operations must be conducted in a well-ventilated area, preferably within a fume hood or glove box, by personnel trained in handling pyrophoric materials.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a full-face shield, and neoprene or nitrile rubber gloves.[3][5][6]

  • Buddy System: Never work with this compound alone.[3][4][5] Ensure a trained colleague is present.

  • Inert Atmosphere: All transfers and manipulations of this compound must be performed under an inert atmosphere, such as nitrogen or argon, to rigorously exclude air and moisture.[1][4]

  • Equipment: Use only equipment and glassware that have been oven-dried to remove all moisture.[5] All containers and transfer lines must be properly grounded to prevent static discharge.[6]

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for metal fires or a dry chemical extinguisher) must be readily accessible.[4] Never attempt to extinguish a leaking gas fire unless the source of the leak can be stopped safely.[4]

II. Quantitative Data Summary

The following table summarizes the key hazard and identification data for this compound.

PropertyValueCitation(s)
Chemical Formula C₂H₈Si[6]
UN Number 3161[6]
Hazard Class 2.1 (Flammable Gas)[6]
Signal Word Danger[6]
Hazard Statements H220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated.[6]
Primary Hazards Pyrophoric (ignites spontaneously in air), Water-reactive.[1][3]
Incompatible Materials Oxidizing agents, water, halogens, bases, alcohols.[6][7]

III. Step-by-Step Disposal Procedures

The primary method for disposing of this compound is through a licensed hazardous waste disposal service.[6][8] Unused quantities in the original manufacturer's container should not be vented or neutralized by laboratory personnel; instead, contact your institution's Environmental Health and Safety (EHS) department for guidance on returning the cylinder to the supplier or arranging for professional disposal.[3][9]

For small, residual amounts of this compound that may remain in apparatus, a quenching (neutralization) procedure must be performed with extreme caution.

This protocol is a general guideline for neutralizing residual pyrophoric material. It must be adapted to your specific laboratory conditions and performed within a fume hood or glove box.

  • Preparation:

    • Ensure the fume hood or glove box is prepared with an inert atmosphere.

    • Prepare a three-necked flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a pressure-equalizing addition funnel. The flask should be large enough to accommodate the quenching solution and any potential foaming.

    • Place the flask in a cooling bath (e.g., ice/water).

  • Inerting the System:

    • Thoroughly purge the entire apparatus with a dry, inert gas like nitrogen or argon.

  • Dilution:

    • Add a high-boiling point, anhydrous, non-reactive solvent (e.g., heptane (B126788) or toluene) to the reaction flask. This will help to dissipate heat during the quenching process.

  • Slow Addition of Quenching Agent:

    • Begin vigorous stirring of the solvent.

    • Slowly and carefully introduce the residual this compound into the solvent.

    • Fill the addition funnel with a less reactive alcohol, such as isopropanol (B130326) .

    • Add the isopropanol dropwise to the stirred solution. The rate of addition must be carefully controlled to manage the exothermic reaction and gas evolution. Keep the temperature of the cooling bath low.

  • Secondary Quenching:

    • Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, switch to a more reactive alcohol, such as methanol , and add it dropwise.

    • Finally, after all reaction has ceased, slowly add water dropwise to ensure complete hydrolysis of any remaining reactive material.

  • Waste Neutralization and Collection:

    • Once the quenching process is complete and the solution has returned to room temperature, check the pH of the aqueous layer and neutralize it if necessary (e.g., with dilute hydrochloric acid).

    • Transfer the resulting solution to a clearly labeled hazardous waste container.[8] The label must read "Hazardous Waste: Quenched this compound Residue" and list all components (e.g., heptane, isopropanol, water, and the resulting siloxane byproducts).[8]

  • Final Disposal:

    • Seal the container and move it to your facility's designated hazardous waste storage area.[8]

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[2][3][8]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_assessment Phase 1: Assess Waste Type cluster_cylinder Option A: Cylinder Disposal cluster_residual Option B: Residual Quenching cluster_final Phase 2: Final Waste Management start Start: this compound Disposal waste_type Identify this compound Waste start->waste_type decision Cylinder or Residual? waste_type->decision contact_ehs_supplier Contact EHS or Supplier for Return/Disposal Instructions decision->contact_ehs_supplier Full/Partial Cylinder prep Prepare Inert Atmosphere & Cooled Solvent decision->prep Residual in Apparatus end_node End: Disposal Complete contact_ehs_supplier->end_node quench Slowly Add Isopropanol, then Water prep->quench collect_waste Collect Quenched Solution into Waste Container quench->collect_waste label_waste Label Container: 'Hazardous Waste: Quenched This compound Residue' collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste professional_disposal Arrange Professional Disposal via EHS store_waste->professional_disposal professional_disposal->end_node

Caption: Logical workflow for this compound disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.